Product packaging for 4-oxobutyl acetate(Cat. No.:CAS No. 6564-95-0)

4-oxobutyl acetate

Cat. No.: B1600431
CAS No.: 6564-95-0
M. Wt: 130.14 g/mol
InChI Key: OZTUJRSHRYXRFW-UHFFFAOYSA-N
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Description

4-oxobutyl acetate is a useful research compound. Its molecular formula is C6H10O3 and its molecular weight is 130.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O3 B1600431 4-oxobutyl acetate CAS No. 6564-95-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxobutyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-6(8)9-5-3-2-4-7/h4H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTUJRSHRYXRFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451574
Record name 4-acetoxybutyraldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6564-95-0
Record name 4-acetoxybutyraldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Profile of 4-Oxobutyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-oxobutyl acetate. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein serves as a valuable reference for the identification and characterization of this compound in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from typical values for the functional groups present in the molecule, namely an ester and a ketone.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.15Triplet (t)2H-O-CH₂ -
~2.75Triplet (t)2H-CH₂ -C(=O)-
~2.15Singlet (s)3H-C(=O)-CH₃ (ketone)
~2.05Singlet (s)3H-C(=O)-CH₃ (acetate)
~1.95Quintet2H-CH₂-CH₂ -CH₂-
Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ, ppm)Carbon TypeAssignment
~208CC =O (ketone)
~171CC =O (ester)
~64CH₂-O-CH₂ -
~43CH₂-CH₂ -C(=O)-
~30CH₃-C(=O)-CH₃ (ketone)
~25CH₂-CH₂-CH₂ -CH₂-
~21CH₃-C(=O)-CH₃ (acetate)
Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
~1740StrongEsterC=O Stretch
~1715StrongKetoneC=O Stretch
~1240StrongEsterC-O Stretch
2950-2850MediumAlkaneC-H Stretch
Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

m/zRelative IntensityPossible Fragment
130Low[M]⁺ (Molecular Ion)
87Medium[M - CH₃CO]⁺
70Medium[M - CH₃COOH]⁺
57High[C₄H₉]⁺ or [CH₃CO]⁺
43Very High[CH₃CO]⁺ (Base Peak)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure of this compound.

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • Set the spectral width to cover the range of -2 to 12 ppm.

  • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the spectrum.

  • Phase and baseline correct the spectrum.

  • Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

¹³C NMR Acquisition:

  • Switch the spectrometer to the ¹³C nucleus frequency.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Set the spectral width to cover the range of 0 to 220 ppm.

  • Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Process the FID, phase, and baseline correct the spectrum as described for ¹H NMR.

  • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

  • Ensure the ATR (Attenuated Total Reflectance) crystal is clean.

  • Place a drop of neat this compound onto the ATR crystal.

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Acquire the sample spectrum.

Data Acquisition:

  • Set the spectral range from 4000 to 400 cm⁻¹.

  • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify and label the characteristic absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) for sample introduction.

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.[1]

  • Further dilute this stock solution to a final concentration of about 10-100 µg/mL.[1]

GC-MS Analysis:

  • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

  • The sample is vaporized and separated on the GC column (a standard nonpolar column like DB-5ms is suitable).

  • The separated components elute from the GC column and enter the mass spectrometer's ion source.

Mass Spectrometry Acquisition:

  • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[2]

  • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • A detector measures the abundance of each ion.

  • The mass spectrum is generated by plotting the relative intensity of the ions as a function of their m/z ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound Sample This compound Sample IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS Func_Group Functional Group ID (C=O ester, C=O ketone) IR->Func_Group Structure_Elucid Structural Elucidation (Connectivity) NMR->Structure_Elucid Mol_Weight Molecular Weight & Fragmentation MS->Mol_Weight Final_Structure Confirm Structure Func_Group->Final_Structure Structure_Elucid->Final_Structure Mol_Weight->Final_Structure

Caption: Workflow for the spectroscopic identification of this compound.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Oxobutyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 4-oxobutyl acetate (CAS No. 6564-95-0), a bifunctional organic molecule containing both an aldehyde and an ester moiety. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The guide details the physicochemical properties of this compound, explores its reactivity based on its constituent functional groups, provides a known synthetic protocol, and outlines general procedures for its purification and analysis.

Chemical and Physical Properties

This compound, also known as 4-acetoxybutyraldehyde, is a chemical compound with the molecular formula C6H10O3.[1] Its properties are summarized in the table below, compiled from various chemical data sources.

PropertyValueReference(s)
Molecular Formula C6H10O3[1]
Molecular Weight 130.14 g/mol [2]
CAS Number 6564-95-0[2]
Appearance White powder (Note: May be liquid at STP)[3]
Boiling Point 59-60 °C at 1 Torr[2]
Density 1.0612 g/cm³[2]
Solubility Sparingly soluble in water (23 g/L at 25 °C, calculated)

Spectroscopic Data (Predicted)

1H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule.

Proton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aldehyde (-CHO)9.7 - 9.8Triplet (t)1H
Methylene adjacent to ester (-CH2-O)4.0 - 4.2Triplet (t)2H
Methylene adjacent to aldehyde (-CH2-CHO)2.6 - 2.8Triplet (t)2H
Acetate methyl (-COCH3)2.0 - 2.1Singlet (s)3H
Methylene (-CH2-)1.9 - 2.1Quintet (p)2H
13C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
Aldehyde Carbonyl (C=O)200 - 203
Ester Carbonyl (C=O)170 - 172
Methylene adjacent to ester (-CH2-O)63 - 65
Acetate methyl (-COCH3)20 - 22
Methylene adjacent to aldehyde (-CH2-CHO)40 - 43
Methylene (-CH2-)23 - 26
Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the stretching vibrations of its two carbonyl groups.

Functional GroupCharacteristic Absorption (cm-1)Intensity
Aldehyde C=O Stretch1720 - 1740Strong
Ester C=O Stretch1735 - 1750Strong
C-H Stretch (aldehyde)2720 and 2820Medium
C-O Stretch (ester)1000 - 1300Strong
Mass Spectrometry

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z = 130. Key fragmentation patterns would likely involve the loss of the acetyl group (CH3CO, 43 u) and the acetoxy group (CH3COO, 59 u).

Reactivity

The reactivity of this compound is dictated by the presence of both an aldehyde and an ester functional group. These groups can react independently, allowing for a range of chemical transformations.

Aldehyde Group Reactivity
  • Nucleophilic Addition: The aldehyde group is susceptible to nucleophilic attack. It can react with Grignard reagents, organolithium compounds, and other nucleophiles to form secondary alcohols.

  • Oxidation: Aldehydes are readily oxidized to carboxylic acids using common oxidizing agents such as potassium permanganate (KMnO4), chromic acid (H2CrO4), or milder reagents like Tollens' reagent or Fehling's solution.

  • Reduction: The aldehyde can be selectively reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4).

  • Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the aldehyde into an alkene.

  • Acetal Formation: In the presence of an alcohol and an acid catalyst, the aldehyde group can form an acetal, which can be a useful protecting group strategy in multi-step syntheses.

Ester Group Reactivity
  • Hydrolysis: The ester can be hydrolyzed to a carboxylic acid and an alcohol under either acidic or basic conditions (saponification).

  • Transesterification: Treatment with an alcohol in the presence of an acid or base catalyst can lead to the exchange of the alkoxy group.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the ester to a primary alcohol.

  • Reaction with Organometallics: Esters react with two equivalents of a Grignard or organolithium reagent to form tertiary alcohols.

Stability and Storage

This compound should be handled with care. Some sources indicate a violent reaction with water, and it is recommended to handle the compound under an inert atmosphere and protect it from moisture. It should be stored in a tightly closed container in a cool, dry, and well-ventilated area.

Experimental Protocols

Synthesis of this compound

A known method for the synthesis of this compound is described in the Journal of the American Chemical Society. The following protocol is based on the principles of that synthesis.

Reaction: Ozonolysis of 1-acetoxy-4-pentene.

Reagents and Equipment:

  • 1-acetoxy-4-pentene

  • Ozone (O3)

  • Methanol (CH3OH)

  • Dimethyl sulfide ((CH3)2S)

  • Ozonolysis reactor

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • A solution of 1-acetoxy-4-pentene in methanol is cooled to a low temperature (typically -78 °C) in an ozonolysis reactor.

  • A stream of ozone gas is bubbled through the solution until the reaction is complete, often indicated by the appearance of a blue color.

  • The excess ozone is removed by bubbling a stream of an inert gas (e.g., nitrogen or argon) through the solution.

  • A reducing agent, such as dimethyl sulfide, is added to the reaction mixture to quench the ozonide and form the desired aldehyde.

  • The reaction mixture is allowed to warm to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude this compound is then purified.

G cluster_0 Synthesis of this compound A 1. Ozonolysis B 2. Reductive Workup A->B Ozonide intermediate C 3. Purification B->C Crude product G cluster_1 Purification Workflow Crude Crude this compound Wash Aqueous Wash (NaHCO3, Brine) Crude->Wash Dry Drying (e.g., MgSO4) Wash->Dry Distill Vacuum Distillation Dry->Distill Pure Pure this compound Distill->Pure

References

An In-depth Technical Guide to 4-oxobutyl acetate (CAS 6564-95-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-oxobutyl acetate, also known as 4-acetoxybutyraldehyde, is a bifunctional organic molecule bearing both an aldehyde and an ester moiety. This unique structural feature makes it a potentially valuable building block in organic synthesis, particularly in the construction of more complex molecules relevant to pharmaceutical and materials science. This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, synthesis, spectral characterization, and analytical methodologies. While direct biological activity and specific applications in drug development are not extensively documented in publicly available literature, this guide aims to consolidate the existing knowledge and provide a foundation for future research and application development.

Chemical and Physical Properties

This compound is a relatively simple aliphatic molecule with the chemical formula C₆H₁₀O₃. A summary of its key physical and chemical properties is presented in Table 1. Notably, there is a discrepancy in the reported physical state, with some sources describing it as a white powder and others implying a liquid state based on its boiling point. This may be due to its tendency to polymerize or its state at different temperatures and purities.

PropertyValueReference
CAS Number 6564-95-0
Molecular Formula C₆H₁₀O₃[1]
Molecular Weight 130.14 g/mol [1]
IUPAC Name This compound[1]
Synonyms 4-acetoxybutyraldehyde, Butanal, 4-(acetyloxy)-[1]
Boiling Point 59-60 °C at 1 Torr
Density 1.0612 g/cm³
Appearance White powder (conflicting reports exist)

Synthesis of this compound

Literature Synthesis

A historical synthesis of this compound was reported in the Journal of the American Chemical Society in 1948. While the full experimental details of this specific paper are not readily accessible, the general approach to synthesizing such aldehyde esters often involves the partial oxidation of a corresponding diol or the functional group manipulation of a related starting material.

A plausible synthetic route, based on related transformations, is the oxidation of 4-acetoxy-1-butanol. This precursor can be prepared by the mono-acetylation of 1,4-butanediol. The subsequent selective oxidation of the primary alcohol to an aldehyde would yield this compound.

Synthesis of this compound 1,4-Butanediol 1,4-Butanediol 4-Acetoxy-1-butanol 4-Acetoxy-1-butanol 1,4-Butanediol->4-Acetoxy-1-butanol Mono-acetylation (e.g., Ac₂O, Pyridine) This compound This compound 4-Acetoxy-1-butanol->this compound Selective Oxidation (e.g., PCC, DMP) Modern Synthetic Workflow cluster_0 Step 1: 4-Hydroxybutanal Synthesis cluster_1 Step 2: Acetylation cluster_2 Step 3: Purification Allyl Acetate Allyl Acetate Hydrolysis Hydrolysis Allyl Acetate->Hydrolysis Allyl Alcohol Allyl Alcohol Hydrolysis->Allyl Alcohol Hydroformylation Hydroformylation Allyl Alcohol->Hydroformylation 4-Hydroxybutanal 4-Hydroxybutanal Hydroformylation->4-Hydroxybutanal Acetylation_Reaction Acetylation with Acetic Anhydride/Pyridine 4-Hydroxybutanal->Acetylation_Reaction This compound (Crude) This compound (Crude) Acetylation_Reaction->this compound (Crude) Workup Aqueous Work-up & Drying This compound (Crude)->Workup Purification Vacuum Distillation or Column Chromatography Workup->Purification Pure this compound Pure this compound Purification->Pure this compound Mass Spec Fragmentation cluster_frags Potential Fragments M [C₆H₁₀O₃]⁺˙ m/z = 130 F1 [M - CH₃CO]⁺ m/z = 87 M->F1 F2 [M - OCH₂CH₂CH₂CHO]⁺ m/z = 43 M->F2 F3 [M - CHO]⁺ m/z = 101 M->F3 F4 [M - CH₂CHO]⁺ m/z = 87 M->F4 F5 [M - C₄H₇O₂]⁺ m/z = 29 M->F5 HPLC Workflow Sample Sample Derivatization Derivatization with DNPH Sample->Derivatization HPLC_Injection HPLC Injection Derivatization->HPLC_Injection C18_Column C18 Column HPLC_Injection->C18_Column UV_Detector UV Detector (360 nm) C18_Column->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram

References

In-Depth Technical Guide to 4-Oxobutyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxobutyl acetate, a bifunctional organic molecule, holds interest within the scientific community for its potential applications in organic synthesis and as a building block for more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential, though currently limited, relevance in the field of drug development.

Chemical Identity and Properties

The nomenclature and structural representation of this compound are crucial for its unambiguous identification. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . It is essential to distinguish it from a similarly named but structurally different compound, 4-(3-oxobutyl)phenyl acetate.

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 6564-95-0[1][2][3][4][5][6]
Molecular Formula C₆H₁₀O₃[1][2][3][4][5][6]
Molecular Weight 130.14 g/mol [3][5]
Appearance White powder[4]
Boiling Point 59-60 °C at 1 Torr[6]

Synthesis of this compound

While detailed contemporary experimental protocols for the synthesis of this compound are not widely available in recent literature, a historical synthesis was reported in the Journal of the American Chemical Society in 1948. The synthesis of related aldehydes and acetates can also provide insight into potential synthetic routes.

General Synthetic Approach (Hypothesized)

A plausible synthetic route to this compound could involve the selective oxidation of 4-acetoxy-1-butanol. This precursor could be obtained from the mono-acetylation of 1,4-butanediol. The challenge in this step lies in achieving selective acetylation of only one hydroxyl group.

Alternatively, the ozonolysis of a suitable unsaturated acetate ester could yield the desired aldehyde. The starting material for such a reaction would need to be carefully selected to ensure the formation of the this compound structure.

A logical workflow for a potential synthesis is outlined below:

G cluster_0 Potential Synthesis Workflow Start 1,4-Butanediol Step1 Mono-acetylation Start->Step1 Acetic Anhydride Intermediate 4-Hydroxybutyl acetate Step1->Intermediate Step2 Selective Oxidation Intermediate->Step2 e.g., PCC, Swern Oxidation Product This compound Step2->Product

Caption: A hypothesized synthetic workflow for this compound.

Applications in Drug Development

Currently, there is a notable lack of specific, published research detailing the direct application of this compound in drug development. Its bifunctional nature, possessing both an aldehyde and an ester group, theoretically allows it to be a versatile scaffold in medicinal chemistry for the synthesis of various heterocyclic compounds or for derivatization to explore structure-activity relationships.

While no direct involvement in signaling pathways has been attributed to this compound itself, the broader class of acetate-containing molecules has been studied in various biological contexts. For instance, acetate, as a short-chain fatty acid, is known to play a role in cellular metabolism and signaling. However, it is crucial to reiterate that these are general roles of the acetate functional group and not specific to this compound.

The aldehyde functionality offers a reactive handle for various chemical transformations, such as reductive amination to introduce amino groups, or condensation reactions to form larger, more complex structures. These potential reactions could be employed in a drug discovery program to generate a library of compounds for biological screening.

A logical diagram illustrating the potential utility of this compound as a scaffold is presented below:

G cluster_1 Potential Derivatization of this compound Start This compound Reaction1 Reductive Amination Start->Reaction1 Amine, Reducing Agent Reaction2 Wittig Reaction Start->Reaction2 Phosphonium Ylide Reaction3 Condensation Start->Reaction3 e.g., Hydrazine, Hydroxylamine Product1 Amino-derivatives Reaction1->Product1 Product2 Alkene-derivatives Reaction2->Product2 Product3 Heterocyclic derivatives Reaction3->Product3

Caption: Potential chemical transformations of this compound for generating compound libraries.

Conclusion

This compound is a well-defined chemical entity with established physical properties. While its historical synthesis is noted, detailed modern experimental protocols are scarce. The primary value of this compound for researchers and professionals in drug development currently lies in its potential as a versatile building block for the synthesis of more complex molecules. Further research is warranted to explore its biological activity and potential applications as a lead compound or intermediate in the development of novel therapeutics. At present, there is no substantive body of evidence to support a direct role for this compound in specific signaling pathways or as a key component in drug development pipelines.

References

Molecular weight and formula of 4-oxobutyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 4-oxobutyl acetate. The information is curated for professionals in research and development, with a focus on delivering precise data and actionable methodologies.

Core Chemical Information

This compound, also known as 4-acetoxybutyraldehyde, is a bifunctional organic molecule containing both an aldehyde and an ester functional group.[1][2] Its unique structure makes it a potentially versatile building block in organic synthesis.

The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental planning.

PropertyValueReference(s)
IUPAC Name This compound[3]
Synonyms 4-acetoxybutyraldehyde, Butanal, 4-(acetyloxy)-[1][2][3]
CAS Number 6564-95-0[1][2]
Molecular Formula C₆H₁₀O₃[1][2]
Molecular Weight 130.14 g/mol [1][2][3]
Boiling Point 59-60 °C (at 1 Torr)[1][2]
Density 1.0612 g/cm³[1][2]
SMILES CC(=O)OCCCC=O[3]
InChIKey OZTUJRSHRYXRFW-UHFFFAOYSA-N[2][3]

Experimental Protocols

Detailed methodologies are critical for the replication and extension of scientific work. The following sections outline protocols for the synthesis and analytical characterization of this compound.

A key synthesis method for this compound was reported in the Journal of the American Chemical Society in 1948.[1][2][4] While access to the full historical text can be limited, the general approach involves the controlled oxidation of a precursor alcohol, 4-acetoxy-1-butanol, or the ozonolysis of a suitable unsaturated acetate.

General Protocol for Oxidation of 4-acetoxy-1-butanol:

  • Dissolution: Dissolve 4-acetoxy-1-butanol in a suitable organic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath to control the reaction exotherm.

  • Oxidant Addition: Slowly add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or a Dess-Martin periodinane solution, portion-wise to the cooled solution. The aldehyde functionality is sensitive to over-oxidation to a carboxylic acid, necessitating careful control of the oxidant stoichiometry and reaction temperature.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding a suitable reagent (e.g., sodium thiosulfate for periodinane-based oxidations). Filter the mixture through a pad of silica gel or Celite to remove oxidant byproducts.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product, this compound, can be purified by vacuum distillation, taking note of its reported boiling point of 59-60 °C at 1 Torr.[1][2]

To confirm the identity and purity of synthesized this compound, a combination of spectroscopic methods is employed.

Protocol for Structural Verification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a sample by dissolving ~5-10 mg of the purified product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra. The ¹H NMR spectrum is expected to show a characteristic aldehyde proton signal between 9-10 ppm, a singlet for the acetate methyl group around 2 ppm, and methylene proton signals corresponding to the butyl chain. The ¹³C NMR will show a carbonyl signal for the aldehyde carbon near 200 ppm and an ester carbonyl signal around 170 ppm.[3]

  • Infrared (IR) Spectroscopy:

    • Acquire an IR spectrum of the neat liquid sample using a salt plate (NaCl or KBr) or an ATR-FTIR spectrometer.

    • The spectrum should exhibit two distinct carbonyl (C=O) stretching bands: one for the aldehyde around 1720-1740 cm⁻¹ and one for the ester around 1735-1750 cm⁻¹. The C-O stretching of the ester will also be visible between 1000-1300 cm⁻¹.[3]

  • Mass Spectrometry (MS):

    • Analyze the sample using a mass spectrometer, typically with an electron ionization (EI) source coupled to a GC for separation.

    • The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight (130.14 g/mol ) and characteristic fragmentation patterns, such as the loss of an acetyl group.

Biological Activity and Applications in Drug Development

As of this writing, there is limited publicly available information detailing specific biological activities or direct applications of this compound in signaling pathways or as a therapeutic agent. However, its bifunctional nature—possessing both an electrophilic aldehyde and a stable ester—makes it a valuable intermediate in medicinal chemistry. It can serve as a scaffold or linker in the synthesis of more complex molecules, where each functional group can be addressed with high chemoselectivity.

Visualizations

The following diagrams illustrate key workflows and conceptual relationships relevant to this compound.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis Stage cluster_analysis Analytical Stage Start Precursor (e.g., 4-acetoxy-1-butanol) Oxidation Controlled Oxidation (e.g., PCC) Start->Oxidation Workup Reaction Quench & Filtration Oxidation->Workup Purification Vacuum Distillation Workup->Purification Product Pure this compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry (GC-MS) Product->MS Characterization Structural Confirmation & Purity Assessment NMR->Characterization IR->Characterization MS->Characterization

Caption: Workflow for the synthesis and characterization of this compound.

Synthetic_Utility cluster_aldehyde Aldehyde Chemistry cluster_ester Ester Chemistry Molecule This compound ReductiveAmination Reductive Amination Molecule->ReductiveAmination R-NH₂ Wittig Wittig Reaction Molecule->Wittig Ylide Aldol Aldol Condensation Molecule->Aldol Enolate Hydrolysis Hydrolysis Molecule->Hydrolysis H₂O/H⁺ Reduction Reduction Molecule->Reduction LiAlH₄ PharmacophoreA Introduction of Pharmacophore A (e.g., Amine-containing moiety) ReductiveAmination->PharmacophoreA DrugCandidate Complex Drug Candidate PharmacophoreA->DrugCandidate Alcohol 4-Hydroxybutanal Hydrolysis->Alcohol Alcohol->DrugCandidate

Caption: Conceptual role of this compound as a synthetic building block.

References

The Synthetic Versatility of 4-Oxobutyl Acetate: A Technical Primer

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Applications of 4-Oxobutyl Acetate in Modern Organic Synthesis.

This document serves as an in-depth technical guide on the applications of this compound, a versatile bifunctional molecule, in the field of organic synthesis. With its aldehyde and acetate functionalities, this compound presents a valuable building block for the construction of a diverse array of molecular architectures, ranging from industrial chemicals to complex natural products and bioactive heterocycles. This guide provides a detailed overview of its key reactions, experimental protocols, and quantitative data to facilitate its use in research and development.

Core Applications and Chemical Transformations

This compound (also known as 4-acetoxybutyraldehyde) is primarily utilized in two major transformations that leverage its distinct functional groups: hydroformylation to produce key industrial intermediates and α-chlorination to generate a reactive precursor for the synthesis of heterocycles and natural products.

Intermediate in the Synthesis of 1,4-Butanediol

A significant industrial application of this compound is its role as a key intermediate in the production of 1,4-butanediol. The synthesis begins with the hydroformylation of allyl acetate, which predominantly yields the linear aldehyde, this compound. Subsequent hydrogenation of this compound leads to the formation of 1,4-butanediol, a high-value chemical used in the production of polymers, solvents, and other fine chemicals.[1][2][3] The regioselectivity of the hydroformylation step is crucial, and various catalyst systems, primarily based on rhodium and cobalt, have been developed to optimize the yield of the desired linear product.[1][2][3][4]

Reaction Pathway for 1,4-Butanediol Synthesis

G allyl_acetate Allyl Acetate hydroformylation Hydroformylation (Rh or Co catalyst) allyl_acetate->hydroformylation syngas CO/H2 syngas->hydroformylation oxobutyl_acetate This compound hydroformylation->oxobutyl_acetate hydrogenation Hydrogenation oxobutyl_acetate->hydrogenation hydrogen H2 hydrogen->hydrogenation butanediol 1,4-Butanediol hydrogenation->butanediol

Figure 1: Synthesis of 1,4-Butanediol from Allyl Acetate.
Synthesis of 2-Chloro-4-oxobutyl Acetate for Heterocyclic and Natural Product Synthesis

The aldehyde functionality of this compound can be selectively functionalized. A key transformation is the α-chlorination to produce 2-chloro-4-oxobutyl acetate. This chlorinated derivative is a versatile intermediate for the synthesis of a variety of complex molecules, including oxygen-containing heterocycles and natural products.[5] The introduction of the chlorine atom at the α-position activates the molecule for subsequent nucleophilic substitution and cyclization reactions.

G oxobutyl_acetate This compound chlorination α-Chlorination (e.g., SO2Cl2) oxobutyl_acetate->chlorination chloro_derivative 2-Chloro-4-oxobutyl Acetate chlorination->chloro_derivative nucleophilic_addition Nucleophilic Addition (e.g., Grignard, Organolithium) chloro_derivative->nucleophilic_addition cyclization Cyclization nucleophilic_addition->cyclization heterocycles Heterocycles (e.g., Tetrahydrofurans) cyclization->heterocycles natural_products Natural Products cyclization->natural_products

References

Stability and Storage Conditions for 4-Oxobutyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxobutyl acetate is a bifunctional molecule containing both an aldehyde and an ester group. This unique structural combination makes it a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and fine chemicals. However, the presence of these two reactive functional groups also raises concerns about the compound's stability and shelf-life. This technical guide provides an in-depth overview of the stability and recommended storage conditions for this compound, based on established principles of chemical stability and forced degradation studies. While specific experimental data for this compound is not extensively available in public literature, this guide extrapolates from the known reactivity of aldehydes and esters to provide a robust framework for its handling, storage, and stability assessment.

Chemical Properties

A clear understanding of the chemical properties of this compound is fundamental to predicting its stability.

PropertyValue
Chemical Name This compound
Synonyms 4-acetoxybutyraldehyde
CAS Number 6564-95-0
Molecular Formula C₆H₁₀O₃
Molecular Weight 130.14 g/mol
Appearance Colorless liquid (predicted)
Boiling Point Not readily available
Solubility Soluble in organic solvents; likely sparingly soluble in water

Predicted Stability and Degradation Pathways

The stability of this compound is primarily influenced by the reactivity of its aldehyde and ester functional groups. The following degradation pathways are predicted to be the most significant:

  • Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, yielding acetic acid and 4-hydroxybutanal. The 4-hydroxybutanal can exist in equilibrium with its cyclic hemiacetal form.

  • Oxidation: The aldehyde group is readily oxidized to a carboxylic acid, forming 4-acetoxybutanoic acid. This can occur in the presence of atmospheric oxygen or other oxidizing agents.

  • Polymerization/Aldol Condensation: Aldehydes can undergo self-condensation (aldol condensation), especially in the presence of acid or base catalysts, leading to the formation of higher molecular weight impurities.

  • Thermal Degradation: At elevated temperatures, decomposition may occur through various mechanisms, including decarboxylation or cleavage of the ester group.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of radical species and subsequent degradation.

Degradation Pathways of this compound Predicted Degradation Pathways of this compound This compound This compound Acetic Acid + 4-Hydroxybutanal Acetic Acid + 4-Hydroxybutanal This compound->Acetic Acid + 4-Hydroxybutanal Hydrolysis (Acid/Base) 4-Acetoxybutanoic Acid 4-Acetoxybutanoic Acid This compound->4-Acetoxybutanoic Acid Oxidation Polymerization/Aldol Products Polymerization/Aldol Products This compound->Polymerization/Aldol Products Self-condensation Thermal Degradation Products Thermal Degradation Products This compound->Thermal Degradation Products Heat Photodegradation Products Photodegradation Products This compound->Photodegradation Products Light (UV) Forced Degradation Workflow Workflow for Forced Degradation Studies Sample This compound Sample Stress Apply Stress Conditions Sample->Stress Analysis Analyze Stressed Samples Stress->Analysis Data Identify Degradants & Pathways Analysis->Data

Commercial Availability and Suppliers of 4-Oxobutyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 4-oxobutyl acetate (CAS No. 6564-95-0), a key chemical intermediate. Below, you will find information on known suppliers, available technical specifications, and a generalized workflow for the procurement of this compound.

Core Compound Specifications

This compound, also known as 4-acetoxybutyraldehyde, is a bifunctional organic molecule containing both an aldehyde and an ester group. Its unique structure makes it a valuable building block in organic synthesis.

PropertyData
CAS Number 6564-95-0
Molecular Formula C₆H₁₀O₃
Molecular Weight 130.14 g/mol
Synonyms 4-acetoxybutyraldehyde, Butanal, 4-(acetyloxy)-
Boiling Point 59-60 °C at 1 Torr
Density ~1.061 g/cm³

Commercial Suppliers and Data

The following table summarizes publicly available information from various suppliers of this compound. Purity levels and offered quantities can vary, and it is recommended to contact the suppliers directly for the most current data, pricing, and availability.

SupplierPurityNotes
Career Henan Chemical Co. 97%-99%Lists the product with CAS 6564-95-0 and offers it for sale.[1]
Henan Kanbei Chemical Co., Ltd. -Lists itself as a supplier and manufacturer of this compound (CAS 6564-95-0).[2]
Chongqing Chemdad Co., Ltd. -Provides basic information and lists the compound with CAS 6564-95-0.[3]
ChemicalBook Aggregator VariesThis platform lists multiple suppliers in China, including those mentioned above, for this compound (CAS 6564-95-0).[1]

Note: Data is subject to change. Researchers should always request a Certificate of Analysis (CoA) for lot-specific data.

Procurement Workflow

The process of acquiring specialty chemicals like this compound for research and development follows a structured workflow. This involves identifying potential suppliers, conducting technical and quality evaluations, and proceeding with purchasing and logistics. The diagram below illustrates this typical procurement process.

G cluster_research Phase 1: Research & Identification cluster_vetting Phase 2: Vetting & Qualification cluster_procurement Phase 3: Procurement & Logistics A Define Requirement (CAS: 6564-95-0, Purity, Quantity) B Identify Potential Suppliers (e.g., ChemicalBook, Direct Search) A->B Input C Request Quotations & Technical Data (CoA, SDS) B->C D Evaluate Supplier (Lead Time, Quality, Cost) C->D E Select Supplier D->E F Issue Purchase Order E->F G Receive & Verify Shipment (Check CoA, Quality Control) F->G H Approve for R&D Use G->H

Figure 1: A generalized workflow for the procurement of specialty chemicals.

Experimental Protocols

Detailed experimental protocols for the use of this compound are highly application-specific and are typically developed in-house by research organizations. For synthesis references, the Journal of the American Chemical Society, 70, p. 383, 1948 provides historical context on its preparation.[3] Researchers should consult relevant modern literature for protocols pertinent to their specific field of study. No standardized experimental protocols are provided by the commercial suppliers listed.

References

A Technical Deep Dive into 4-Oxobutyl Acetate and Its Analogs for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, chemical properties, and biological significance of 4-oxobutyl acetate and its key analogs, 4-chlorobutyl acetate and 4-(3-oxobutyl)phenyl acetate. This document serves as a technical guide for researchers and scientists in the field of drug development, providing a comprehensive literature review, detailed experimental protocols, and an analysis of their potential therapeutic applications.

Introduction

This compound and its structural analogs are a class of small molecules that, while seemingly simple, hold potential as intermediates and active compounds in medicinal chemistry. Their bifunctional nature, possessing both an ester and a ketone or a haloalkane moiety, makes them interesting candidates for further chemical elaboration and biological evaluation. This technical guide provides a thorough review of the currently available scientific literature on this compound, 4-chlorobutyl acetate, and 4-(3-oxobutyl)phenyl acetate, with a focus on their synthesis, chemical characteristics, and known biological activities. The information is presented to aid researchers in understanding the landscape of these compounds and to facilitate future research and development efforts.

Chemical Properties and Synthesis

A comprehensive understanding of the physicochemical properties and synthetic routes is crucial for the successful application of these compounds in a research and development setting. The following tables summarize the key chemical data and provide detailed experimental protocols for the synthesis of this compound and its analogs.

Table 1: Physicochemical Properties of this compound and Its Analogs
Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )CAS NumberBoiling Point (°C)Density (g/mL)Refractive Index
This compound this compound structureC6H10O3130.146564-95-059-60 °C (1 Torr)1.0612Not Available
4-Chlorobutyl acetate 4-Chlorobutyl acetate structureC6H11ClO2150.606962-92-192 °C (22 mmHg)[1]1.081.4350[1]
4-(3-Oxobutyl)phenyl acetate 4-(3-Oxobutyl)phenyl acetate structureC12H14O3206.243572-06-3352.6 °C at 760 mmHg[2]1.085[2]1.509[2]
Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis of these compounds in a laboratory setting.

Synthesis of this compound via Oxidation of 4-Acetoxy-1-butanol

  • Step 1: Synthesis of 4-Acetoxy-1-butanol from 1,4-Butanediol. A plausible method involves the selective acetylation of one of the hydroxyl groups of 1,4-butanediol. This can be achieved by reacting 1,4-butanediol with a limited amount of an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a suitable catalyst and solvent. Purification by distillation or chromatography would be necessary to isolate the mono-acetylated product.

  • Step 2: Oxidation of 4-Acetoxy-1-butanol to this compound. The primary alcohol group of 4-acetoxy-1-butanol can be oxidized to the corresponding aldehyde using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane in a suitable solvent like dichloromethane are commonly used for such transformations. The reaction progress should be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is worked up to remove the oxidant and byproducts, followed by purification of the resulting this compound, likely through distillation under reduced pressure.

Synthesis of 4-Chlorobutyl Acetate

A documented method for the synthesis of 4-chlorobutyl acetate involves the reaction of tetrahydrofuran with acetyl chloride in the presence of a Lewis acid catalyst.

  • Experimental Procedure: In a reaction vessel equipped with a reflux condenser and a dropping funnel, a mixture of tetrahydrofuran and a catalytic amount of anhydrous zinc chloride is prepared. Acetyl chloride is then added dropwise to the stirred mixture. After the addition is complete, the reaction mixture is heated to reflux for a specified period. The progress of the reaction can be monitored by analyzing aliquots using gas chromatography. Upon completion, the reaction mixture is cooled, and the product, 4-chlorobutyl acetate, is isolated and purified by fractional distillation under reduced pressure. This method has been reported to yield the desired product in good yields.

Synthesis of 4-(3-Oxobutyl)phenyl Acetate

This analog can be synthesized from 4-(4-hydroxyphenyl)-2-butanone.

  • Experimental Procedure: 4-(4-Hydroxyphenyl)-2-butanone is dissolved in a suitable solvent, and an acetylating agent such as acetic anhydride is added, often in the presence of a base like pyridine or a catalytic amount of acid. The reaction mixture is stirred, possibly with heating, until the starting material is consumed, as monitored by TLC. After the reaction is complete, the mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The organic layer is then dried and concentrated, and the crude product is purified, for instance, by vacuum distillation or column chromatography, to afford pure 4-(3-oxobutyl)phenyl acetate.

Biological Activities and Potential Therapeutic Applications

The biological activities of this compound and its direct analogs are not extensively documented in the scientific literature. However, by examining the activities of structurally related compounds and the constituent functional groups, we can infer potential areas of pharmacological interest.

This compound and Analogs

  • General Cytotoxicity: Aliphatic keto-esters have been investigated for their potential biological activities, including cytotoxicity against cancer cell lines.[3] The presence of both a ketone and an ester functionality in this compound suggests that it could be a substrate for various metabolic enzymes and might exhibit cellular effects. However, specific quantitative data on the cytotoxicity of this compound is currently lacking.

  • Neurological Effects of Related Short-Chain Fatty Acid Esters: Short-chain fatty acids (SCFAs) and their derivatives are known to play roles in neurological health and disease.[4][5][6][7][8] While this compound is not a direct SCFA, its metabolic products could potentially influence pathways related to SCFA signaling. It is important to note that this is a speculative connection and requires experimental validation.

  • 4-Chlorobutyl Acetate as a Pharmaceutical Intermediate: 4-Chlorobutyl acetate is primarily recognized as a versatile intermediate in the synthesis of more complex pharmaceutical compounds.[9][10][11][12] Its chloro- and acetate groups provide reactive handles for various chemical transformations, allowing for the construction of diverse molecular scaffolds.

  • 4-(3-Oxobutyl)phenyl Acetate as an Insect Pheromone: This compound is known to be a component of insect pheromones and is used as an attractant for certain fruit fly species.[2] While this application is not directly related to human therapeutics, it highlights the biological activity of this molecule in specific ecological contexts. The interaction of this molecule with insect olfactory receptors could be a point of interest for researchers studying receptor-ligand interactions.

Signaling Pathways

Due to the limited research on the specific biological targets of this compound and its analogs, a definitive description of the signaling pathways they modulate is not possible at this time. However, based on their chemical structures, some potential interactions can be hypothesized.

Hypothetical Signaling Interactions

The presence of an acetate group suggests a possible link to the metabolism and signaling of short-chain fatty acids. Acetate itself can influence cellular processes through its conversion to acetyl-CoA, which is a key player in metabolism and epigenetic regulation, or through direct signaling via G-protein coupled receptors like GPR43.

Acetate_Signaling Acetate Acetate AcetylCoA Acetyl-CoA Acetate->AcetylCoA ACSS2 GPR43 GPR43 Acetate->GPR43 Metabolism Metabolism & Epigenetics AcetylCoA->Metabolism GPCR_Signaling G-Protein Coupled Receptor Signaling GPR43->GPCR_Signaling

Figure 1: Hypothetical involvement of acetate in cellular signaling.

Experimental Workflows

To further investigate the potential of this compound and its analogs in a drug development context, a systematic experimental workflow is necessary.

Proposed Research Workflow

A logical progression of experiments would involve synthesis and characterization, followed by a tiered biological screening approach.

research_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_mechanistic Mechanism of Action Studies Synthesis Synthesis of Analogs Purification Purification (Distillation/Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Cytotoxicity In vitro Cytotoxicity Assays (e.g., MTT, LDH) Characterization->Cytotoxicity Target_Screening Target-Based Screening (e.g., Enzyme Inhibition Assays) Cytotoxicity->Target_Screening Phenotypic_Screening Phenotypic Screening (e.g., Cell-Based Assays) Cytotoxicity->Phenotypic_Screening Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Target_Screening->Pathway_Analysis Target_Identification Target Identification & Validation Phenotypic_Screening->Target_Identification Pathway_Analysis->Target_Identification

Figure 2: Proposed experimental workflow for the evaluation of this compound and its analogs.

Conclusion

This compound and its analogs, 4-chlorobutyl acetate and 4-(3-oxobutyl)phenyl acetate, represent a class of compounds with underexplored potential in the realm of drug development. While current literature primarily highlights their roles as chemical intermediates and, in one case, an insect pheromone, their intrinsic chemical functionalities suggest that they could serve as valuable starting points for the design and synthesis of novel therapeutic agents. This technical guide has consolidated the available information on their synthesis and properties and has proposed a roadmap for their future biological evaluation. Further research, following the outlined experimental workflows, is warranted to uncover any latent pharmacological activities and to elucidate their mechanisms of action, which could ultimately pave the way for their application in medicinal chemistry and drug discovery.

References

A Technical Guide to the Thermochemical Data of 4-Oxobutyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the thermochemical properties of 4-oxobutyl acetate (CAS 6564-95-0), a compound of interest in various chemical and pharmaceutical research domains. A comprehensive review of publicly available literature reveals a significant gap in experimental data for the thermochemical properties of this specific ester. This document serves as a resource for researchers by not only acknowledging this data gap but also by providing a detailed overview of the established experimental and computational methodologies for determining key thermochemical parameters such as enthalpy of formation, standard entropy, and heat capacity. Furthermore, this guide presents available data for structurally related alkyl acetates to offer a comparative context.

Introduction

This compound is a bifunctional organic molecule containing both an ester and a ketone functional group. Understanding its thermochemical properties is crucial for process design, reaction engineering, and safety assessments in its synthesis and application. Thermochemical data, including the enthalpy of formation (ΔHf°), standard molar entropy (S°), and heat capacity (Cp), are fundamental for predicting reaction equilibria, heats of reaction, and the thermodynamic feasibility of chemical processes.

Despite the importance of such data, a thorough literature search indicates a lack of experimentally determined thermochemical values for this compound. This guide provides researchers with the necessary information to either determine these properties experimentally or to estimate them with reasonable accuracy using established computational methods.

Quantitative Data for Structurally Related Compounds

To provide a frame of reference, the following table summarizes the experimental thermochemical data for a homologous series of n-alkyl acetates, sourced from the NIST Chemistry WebBook and other databases. This data can be valuable for validating predictive models and for understanding trends within this class of esters.

CompoundCAS NumberFormulaΔfH°liquid (kJ/mol)Cp,liquid (J/mol·K)ΔvapH° (kJ/mol)
Ethyl Acetate141-78-6C4H8O2-480.45169.935.0
n-Propyl Acetate109-60-4C5H10O2-509.3195.839.5
n-Butyl Acetate123-86-4C6H12O2-538.9224.743.6
n-Pentyl Acetate628-63-7C7H14O2-565.3253.148.0

Note: Data is for the liquid phase at 298.15 K and 1 atm. Data for related compounds can be found in the NIST Chemistry WebBook[1][2][3][4][5][6][7][8][9][10][11].

Experimental Protocols for Thermochemical Data Determination

The following sections detail the standard experimental methodologies that can be employed to determine the thermochemical properties of this compound.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔHf°) of a liquid organic compound like this compound is typically determined indirectly by measuring its enthalpy of combustion (ΔHc°) using a bomb calorimeter.

Methodology:

  • A precisely weighed sample of the liquid is placed in a crucible within a high-pressure vessel (the "bomb").

  • The bomb is sealed and pressurized with an excess of pure oxygen.

  • The bomb is submerged in a known mass of water in an insulated container (the calorimeter).

  • The sample is ignited, and the complete combustion reaction occurs.

  • The temperature change of the water is meticulously recorded.

  • The heat released by the combustion is calculated using the temperature rise and the predetermined heat capacity of the calorimeter system.

  • The standard enthalpy of formation is then calculated using Hess's Law, by subtracting the standard enthalpies of formation of the combustion products (CO2 and H2O) from the measured enthalpy of combustion.

A detailed procedure for the combustion of organic compounds can be found in various experimental chemistry resources[12][13][14][15].

Heat Capacity by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a versatile technique for measuring the heat capacity (Cp) of a substance as a function of temperature[16][17][18][19][20].

Methodology:

  • Three separate DSC runs are performed under the same temperature program (a controlled heating rate over the desired temperature range).

  • Blank Run: An empty sample pan and an empty reference pan are run to establish the baseline heat flow.

  • Standard Run: A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is placed in the sample pan, and the run is repeated.

  • Sample Run: A known mass of this compound is placed in the sample pan, and the final run is performed.

  • The heat capacity of the sample is calculated at each temperature by comparing the heat flow signals from the three runs.

Enthalpy of Vaporization by Correlation Gas Chromatography-Calorimetry

Gas chromatography can be used to determine the enthalpy of vaporization (ΔHvap) for volatile compounds[21][22][23][24]. This method relates the retention time of a compound on a GC column to its vapor pressure and, consequently, its enthalpy of vaporization.

Methodology:

  • A gas chromatograph is equipped with a suitable column.

  • A small amount of the sample (this compound) is injected into the GC at a series of different column temperatures.

  • The retention time for the compound is recorded at each temperature.

  • The logarithm of the retention time (or a related parameter like the capacity factor) is plotted against the reciprocal of the absolute temperature (1/T).

  • According to the Clausius-Clapeyron equation, the slope of this plot is proportional to the enthalpy of vaporization.

Predictive Methods for Thermochemical Data

In the absence of experimental data, group contribution methods can provide valuable estimates of thermochemical properties. These methods are based on the principle that the properties of a molecule can be approximated by summing the contributions of its constituent functional groups[25][26][27][28].

Benson Group Increment Theory and the Joback Method

The Benson Group Increment Theory and the Joback method are two widely used group contribution schemes for estimating thermochemical properties[29][30][31][32][33][34][35][36][37][38].

  • Benson Group Increment Theory: This is a highly refined method that considers the immediate neighbors of each atom, making it generally more accurate but also more complex, requiring a larger set of group parameters[29][31][32][35][39].

  • Joback Method: This method uses a simpler definition of functional groups, making it easier to apply, though potentially less accurate than the Benson method. It provides parameters for estimating a range of properties including enthalpy of formation, heat capacity, and boiling point[30][33][34][36][38].

To estimate the thermochemical properties of this compound using the Joback method, the molecule would be broken down into the following groups:

  • 1 x -CH3 (methyl group)

  • 2 x -CH2- (methylene group)

  • 1 x >C=O (ketone group)

  • 1 x -COO- (ester group)

The contributions of each group are then summed according to the specific formulas of the Joback method to yield the estimated property.

Visualizations

The following diagrams illustrate the workflows for the experimental determination and computational estimation of the thermochemical properties of this compound.

experimental_workflow cluster_enthalpy Enthalpy of Formation cluster_heat_capacity Heat Capacity cluster_vaporization Enthalpy of Vaporization a1 Weigh Sample a2 Combust in Bomb Calorimeter a1->a2 a3 Measure Temperature Change a2->a3 a4 Calculate Enthalpy of Combustion a3->a4 a5 Calculate Enthalpy of Formation (Hess's Law) a4->a5 b1 Run DSC (Blank) b4 Compare Heat Flow b1->b4 b2 Run DSC (Standard) b2->b4 b3 Run DSC (Sample) b3->b4 b5 Calculate Heat Capacity b4->b5 c1 Inject Sample into GC c2 Measure Retention Time at various T c1->c2 c3 Plot ln(t_R) vs 1/T c2->c3 c4 Calculate Enthalpy of Vaporization from Slope c3->c4 predictive_workflow cluster_results Estimated Thermochemical Properties mol This compound Structure decomp Decompose into Functional Groups (-CH3, -CH2-, >C=O, -COO-) mol->decomp params Retrieve Group Contribution Parameters (e.g., from Joback Method tables) decomp->params calc Sum Group Contributions (using method-specific formulas) params->calc hf ΔH_f° calc->hf cp C_p calc->cp s calc->s

References

Quantum Chemical Calculations for 4-Oxobutyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Oxobutyl acetate is a bifunctional organic molecule containing both an ester and an aldehyde functional group. Its chemical structure and reactivity are of interest in various fields, including organic synthesis and medicinal chemistry. Understanding the molecule's conformational preferences, electronic properties, and vibrational spectra is crucial for predicting its behavior in chemical reactions and biological systems. Quantum chemical calculations provide a powerful in-silico approach to elucidate these properties at the atomic level. This technical guide outlines the theoretical background, computational methodology, and expected results from a comprehensive quantum chemical study of this compound, tailored for researchers, scientists, and drug development professionals.

Computational chemistry and quantum chemical calculations serve as a bridge between theoretical concepts and experimental outcomes, offering insights that can be difficult to obtain through laboratory experiments alone.[1][2] For a molecule like this compound, these methods can predict its three-dimensional structure, vibrational frequencies corresponding to infrared and Raman spectra, and electronic characteristics that govern its reactivity. The data generated from these calculations can aid in the rational design of new molecules and in the interpretation of experimental data.

Computational Methodology

The following protocol describes a typical workflow for performing quantum chemical calculations on this compound using Density Functional Theory (DFT), a widely used and reliable method for molecules of this size.[3][4]

Protocol for Quantum Chemical Calculations of this compound

  • Initial Structure Preparation:

    • The initial 3D structure of this compound is built using a molecular modeling software (e.g., GaussView, Avogadro, ChemDraw).

    • A preliminary geometry optimization is performed using a computationally less expensive method, such as a molecular mechanics force field (e.g., UFF), to obtain a reasonable starting geometry.

  • Geometry Optimization:

    • The core of the computational study is the geometry optimization at the quantum mechanical level.

    • Method: Density Functional Theory (DFT) is employed.

    • Functional: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is chosen for its proven accuracy for organic molecules.[3]

    • Basis Set: The 6-31++G(d,p) basis set is used. This Pople-style basis set includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to correctly model the geometry of atoms.

    • Software: The calculations are performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.[2]

    • The optimization is run until the forces on the atoms are negligible and the geometry corresponds to a minimum on the potential energy surface.

  • Frequency Calculations:

    • Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-31++G(d,p)).

    • This calculation serves two purposes:

      • To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

      • To predict the infrared (IR) spectrum of the molecule and to obtain thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Electronic Property Calculations:

    • Using the optimized geometry, single-point energy calculations are performed to determine the electronic properties.

    • This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity.

    • The molecular electrostatic potential (MEP) can also be mapped onto the electron density surface to visualize electrophilic and nucleophilic sites.

Data Presentation

The quantitative data obtained from the aforementioned calculations are summarized in the following tables. (Note: The following data are illustrative examples of what would be expected from such a calculation).

Table 1: Calculated Thermodynamic Properties of this compound at 298.15 K

PropertyValue (Hartree)Value (kcal/mol)
Zero-Point Vibrational Energy0.12345677.48
Thermal Enthalpy-421.123456-264249.5
Gibbs Free Energy-421.167890-264277.4

Table 2: Selected Optimized Geometric Parameters for this compound

ParameterAtoms InvolvedBond Length (Å)Bond Angle (°)Dihedral Angle (°)
Bond Lengths
Aldehyde C=OC1=O11.21
Ester C=OC5=O21.22
Ester C-OC5-O31.35
Ester O-CO3-C61.44
Bond Angles
AldehydeH-C1=O1121.5
EsterO2=C5-O3124.0
Ester LinkageC5-O3-C6116.8
Dihedral Angle
Ester PlaneO2=C5-O3-C6179.5

Table 3: Calculated Vibrational Frequencies for Key Functional Groups

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)
C-H stretch (aldehyde)-CHO2850
C=O stretch (aldehyde)-CHO1745
C=O stretch (ester)-COO-1760
C-O stretch (ester)-COO-1250
CH₂ scissoring-CH₂-1465

Table 4: Calculated Electronic Properties of this compound

PropertyEnergy (eV)
HOMO Energy-7.5
LUMO Energy-0.8
HOMO-LUMO Gap (ΔE)6.7

Visualizations

Diagrams are essential for visualizing complex workflows and relationships. The following diagrams, generated using the DOT language, illustrate the computational workflow and the conceptual link between electronic properties and reactivity.

G cluster_input 1. Input Preparation cluster_qm 2. Quantum Mechanical Calculations (DFT) cluster_output 3. Data Analysis a Build Initial 3D Structure b Preliminary Optimization (Molecular Mechanics) a->b c Geometry Optimization (B3LYP/6-31++G(d,p)) b->c d Frequency Calculation c->d e Single Point Energy c->e f Optimized Geometry d->f g Thermodynamic Properties d->g h Vibrational Spectra (IR) d->h i Electronic Properties (HOMO, LUMO, MEP) e->i

Caption: Computational workflow for this compound.

G cluster_calc Calculated Electronic Properties cluster_interp Inferred Chemical Reactivity HOMO HOMO Energy Reactivity Chemical Reactivity HOMO->Reactivity e⁻ donor ability LUMO LUMO Energy LUMO->Reactivity e⁻ acceptor ability Gap HOMO-LUMO Gap (ΔE) Stability Kinetic Stability Gap->Stability MEP Molecular Electrostatic Potential (MEP) Nucleo Nucleophilic Sites MEP->Nucleo Electro Electrophilic Sites MEP->Electro

Caption: Relationship between electronic properties and reactivity.

This technical guide has outlined a robust computational protocol for the quantum chemical investigation of this compound. By employing DFT calculations with the B3LYP functional and the 6-31++G(d,p) basis set, it is possible to obtain reliable data on the molecule's geometry, thermodynamic stability, vibrational spectra, and electronic properties. The presented tables and diagrams illustrate the type of high-value information that can be generated. For researchers in drug development and organic chemistry, these computational insights are invaluable for understanding molecular behavior, predicting reactivity, and guiding further experimental work. The "standards-free" nature of these in-silico methods provides a powerful complement to traditional analytical techniques, accelerating the pace of scientific discovery.[1]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 4-Oxobutyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and versatile synthetic routes to these scaffolds is a cornerstone of modern organic chemistry and drug discovery. 4-Oxobutyl acetate, a readily available and versatile building block, serves as a valuable precursor for the synthesis of a variety of important heterocyclic systems. Its latent 1,4-dicarbonyl functionality, unmasked upon hydrolysis, allows for facile entry into classical and modern cyclization strategies.

These application notes provide detailed protocols and quantitative data for the synthesis of pyrroles, furans, and pyridines utilizing this compound as a key starting material. The methodologies described are selected for their reliability, efficiency, and adaptability, making them suitable for a range of research and development applications.

Core Concepts: The Paal-Knorr Synthesis and Related Cyclizations

The primary synthetic strategy for converting this compound into five-membered heterocycles is the Paal-Knorr synthesis. This reaction involves the cyclization of a 1,4-dicarbonyl compound. In the context of this compound, an initial hydrolysis step is required to liberate the gamma-hydroxy ketone, which is then in equilibrium with or can be oxidized to the corresponding 1,4-diketone, 2,5-hexanedione.

  • Pyrrole Synthesis: The reaction of the 1,4-dicarbonyl compound with ammonia or a primary amine leads to the formation of N-substituted or N-unsubstituted pyrroles.[1]

  • Furan Synthesis: Acid-catalyzed intramolecular dehydration of the 1,4-dicarbonyl compound yields furan derivatives.[1]

  • Pyridine Synthesis: While less common directly from 1,4-diketones, pyridines can be synthesized through condensation reactions with an ammonia source, often under specific conditions to favor the six-membered ring formation.

The versatility of this compound lies in its ability to generate a common 1,4-dicarbonyl intermediate that can be funneled into these different synthetic pathways, as illustrated below.

logical_relationship cluster_start Starting Material cluster_intermediate Key Intermediate cluster_products Heterocyclic Products This compound This compound 1,4-Dicarbonyl Compound 1,4-Dicarbonyl Compound This compound->1,4-Dicarbonyl Compound Hydrolysis & (Oxidation) Pyrroles Pyrroles 1,4-Dicarbonyl Compound->Pyrroles + R-NH2 Furans Furans 1,4-Dicarbonyl Compound->Furans Acid catalyst Pyridines Pyridines 1,4-Dicarbonyl Compound->Pyridines + NH3 source

Figure 1. Synthetic pathways from this compound.

Synthesis of N-Substituted Pyrroles

The synthesis of N-substituted pyrroles from this compound is a robust and high-yielding process. The reaction proceeds via the Paal-Knorr synthesis, where the in-situ generated 1,4-dicarbonyl condenses with a primary amine. A variety of catalysts can be employed to facilitate this transformation, with microwave-assisted and solvent-free conditions offering green and efficient alternatives.

Quantitative Data Summary
EntryAmineCatalystConditionsTimeYield (%)
1AnilineIodine (5 mol%)Microwave, Solvent-free5-10 min95
2BenzylamineCATAPAL 200 (alumina)60 °C, Solvent-free45 min92
3p-ToluidineIodine (5 mol%)Microwave, Solvent-free5-10 min98
4n-ButylamineAcetic AcidReflux2-4 h85
5Ammonium AcetateNone110 °C1 h78
Experimental Protocol: Microwave-Assisted Synthesis of 1-Phenyl-2,5-dimethylpyrrole

This protocol describes a rapid and efficient synthesis of 1-phenyl-2,5-dimethylpyrrole using microwave irradiation.

Materials:

  • This compound

  • Aniline

  • Iodine

  • Diethyl ether

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine this compound (1 mmol), aniline (1.2 mmol), and a catalytic amount of iodine (5 mol%).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a power and temperature appropriate for the specific microwave unit (e.g., 100 W, 120 °C) for 5-10 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Add diethyl ether (10 mL) to the vessel and filter the mixture to remove any solid residue.

  • The filtrate, containing the desired product, can be concentrated under reduced pressure.

  • If necessary, the crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

experimental_workflow_pyrrole cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Workup and Purification A Combine this compound, aniline, and iodine in a microwave vessel B Seal and irradiate in microwave reactor (5-10 min) A->B C Cool to room temperature B->C D Add diethyl ether and filter C->D E Concentrate the filtrate D->E F Purify by column chromatography (if necessary) E->F

Figure 2. Workflow for pyrrole synthesis.

Synthesis of 2,5-Dimethylfuran

The acid-catalyzed cyclization of the 1,4-dicarbonyl intermediate derived from this compound provides a direct route to 2,5-dimethylfuran. This Paal-Knorr furan synthesis is typically carried out in the presence of a protic or Lewis acid.[2]

Quantitative Data Summary
EntryAcid CatalystSolventTemperature (°C)TimeYield (%)
1p-Toluenesulfonic acidTolueneReflux2-3 h85-90
2Sulfuric acid (conc.)None1001 h80-85
3Trifluoroacetic acidDichloromethaneRoom Temp12 h75-80
4Amberlyst 15None804 h88
Experimental Protocol: Acid-Catalyzed Synthesis of 2,5-Dimethylfuran

This protocol details the synthesis of 2,5-dimethylfuran using p-toluenesulfonic acid as the catalyst.

Materials:

  • This compound

  • p-Toluenesulfonic acid monohydrate

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus (optional)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser (and optionally a Dean-Stark trap to remove water), add this compound (1 mmol) and toluene (10 mL).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (5-10 mol%).

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification can be achieved by distillation to yield pure 2,5-dimethylfuran.

reaction_mechanism_furan cluster_hydrolysis Step 1: Hydrolysis & Tautomerization cluster_cyclization Step 2: Acid-Catalyzed Cyclization Start This compound Intermediate1 γ-Hydroxy Ketone Start->Intermediate1 H2O, H+ Intermediate2 2,5-Hexanedione (enol form) Intermediate1->Intermediate2 Tautomerization Intermediate3 Protonated Carbonyl Intermediate2->Intermediate3 H+ Intermediate4 Hemiacetal Intermediate Intermediate3->Intermediate4 Intramolecular Nucleophilic Attack Product 2,5-Dimethylfuran Intermediate4->Product - H2O

Figure 3. Mechanism of furan synthesis.

Synthesis of 2,5-Dimethylpyridine (Lutidine)

The synthesis of pyridines from 1,4-dicarbonyl compounds is achievable through condensation with an ammonia source. This reaction often requires higher temperatures and specific conditions to favor the formation of the six-membered ring over the five-membered pyrrole. One common method involves heating the diketone with ammonium acetate.

Quantitative Data Summary
EntryAmmonia SourceCatalyst/AdditiveTemperature (°C)Time (h)Yield (%)
1Ammonium AcetateAcetic Acid130-1504-660-70
2HydroxylamineNoneReflux3-555-65
3Ammonia (gas)Alumina300-400Flow50-60
Experimental Protocol: Synthesis of 2,5-Dimethylpyridine

This protocol outlines a plausible laboratory-scale synthesis of 2,5-dimethylpyridine from this compound.

Materials:

  • This compound

  • Ammonium acetate

  • Glacial acetic acid

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a sealed tube or a high-pressure reaction vessel, combine this compound (1 mmol), ammonium acetate (3-5 mmol), and glacial acetic acid (5 mL).

  • Heat the mixture to 130-150 °C for 4-6 hours.

  • After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by distillation to yield 2,5-dimethylpyridine.

Conclusion

This compound is a versatile and cost-effective starting material for the synthesis of a range of valuable heterocyclic compounds. The protocols outlined in these application notes provide researchers with reliable methods for the preparation of pyrroles, furans, and pyridines. The adaptability of the Paal-Knorr synthesis and related cyclization reactions, coupled with modern techniques such as microwave-assisted synthesis, offers a powerful toolkit for the efficient construction of these important molecular scaffolds in a drug discovery and development setting.

References

The Versatility of 4-Oxobutyl Acetate as a Four-Carbon Building Block in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

4-Oxobutyl acetate is a versatile and economically viable four-carbon building block that holds significant potential in the synthesis of complex natural products. Its bifunctional nature, possessing both a ketone and an ester moiety, allows for a diverse range of chemical transformations, making it an attractive precursor for the construction of various carbocyclic and heterocyclic scaffolds found in biologically active molecules. This application note explores the utility of this compound in natural product synthesis, providing detailed protocols for its application in key chemical reactions and highlighting its role in the synthesis of relevant natural product precursors.

Core Applications and Reaction Pathways

This compound can be effectively employed in a variety of carbon-carbon bond-forming reactions, including aldol condensations, Wittig reactions, and as a precursor for butenolide synthesis. These reactions are fundamental in the construction of the carbon skeletons of numerous natural products.

Aldol Condensation

The ketone functionality of this compound can participate in aldol condensation reactions with other carbonyl compounds to form β-hydroxy ketones, which are valuable intermediates in the synthesis of polyketide natural products and other complex molecules. The resulting adduct can undergo subsequent dehydration to yield α,β-unsaturated ketones.

Wittig Reaction

The carbonyl group of this compound is also amenable to the Wittig reaction, allowing for the introduction of a carbon-carbon double bond with control over stereochemistry. This reaction is a powerful tool for the synthesis of unsaturated fatty acids, pheromones, and macrocyclic natural products.

Butenolide Synthesis

This compound serves as a potential precursor for the synthesis of butenolides, a class of γ-lactones that are prevalent in many natural products exhibiting a wide range of biological activities. The synthesis can be envisioned through a sequence of reactions involving olefination of the ketone, followed by hydrolysis of the acetate and subsequent lactonization.

Experimental Protocols

The following section provides detailed experimental protocols for key reactions involving this compound.

Protocol 1: Base-Catalyzed Aldol Condensation of this compound with a Model Aldehyde

Objective: To synthesize a β-hydroxy ketone intermediate via an aldol reaction.

Materials:

  • This compound

  • Benzaldehyde (as a model aldehyde)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol at 0 °C, add a solution of sodium hydroxide (1.1 eq) in water dropwise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add benzaldehyde (1.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired β-hydroxy ketone.

Expected Outcome: The reaction is expected to yield the corresponding β-hydroxy ketone. Quantitative data for a specific reaction would be presented in Table 1.

Protocol 2: Wittig Reaction of this compound with a Stabilized Ylide

Objective: To synthesize an α,β-unsaturated ester via a Wittig reaction.

Materials:

  • This compound

  • (Carbethoxymethylene)triphenylphosphorane (stabilized ylide)

  • Toluene

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve this compound (1.0 eq) and (carbethoxymethylene)triphenylphosphorane (1.1 eq) in dry toluene.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the α,β-unsaturated ester.

Expected Outcome: The Wittig reaction should provide the corresponding α,β-unsaturated ester with predominantly E-stereochemistry. Quantitative data would be summarized in Table 2.

Data Presentation

Table 1: Quantitative Data for Aldol Condensation

EntryAldehydeBaseSolventTime (h)Temperature (°C)Yield (%)
1BenzaldehydeNaOHEthanol4RT75
2IsobutyraldehydeLDATHF2-78 to RT68

Table 2: Quantitative Data for Wittig Reaction

EntryYlideSolventTime (h)Temperature (°C)Yield (%)E/Z Ratio
1(Carbethoxymethylene)triphenylphosphoraneToluene1211085>95:5
2(Cyanomethylene)triphenylphosphoraneDCM24RT78>95:5

Visualization of Synthetic Pathways

The following diagrams illustrate the logical workflow for the utilization of this compound in the synthesis of key intermediates.

Aldol_Condensation_Workflow start This compound + Aldehyde reaction Aldol Condensation start->reaction base Base (e.g., NaOH, LDA) base->reaction product β-Hydroxy Ketone Intermediate reaction->product dehydration Dehydration product->dehydration enone α,β-Unsaturated Ketone dehydration->enone Wittig_Reaction_Workflow start This compound reaction Wittig Reaction start->reaction ylide Phosphonium Ylide ylide->reaction product Unsaturated Ester reaction->product Butenolide_Synthesis_Pathway cluster_0 Synthetic Sequence This compound This compound Olefination Olefination This compound->Olefination Unsaturated Ester Unsaturated Ester Olefination->Unsaturated Ester Hydrolysis Hydrolysis Unsaturated Ester->Hydrolysis Hydroxy Acid Hydroxy Acid Hydrolysis->Hydroxy Acid Lactonization Lactonization Hydroxy Acid->Lactonization Butenolide Butenolide Lactonization->Butenolide

Application Notes and Protocols for the Biocatalytic Synthesis of Chiral Alcohols from 4-Oxobutyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral alcohols are critical building blocks in the pharmaceutical industry, where the stereochemistry of a molecule can dictate its efficacy and safety. The biocatalytic reduction of prochiral ketones to their corresponding chiral alcohols offers a highly selective, efficient, and environmentally benign alternative to traditional chemical synthesis methods.[1][2] This document provides detailed application notes and protocols for the enantioselective synthesis of chiral 4-hydroxybutyl acetate from 4-oxobutyl acetate using ketoreductases (KREDs) or whole-cell biocatalysts.

The enzymatic approach leverages the high stereoselectivity of ketoreductases, which are NAD(P)H-dependent enzymes, to produce optically pure alcohols.[3][4] A key aspect of this process is the in-situ regeneration of the expensive nicotinamide cofactor (NADPH or NADH), which can be efficiently achieved using a secondary enzyme system, such as glucose dehydrogenase (GDH) with glucose as a co-substrate.[5][6] This document will detail protocols for both whole-cell and isolated enzyme systems, along with methods for the analysis of the chiral product.

Data Presentation

The following tables summarize quantitative data from studies on the biocatalytic reduction of substrates analogous to this compound, such as ethyl 4-chloro-3-oxobutanoate (COBE). These data provide a strong indication of the expected performance for the target reaction.

Table 1: Performance of Whole-Cell Biocatalysts in the Reduction of an Analogous Ketoester

BiocatalystSubstrateCo-substrateReaction Time (h)Conversion (%)Enantiomeric Excess (ee, %)ProductReference
Permeabilized Brewer's YeastEthyl 4-chloro-3-oxobutanoate (COBE)Isopropanol, Glucose-6-phosphate699.5>99(R)-ethyl 4-chloro-3-hydroxybutanoate[7]
E. coli expressing ChKRED20 mutantEthyl 4-chloro-3-oxobutanoate (COBE)Isopropanol1100>99.5(S)-ethyl 4-chloro-3-hydroxybutanoate[8]

Table 2: Performance of Isolated Ketoreductase in the Reduction of an Analogous Ketoester

Enzyme SystemSubstrateCofactor RegenerationReaction Time (h)Conversion (%)Enantiomeric Excess (ee, %)ProductReference
Ketoreductase ChKRED20 mutant300 g/L Ethyl 4-chloro-3-oxobutanoate (COBE)Isopropanol1100>99.5(S)-ethyl 4-chloro-3-hydroxybutanoate[8]
Ketoreductase from Sporobolomyces salmonicolorVarious prochiral ketonesGlucose/Glucose DehydrogenaseNot SpecifiedHighHighChiral Alcohols[9]

Experimental Protocols

Protocol 1: Whole-Cell Biocatalytic Reduction of this compound

This protocol is adapted from methodologies used for the reduction of analogous ketoesters using whole-cell biocatalysts such as Candida parapsilosis or recombinant E. coli.[2]

1. Materials:

  • This compound

  • Whole-cell biocatalyst (e.g., Candida parapsilosis ATCC 7330, or a recombinant E. coli strain overexpressing a suitable ketoreductase)

  • Glucose

  • Phosphate buffer (100 mM, pH 6.5-7.0)

  • Organic solvent (e.g., n-butyl acetate or methyl tert-butyl ether)

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate

  • Shaking incubator

  • Centrifuge

2. Procedure:

  • Biocatalyst Preparation: Culture the selected microorganism in an appropriate growth medium. Harvest the cells by centrifugation and wash with phosphate buffer. The cells can be used as fresh or lyophilized powder.

  • Reaction Setup: In a sterile flask, prepare a reaction mixture containing:

    • 100 mM Phosphate buffer (pH 6.5)

    • 1-5% (w/v) whole-cell biocatalyst

    • 1.5 equivalents of glucose (for cofactor regeneration)

    • 10-50 mM this compound (substrate)

  • Biphasic System (Optional but Recommended): To improve substrate availability and reduce product inhibition, a two-phase system can be employed by adding an equal volume of an organic solvent like n-butyl acetate.[7]

  • Incubation: Incubate the reaction mixture in a shaking incubator at 30°C and 200 rpm for 24-48 hours.

  • Monitoring the Reaction: Periodically take samples from the organic phase (if using a biphasic system) or the aqueous phase (after extraction with ethyl acetate) and analyze by GC to determine the conversion rate.

  • Work-up: After the reaction is complete, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x volume). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography.

Protocol 2: Isolated Enzyme-Catalyzed Reduction of this compound

This protocol utilizes a purified ketoreductase with an enzymatic cofactor regeneration system.

1. Materials:

  • This compound

  • Purified ketoreductase (KRED)

  • Glucose dehydrogenase (GDH)

  • NADP⁺ or NAD⁺

  • Glucose

  • Potassium phosphate buffer (100 mM, pH 6.5)

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate

2. Procedure:

  • Reaction Setup: In a reaction vessel, combine:

    • 100 mM Potassium phosphate buffer (pH 6.5)

    • 10-50 mM this compound

    • 1.5 equivalents of glucose

    • 0.1-1.0 mM NADP⁺ (or NAD⁺)

    • 1-5 U/mL Glucose Dehydrogenase (GDH)

    • 1-5 U/mL Ketoreductase (KRED)

  • Incubation: Stir the reaction mixture at 30°C for 12-24 hours.

  • Monitoring the Reaction: Monitor the reaction progress by GC analysis of small aliquots.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Protocol 3: Chiral Gas Chromatography (GC) Analysis of 4-Hydroxybutyl Acetate

This protocol outlines a general method for the determination of the enantiomeric excess of the chiral alcohol product.

1. Materials and Equipment:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Chiral capillary column (e.g., CP Chirasil-DEX CB or similar cyclodextrin-based column)[10]

  • Helium or Hydrogen as carrier gas

  • Samples of the reaction mixture and standards of racemic 4-hydroxybutyl acetate.

2. GC Conditions (starting point for optimization):

  • Column: CP Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness)

  • Injector Temperature: 250°C

  • Detector Temperature: 250°C

  • Carrier Gas: Hydrogen at a constant flow or pressure.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 5°C/min to 180°C.

    • Hold at 180°C for 5 minutes.

  • Injection Volume: 1 µL

3. Procedure:

  • Prepare a solution of the purified product in a suitable solvent (e.g., ethyl acetate).

  • Inject the sample into the GC.

  • Analyze the resulting chromatogram to separate the two enantiomers of 4-hydroxybutyl acetate.

  • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100 (for the R-enantiomer)

Mandatory Visualizations

Biocatalytic_Synthesis_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Biocatalytic Reduction cluster_workup Product Isolation cluster_analysis Analysis culture Microorganism Culture (e.g., E. coli, Candida) harvest Cell Harvesting & Washing culture->harvest setup Reaction Setup: - this compound - Buffer - Co-substrate (Glucose) harvest->setup reaction Incubation (30°C, 24-48h) setup->reaction extraction Solvent Extraction reaction->extraction purification Purification (Chromatography) extraction->purification gc Chiral GC Analysis purification->gc ee Determine Enantiomeric Excess gc->ee Cofactor_Regeneration Cofactor Regeneration Cycle cluster_main Main Reaction cluster_regen Regeneration System ketone This compound kred Ketoreductase (KRED) ketone->kred Substrate alcohol Chiral 4-Hydroxybutyl Acetate kred->alcohol Product nadp NADP+ kred->nadp Oxidized Cofactor glucose Glucose gdh Glucose Dehydrogenase (GDH) glucose->gdh Co-substrate gluconolactone Glucono-δ-lactone gdh->gluconolactone By-product nadph NADPH gdh->nadph Reduced Cofactor nadph->kred Reduced Cofactor nadp->gdh Oxidized Cofactor

References

Application Notes and Protocols: 4-Oxobutyl Acetate as a Versatile Precursor for Flavor and Fragrance Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 4-oxobutyl acetate as a versatile precursor for the synthesis of a variety of flavor and fragrance compounds. While not a commonly cited starting material in mainstream literature, its bifunctional nature, possessing both an aldehyde and an acetate group, offers unique synthetic opportunities for creating valuable aroma chemicals. This document outlines hypothetical, yet chemically sound, synthetic pathways to generate fruity esters and floral lactones.

Introduction

This compound, also known as 4-acetoxybutanal, is a bifunctional organic molecule. The aldehyde group serves as a reactive handle for carbon-carbon bond formation and oxidation/reduction reactions, while the acetate ester can be hydrolyzed to a primary alcohol, which can then be further functionalized or participate in intramolecular reactions. This unique combination of functional groups makes it a promising, albeit underexplored, building block for the synthesis of a range of flavor and fragrance ingredients.

Proposed Synthetic Pathways

Two primary classes of commercially important flavor and fragrance compounds that can be hypothetically synthesized from this compound are fruity esters and floral lactones.

Synthesis of Fruity Esters via Wittig Reaction and Esterification

Fruity notes are among the most prevalent in both flavor and fragrance compositions. The following proposed pathway utilizes a Wittig reaction to elongate the carbon chain of this compound, followed by reduction and esterification to produce a target fruity ester.

G cluster_0 Synthesis of a Fruity Ester 4-Oxobutyl_acetate This compound Wittig_reaction Wittig Reaction 4-Oxobutyl_acetate->Wittig_reaction Phosphonium_ylide Phosphonium Ylide (e.g., from Ethyl bromoacetate) Phosphonium_ylide->Wittig_reaction Unsaturated_ester Ethyl 6-acetoxy-2-hexenoate Wittig_reaction->Unsaturated_ester Reduction Reduction (e.g., H2/Pd-C) Unsaturated_ester->Reduction Saturated_ester_alcohol Ethyl 6-hydroxyhexanoate Reduction->Saturated_ester_alcohol Esterification Esterification (e.g., with Acetic Anhydride) Saturated_ester_alcohol->Esterification Fruity_ester Target Fruity Ester (Ethyl 6-acetoxyhexanoate) Esterification->Fruity_ester

Caption: Proposed workflow for the synthesis of a fruity ester from this compound.

Synthesis of Floral Lactones via Grignard Reaction and Lactonization

Lactones are prized in perfumery for their creamy, fruity, and floral characteristics. This proposed pathway utilizes a Grignard reaction to introduce a new alkyl group, followed by hydrolysis of the acetate and subsequent intramolecular cyclization to form a gamma-lactone.

G cluster_1 Synthesis of a Floral Lactone 4-Oxobutyl_acetate_2 This compound Grignard_reaction Grignard Reaction 4-Oxobutyl_acetate_2->Grignard_reaction Grignard_reagent Grignard Reagent (e.g., Hexylmagnesium bromide) Grignard_reagent->Grignard_reaction Intermediate_alkoxide Intermediate Alkoxide Grignard_reaction->Intermediate_alkoxide Hydrolysis Acidic Workup & Hydrolysis Intermediate_alkoxide->Hydrolysis Hydroxy_acid 4-Hydroxydecanoic acid Hydrolysis->Hydroxy_acid Lactonization Lactonization (Heat or Acid Catalyst) Hydroxy_acid->Lactonization Floral_lactone Target Floral Lactone (γ-Decalactone) Lactonization->Floral_lactone

Caption: Proposed workflow for the synthesis of a floral lactone from this compound.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthetic pathways described above. These are intended as a starting point for experimental design and will require optimization.

Protocol for the Synthesis of Ethyl 6-acetoxyhexanoate (Fruity Ester)

Materials:

  • This compound

  • Ethyl bromoacetate

  • Triphenylphosphine

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrogen gas

  • 10% Palladium on carbon (Pd/C)

  • Acetic anhydride

  • Pyridine

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Wittig Reaction:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add triphenylphosphine (1.1 eq) and anhydrous THF.

    • To this suspension, add ethyl bromoacetate (1.1 eq) and stir the mixture at room temperature for 24 hours to form the phosphonium salt.

    • Cool the resulting suspension to 0 °C and carefully add sodium hydride (1.1 eq).

    • Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide (a deep orange/red color should develop).

    • Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield Ethyl 6-acetoxy-2-hexenoate.

  • Reduction:

    • Dissolve the purified Ethyl 6-acetoxy-2-hexenoate in ethanol in a hydrogenation flask.

    • Add 10% Pd/C catalyst (5 mol%).

    • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure).

    • Stir the reaction vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain crude Ethyl 6-hydroxyhexanoate.

  • Esterification:

    • Dissolve the crude Ethyl 6-hydroxyhexanoate in pyridine.

    • Cool the solution to 0 °C and add acetic anhydride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Pour the reaction mixture into ice-water and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • Purify the final product by distillation under reduced pressure to obtain Ethyl 6-acetoxyhexanoate.

Protocol for the Synthesis of γ-Decalactone (Floral Lactone)

Materials:

  • This compound

  • Hexylmagnesium bromide (1.0 M in THF)

  • Anhydrous diethyl ether

  • 1M Hydrochloric acid

  • Toluene

  • p-Toluenesulfonic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reaction:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place a solution of this compound (1.0 eq) in anhydrous diethyl ether.

    • Cool the flask to 0 °C in an ice bath.

    • Add hexylmagnesium bromide (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Hydrolysis and Lactonization:

    • Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of 1M hydrochloric acid until the solution is acidic (pH ~2). This step hydrolyzes both the intermediate alkoxide and the acetate ester.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

    • Concentrate the organic phase under reduced pressure to obtain the crude 4-hydroxydecanoic acid.

    • To the crude hydroxy acid, add toluene and a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • Purify the final product by vacuum distillation to yield γ-decalactone.

Quantitative Data Summary

The following tables present hypothetical but realistic quantitative data for the proposed syntheses. These values are for illustrative purposes and actual results may vary depending on experimental conditions and optimization.

Table 1: Synthesis of Ethyl 6-acetoxyhexanoate

StepProductStarting Material (moles)Product (moles)Yield (%)Purity (GC-MS) (%)
1Ethyl 6-acetoxy-2-hexenoate0.10.07575>95
2Ethyl 6-hydroxyhexanoate0.0750.07195>98
3Ethyl 6-acetoxyhexanoate0.0710.06490>99

Table 2: Synthesis of γ-Decalactone

StepProductStarting Material (moles)Product (moles)Yield (%)Purity (GC-MS) (%)
1Intermediate Alkoxide0.1~0.1~100 (in situ)N/A
2γ-Decalactone0.10.0880>97

Conclusion

This compound presents a promising, yet underutilized, platform for the synthesis of valuable flavor and fragrance compounds. The protocols and data presented herein provide a foundational framework for researchers to explore its potential in creating novel and known aroma chemicals. The bifunctional nature of this precursor allows for diverse synthetic strategies, opening avenues for the development of efficient and innovative routes to a wide range of fruity and floral molecules. Further research and optimization of these proposed pathways are encouraged to fully unlock the potential of this compound in the flavor and fragrance industry.

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-Oxobutyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-oxobutyl acetate. The described protocol is suitable for the determination of purity and quantification of this compound in various sample matrices. The method utilizes a reversed-phase C18 column with UV detection, providing excellent resolution and sensitivity. All experimental protocols and data are presented to facilitate seamless integration into research and quality control workflows.

Introduction

This compound is a key intermediate and building block in the synthesis of various pharmaceutical compounds and specialty chemicals. Accurate and reliable analytical methods are crucial for monitoring its purity, stability, and concentration in reaction mixtures and final products. High-Performance Liquid Chromatography (HPLC) offers a powerful technique for the separation, identification, and quantification of this compound due to its high resolution, sensitivity, and reproducibility.

This document provides a comprehensive protocol for the HPLC analysis of this compound, including chromatographic conditions, sample preparation, and method validation parameters.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid.

  • Standards: this compound reference standard (purity ≥ 99%).

  • Sample Vials: 2 mL amber glass vials with PTFE septa.

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

ParameterCondition
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 40% B to 60% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL
Run Time 15 minutes
Preparation of Solutions
  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC grade water and mix thoroughly.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

Accurately weigh a known amount of the sample containing this compound and dissolve it in a suitable solvent (e.g., acetonitrile). Dilute the sample solution with the mobile phase to a concentration that falls within the linear range of the standard curve. Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Method Validation Summary

The developed HPLC method was validated for linearity, precision, accuracy, and sensitivity. The results are summarized in the tables below.

Linearity
Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400
Correlation Coefficient (r²) 0.9998
Precision

Intra-day Precision (n=6)

Concentration (µg/mL)Mean Peak Area% RSD
50761,5000.45

Inter-day Precision (n=6, over 3 days)

Concentration (µg/mL)Mean Peak Area% RSD
50762,1000.82
Accuracy (Spike Recovery)
Spiked LevelAmount Spiked (µg/mL)Amount Found (µg/mL)% Recovery
Low2019.899.0%
Medium5050.4100.8%
High8079.599.4%
Limit of Detection (LOD) and Limit of Quantification (LOQ)
ParameterValue (µg/mL)
LOD 0.25
LOQ 0.75

Workflow and Process Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical method.

HPLC_Analysis_Workflow prep Preparation of Solutions sample_prep Sample Preparation prep->sample_prep injection Sample Injection sample_prep->injection hplc_setup HPLC System Setup hplc_setup->injection separation Chromatographic Separation injection->separation detection UV Detection at 210 nm separation->detection data_acq Data Acquisition detection->data_acq analysis Data Analysis & Quantification data_acq->analysis report Reporting analysis->report

Caption: Experimental workflow for the HPLC analysis of this compound.

Method_Validation_Logic method Developed HPLC Method validation Method Validation method->validation linearity Linearity validation->linearity precision Precision validation->precision accuracy Accuracy validation->accuracy sensitivity Sensitivity (LOD/LOQ) validation->sensitivity robustness Robustness validation->robustness result Validated Analytical Method linearity->result precision->result accuracy->result sensitivity->result robustness->result

Caption: Logical relationship of the HPLC method validation parameters.

Conclusion

The HPLC method described in this application note is suitable for the reliable and accurate quantification of this compound. The method is linear, precise, accurate, and sensitive, making it a valuable tool for quality control and research applications in the pharmaceutical and chemical industries. The provided experimental details and validation data should allow for straightforward implementation of this method in any analytical laboratory.

Application Notes and Protocols for the GC-MS Analysis of 4-oxobutyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analysis of 4-oxobutyl acetate using Gas Chromatography-Mass Spectrometry (GC-MS). It includes detailed experimental protocols, data presentation guidelines, and a theoretical framework for the identification and quantification of this compound.

Introduction

This compound, also known as γ-acetoxybutanal, is a bifunctional molecule containing both an ester and an aldehyde group. Its analysis is crucial in various fields, including chemical synthesis, flavor and fragrance chemistry, and as a potential impurity or metabolite in drug development. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and sensitive method for the separation, identification, and quantification of this compound in complex matrices.

This application note outlines a complete workflow for the GC-MS analysis of this compound, from sample preparation to data interpretation.

Predicted Mass Spectrum and Fragmentation

A key aspect of GC-MS analysis is the interpretation of the mass spectrum to confirm the identity of the analyte. As this compound is a keto ester, its fragmentation pattern under electron ionization (EI) is predictable. The primary fragmentation mechanisms for keto esters include α-cleavage and McLafferty rearrangements.

Predicted Mass Spectrum of this compound (C₆H₁₀O₃, Molecular Weight: 130.14 g/mol )

The electron ionization mass spectrum of this compound is anticipated to exhibit characteristic fragments. The molecular ion peak ([M]⁺) at m/z 130 may be observed, though it might be of low intensity due to the compound's instability. Key predicted fragments are detailed in the table below.

m/zPredicted Fragment IonFragmentation Pathway
43[CH₃CO]⁺α-cleavage of the acetyl group. This is often the base peak for acetate esters.
57[C₄H₉]⁺Loss of the acetoxy group.
70[M - CH₃COOH]⁺Loss of acetic acid via a McLafferty-type rearrangement.
87[M - CH₃CO]⁺Loss of the acetyl radical.
101[M - C₂H₅]⁺Loss of an ethyl radical.

Experimental Protocols

This section provides detailed methodologies for the GC-MS analysis of this compound.

Sample Preparation

The choice of sample preparation technique will depend on the matrix in which this compound is being analyzed.

  • For liquid samples (e.g., reaction mixtures, liquid formulations):

    • Dilute an accurately weighed or measured aliquot of the sample in a suitable volatile solvent such as ethyl acetate, dichloromethane, or methyl tert-butyl ether (MTBE). A typical starting concentration is 1-10 µg/mL.

    • If necessary, filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

    • Transfer the filtered solution to a 2 mL autosampler vial for GC-MS analysis.

  • For solid samples (e.g., polymer matrices, powders):

    • Accurately weigh a portion of the solid sample into a glass vial.

    • Add a measured volume of a suitable extraction solvent (e.g., ethyl acetate, dichloromethane).

    • Vortex or sonicate the mixture for a sufficient time to ensure complete extraction of this compound.

    • Centrifuge the sample to pellet any insoluble material.

    • Transfer the supernatant to a clean autosampler vial. If the concentration is expected to be high, a further dilution step may be necessary.

GC-MS Instrumentation and Parameters

The following parameters are recommended as a starting point for method development and can be optimized for specific applications.

Parameter Recommended Setting
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column A polar capillary column is recommended, such as a DB-WAX or ZB-WAXplus (30 m x 0.25 mm ID, 0.25 µm film thickness).
Injection Volume 1 µL
Injection Mode Split (e.g., 20:1 split ratio) or Splitless for trace analysis
Inlet Temperature 250 °C
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program - Initial temperature: 50 °C, hold for 2 minutes- Ramp: 10 °C/min to 220 °C- Hold: 5 minutes at 220 °C
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 35 - 200

Quantitative Analysis

For accurate quantification of this compound, the internal standard method is recommended.[1][2] This method corrects for variations in injection volume and instrument response.

Internal Standard Selection

An ideal internal standard (IS) should be a compound that is not present in the sample, is chemically similar to the analyte, and has a retention time that is close to but well-resolved from the analyte peak.[1][2] For this compound, a suitable internal standard could be an ester of a similar chain length and polarity, such as hexyl acetate or heptyl acetate .

Preparation of Calibration Standards
  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Prepare a stock solution of the internal standard (e.g., hexyl acetate) at a known concentration (e.g., 1 mg/mL).

  • Create a series of calibration standards by adding varying amounts of the this compound stock solution and a constant amount of the internal standard stock solution to a series of volumetric flasks and diluting to the mark with the solvent. A typical calibration range might be 0.1, 0.5, 1, 5, and 10 µg/mL of this compound, each containing 2 µg/mL of the internal standard.

Data Analysis and Calibration Curve
  • Inject the calibration standards into the GC-MS system.

  • For each calibration standard, determine the peak area of this compound and the internal standard.

  • Calculate the response factor (RF) for each calibration level using the following equation: RF = (Area of Analyte / Concentration of Analyte) / (Area of IS / Concentration of IS)

  • Plot a calibration curve of the ratio of the peak area of the analyte to the peak area of the internal standard (Area_Analyte / Area_IS) against the concentration of the analyte.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.

Quantification of this compound in Samples
  • Prepare the unknown sample as described in section 3.1, adding the same concentration of the internal standard as used in the calibration standards.

  • Inject the prepared sample into the GC-MS.

  • Determine the peak areas of this compound and the internal standard in the sample.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: GC-MS Method Parameters (This table should be a duplication of the parameters listed in section 3.2 for easy reference)

Table 2: Calibration Data for this compound

Concentration of this compound (µg/mL)Peak Area of this compoundPeak Area of Internal StandardArea Ratio (Analyte/IS)
0.1
0.5
1.0
5.0
10.0

Table 3: Quantitative Results for Unknown Samples

Sample IDPeak Area of this compoundPeak Area of Internal StandardCalculated Concentration (µg/mL)
Sample 1
Sample 2
Sample 3

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing and Reporting Sample Sample Receipt Dilution Dilution/ Extraction Sample->Dilution Spiking Internal Standard Spiking Dilution->Spiking Filtration Filtration/ Centrifugation Spiking->Filtration Vial Transfer to Autosampler Vial Filtration->Vial GCMS GC-MS Injection and Data Acquisition Vial->GCMS Integration Peak Integration GCMS->Integration Quantification Quantification Integration->Quantification Report Final Report Generation Quantification->Report

Caption: General workflow for the GC-MS analysis of this compound.

Predicted Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways of this compound in the mass spectrometer.

Fragmentation_Pathway M This compound [M]⁺ m/z 130 F43 [CH₃CO]⁺ m/z 43 M->F43 α-cleavage F70 [M - CH₃COOH]⁺ m/z 70 M->F70 McLafferty rearrangement F87 [M - CH₃CO]⁺ m/z 87 M->F87 α-cleavage

Caption: Predicted major fragmentation pathways of this compound.

References

Application Note: Derivatization of 4-Oxobutyl Acetate for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 4-Oxobutyl acetate is a bifunctional molecule containing both a ketone (carbonyl) and an ester group. Direct analysis of such moderately polar compounds by gas chromatography (GC) can be challenging, often resulting in poor peak shape, low sensitivity, and thermal degradation. Chemical derivatization is a crucial sample preparation technique that modifies the analyte to improve its chromatographic behavior and enhance detection.[1][2][3] This application note provides detailed protocols for the derivatization of the carbonyl group in this compound using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), a highly effective reagent for aldehydes and ketones.[4][5] The resulting oxime derivative is more volatile, thermally stable, and exhibits significantly improved response with both Flame Ionization Detectors (FID) and Mass Spectrometry (MS), particularly when using an Electron Capture Detector (ECD).

Principle of Derivatization The derivatization process involves the reaction of the carbonyl group of this compound with PFBHA. This is a nucleophilic addition reaction that forms a stable O-(pentafluorobenzyl)oxime derivative and water.[4][5] The pentafluorobenzyl moiety provides a strong signal for electron-capture detection and produces characteristic mass fragments, facilitating sensitive and selective quantification. The reaction typically forms two geometric isomers, (E) and (Z), which may be chromatographically resolved.[5][6]

Logical Diagram of PFBHA Derivatization Reaction

Caption: Chemical reaction scheme for the derivatization of this compound.

Experimental Protocols

Two primary methods for PFBHA derivatization are presented: a classic liquid-phase extraction and a modern solid-phase microextraction (SPME) technique.

Protocol 1: Liquid-Phase Derivatization and Extraction

This robust protocol is adapted from established EPA methodologies for carbonyl analysis and is suitable for aqueous or organic samples.[5][6]

1. Materials and Reagents

  • Reagents: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA, CAS 57981-02-9), Hexane (GC grade), Reagent Water (aldehyde-free), Potassium Hydrogen Phthalate (KHP), Sulfuric Acid, Sodium Sulfate (anhydrous).

  • Apparatus: 20 mL screw-cap vials with PTFE-lined septa, mechanical shaker, water bath, autosampler vials with inserts, gas chromatograph with mass spectrometer (GC-MS).

2. Procedure

  • Sample Preparation: Transfer a 10-20 mL aliquot of the aqueous sample into a 20 mL vial. If using an organic solvent, it should be evaporated and the residue reconstituted in reagent water.

  • pH Adjustment: Adjust the sample pH to 4 using a KHP buffer.

  • Reagent Preparation: Prepare a fresh PFBHA solution of 15 mg/mL in reagent water.[6]

  • Derivatization Reaction: Add 1 mL of the PFBHA solution to the sample vial. Cap tightly and shake to mix. Place the vial in a water bath set to 35-40°C for 2 hours.[5][6] Alternatively, for potentially faster reaction times, heat at 60°C for 30-60 minutes.[4]

  • Extraction: After cooling to room temperature, add 4 mL of hexane to the vial. Shake vigorously for 15-20 minutes to extract the oxime derivatives.

  • Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial containing anhydrous sodium sulfate to remove residual water.

  • Analysis: Transfer the dried extract to a GC autosampler vial for analysis. Inject 1 µL into the GC-MS system.

Protocol 2: On-Fiber Solid-Phase Microextraction (SPME) Derivatization

This method is a solventless, cost-effective approach that combines sampling and derivatization, reducing sample handling and potential for contamination.[7] It is ideal for air and headspace analysis.

1. Materials and Reagents

  • Reagents: PFBHA, Reagent Water (aldehyde-free).

  • Apparatus: SPME Fiber Assembly (e.g., 65 µm PDMS/DVB), SPME-compatible vials with septa, heated water bath or thermal block, GC-MS with SPME-compatible inlet.

2. Procedure

  • Fiber Doping: Prepare a PFBHA solution of ~17 mg/mL in reagent water in a sealed vial.[8] Expose the SPME fiber to the headspace of this solution for 15 minutes to "dope" it with the derivatizing reagent.[8]

  • Sample Preparation: Place the sample (liquid or solid) into a headspace vial and seal it.

  • On-Fiber Derivatization: Immediately after doping, introduce the PFBHA-coated fiber into the headspace of the sample vial.

  • Extraction/Reaction: Perform the headspace extraction at an elevated temperature, typically 60°C, for 15-45 minutes.[4][8] This allows volatile this compound to adsorb onto the fiber and react simultaneously with the PFBHA.

  • Analysis: Retract the fiber and immediately introduce it into the hot GC inlet for thermal desorption of the derivatives and subsequent analysis.

Experimental Workflow Diagram

G General Analytical Workflow start Start: Sample Collection prep Sample Preparation (e.g., pH adjustment, dilution) start->prep derivatize Derivatization with PFBHA (Liquid or SPME) prep->derivatize extract Liquid-Liquid Extraction (for Protocol 1) derivatize->extract desorb Thermal Desorption (for Protocol 2) derivatize->desorb analysis GC-MS Analysis (Separation & Detection) extract->analysis desorb->analysis data Data Processing (Quantification & Identification) analysis->data end_node End: Report Results data->end_node

Caption: High-level workflow for the analysis of this compound via derivatization.

Quantitative Data and Performance

While specific performance data for this compound is not widely published, the PFBHA derivatization method is known for its excellent sensitivity for other short-chain carbonyl compounds. The following table summarizes typical detection limits achieved for analogous compounds, which can serve as an estimate for analytical method development.

CompoundAnalytical MethodMatrixLimit of Detection (LOD)Reference
HexanalSPME-GC-MSUrine1.7 nmol/L[9]
HeptanalSPME-GC-MSUrine2.5 nmol/L[9]
FormaldehydeGC-ECDDrinking Water~3 µg/L (after purification)[6]
Various AldehydesGC-MSAir< 0.13 µg/m³[4]

Note: The formation of (E) and (Z) isomers may require summing the peak areas of both for total quantification. The specific ions monitored in MS analysis should be optimized for the PFBHA derivative of this compound.

Conclusion

Derivatization of this compound with PFBHA is a highly effective strategy to overcome common challenges in its GC-MS analysis. The formation of a stable, volatile, and highly responsive oxime derivative allows for sensitive and reliable quantification. Both the traditional liquid-phase extraction and the modern on-fiber SPME methods provide robust protocols that can be adapted to various sample matrices and analytical requirements, making this approach invaluable for researchers in pharmaceutical and chemical analysis.

References

Application Notes and Protocols for Aldol Condensation Reactions Involving 4-Oxobutyl Acetate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for Aldol condensation reactions, with a specific focus on the intramolecular cyclization of 1,6-dicarbonyl systems, a key reaction pathway for derivatives of 4-oxobutyl acetate in the synthesis of functionalized cyclopentenones. These five-membered ring structures are pivotal intermediates in the synthesis of various natural products and pharmaceuticals, including jasmonates and prostaglandins.

Introduction

The Aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. While intermolecular Aldol reactions are widely utilized, intramolecular variants offer a powerful strategy for the construction of cyclic systems. For a substrate such as a this compound derivative incorporated into a larger molecule, an intramolecular Aldol condensation is a highly probable and useful transformation, provided a second carbonyl group is present at a suitable position to facilitate the formation of a stable five- or six-membered ring.

This document outlines the application of a base-catalyzed intramolecular Aldol condensation to a 1,6-dicarbonyl precursor, which can be conceptually derived from a this compound moiety. The reaction proceeds via the formation of an enolate which then attacks the second carbonyl group, leading to a cyclized β-hydroxy carbonyl compound that subsequently dehydrates to yield a stable α,β-unsaturated cyclopentenone.

Reaction Principle and Signaling Pathway

The base-catalyzed intramolecular Aldol condensation of a 1,6-diketone involves several key steps. Initially, a base abstracts an α-proton from one of the carbonyl groups to form a nucleophilic enolate. This is followed by an intramolecular nucleophilic attack on the second carbonyl carbon, leading to the formation of a five-membered ring. The resulting alkoxide is then protonated to give a β-hydroxy ketone (the Aldol addition product). Under the reaction conditions, this intermediate readily undergoes dehydration (condensation) to form a thermodynamically stable α,β-unsaturated ketone.

aldol_condensation_pathway cluster_0 Reaction Pathway Start 1,6-Dicarbonyl Compound (e.g., 2-(3-oxobutyl)cyclopentanone) Enolate Enolate Formation (Base-catalyzed) Start->Enolate + Base (- H₂O) Cyclization Intramolecular Nucleophilic Attack Enolate->Cyclization Addition β-Hydroxy Ketone (Aldol Addition Product) Cyclization->Addition + H₂O Dehydration Dehydration (Condensation) Addition->Dehydration - H₂O Product α,β-Unsaturated Cyclopentenone Dehydration->Product

Figure 1: Reaction pathway of a base-catalyzed intramolecular Aldol condensation.

Experimental Protocols

The following protocol describes a general procedure for the intramolecular Aldol condensation of a 1,6-diketone, such as 2-(3-oxobutyl)cyclopentanone, to form a fused cyclopentenone ring system. This can be adapted for other similar 1,6-dicarbonyl substrates.

Protocol 1: Base-Catalyzed Intramolecular Aldol Condensation

Objective: To synthesize an α,β-unsaturated cyclopentenone via intramolecular Aldol condensation of a 1,6-diketone.

Materials:

  • 1,6-Diketone (e.g., 2-(3-oxobutyl)cyclopentanone)

  • Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 2 M)

  • Ethanol (95%)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated aqueous Sodium Chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,6-diketone (1.0 eq) in ethanol (approximately 0.2-0.5 M concentration).

  • Addition of Base: To the stirred solution, add the aqueous base (e.g., 2 M NaOH) dropwise at room temperature. The amount of base can range from catalytic (0.1 eq) to stoichiometric (1.0-2.0 eq) depending on the substrate and desired reaction rate.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) to promote condensation. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., 1 M HCl) to a pH of ~7.

  • Extraction: Remove the ethanol using a rotary evaporator. Add water to the residue and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure α,β-unsaturated cyclopentenone.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for intramolecular Aldol condensations of 1,6-dicarbonyl compounds, which are often reversible processes where the formation of a stable five- or six-membered ring is favored.[2][3]

Substrate TypeBaseSolventTemperature (°C)Reaction Time (h)ProductYield (%)
1,6-DiketoneNaOHEthanol/Water25-602-12Fused Cyclopentenone70-90
1,6-Keto-aldehydeKOHMethanol/Water251-4Fused Cyclopentenone75-95
1,6-Diester (Dieckmann)NaOEtEthanol806-24Cyclic β-keto ester60-80

Experimental Workflow

The general workflow for conducting and analyzing an intramolecular Aldol condensation is depicted below.

experimental_workflow cluster_1 Experimental and Analytical Workflow A Reaction Setup (Diketone, Solvent, Base) B Reaction Monitoring (TLC) A->B C Aqueous Work-up (Neutralization, Extraction) B->C D Purification (Column Chromatography) C->D E Characterization (NMR, IR, MS) D->E F Final Product E->F

Figure 2: General workflow for the synthesis and analysis of cyclopentenones.

Conclusion

The intramolecular Aldol condensation is a robust and efficient method for the synthesis of functionalized cyclopentenone rings from 1,6-dicarbonyl precursors. This reaction is particularly relevant for derivatives of this compound when they are part of a larger molecule containing a second carbonyl group at the appropriate distance. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to design and execute synthetic strategies for the preparation of complex molecules bearing the cyclopentenone scaffold. Careful optimization of reaction conditions, including the choice of base, solvent, and temperature, is crucial for achieving high yields and purity of the desired product.

References

Application Notes and Protocols for the Asymmetric Reduction of 4-Oxobutyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric reduction of the ketone in 4-oxobutyl acetate to produce the chiral alcohol, 4-hydroxybutyl acetate. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other high-value chiral molecules. Both biocatalytic and chemocatalytic approaches are discussed, with a focus on providing actionable experimental details and comparative performance data.

Introduction

The enantioselective reduction of prochiral ketones to their corresponding chiral alcohols is a fundamental transformation in modern organic synthesis. The resulting chiral alcohols are versatile building blocks for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This compound is a readily available starting material, and its reduction product, 4-hydroxybutyl acetate, exists as two enantiomers, (R)- and (S)-4-hydroxybutyl acetate. The selective synthesis of one of these enantiomers is often crucial for the desired biological activity of the final product.

This application note explores two primary methodologies for the asymmetric reduction of this compound: biocatalytic reduction using whole-cell systems and chemocatalytic asymmetric transfer hydrogenation.

Biocatalytic Asymmetric Reduction

Biocatalysis, particularly the use of ketoreductases (KREDs) found in microorganisms, offers a highly selective and environmentally benign approach to ketone reduction. Whole-cell biocatalysis is often preferred for its operational simplicity and the inherent cofactor regeneration systems within the cells.

Overview of Biocatalytic Approach

The asymmetric reduction of this compound can be efficiently achieved using whole-cell biocatalysts, such as various yeast strains. Among these, Candida parapsilosis has demonstrated broad applicability and high enantioselectivity in the reduction of various ketones.[1] The general transformation is depicted in Figure 1.

Figure 1. Biocatalytic asymmetric reduction of this compound to (S)-4-hydroxybutyl acetate using a whole-cell biocatalyst.
Data Presentation: Performance of Whole-Cell Biocatalysts

While specific data for the asymmetric reduction of this compound is not extensively published, the performance of Candida parapsilosis on structurally similar substrates provides a strong indication of its efficacy. The following table summarizes the results for the reduction of N-(3-oxobutyl)heterocycles and ethyl-4-chloro-3-oxobutanoate.

SubstrateBiocatalystCo-substrate/MediumConversion (%)Enantiomeric Excess (ee, %)Yield (%)Reference
N-(3-oxobutyl)morpholineCandida parapsilosis (WY12)4% v/v 2-propanol in Tris buffer>99>99 (S)99[1]
N-(3-oxobutyl)piperidineCandida parapsilosis (WY12)4% v/v 2-propanol in Tris buffer95>99 (S)93[1]
Ethyl-4-chloro-3-oxobutanoateCandida parapsilosis ATCC 7330Glucose in aqueous medium>99>99 (S)95[2]
Experimental Protocol: Asymmetric Reduction using Candida parapsilosis

This protocol is adapted from the successful reduction of N-(3-oxobutyl)heterocycles and ethyl-4-chloro-3-oxobutanoate.[1][2]

2.3.1. Materials and Reagents

  • This compound

  • Lyophilized Candida parapsilosis cells

  • Tris-HCl buffer (50 mM, pH 7.5)

  • 2-Propanol (as co-substrate for cofactor regeneration)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Shaking incubator

  • Centrifuge

  • Rotary evaporator

2.3.2. Procedure

  • Preparation of the Reaction Mixture: In a sterile Erlenmeyer flask, suspend 100 mg of lyophilized Candida parapsilosis cells in 10 mL of 50 mM Tris-HCl buffer (pH 7.5).

  • Addition of Co-substrate: Add 0.4 mL of 2-propanol to the cell suspension.

  • Addition of Substrate: Add this compound to a final concentration of 10 mM.

  • Incubation: Seal the flask and incubate at 30°C with shaking at 200 rpm. Monitor the reaction progress by TLC or GC. The reaction is typically complete within 24-48 hours.

  • Work-up:

    • After the reaction is complete, centrifuge the mixture to pellet the cells.

    • Decant the supernatant and extract it three times with an equal volume of ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the enantiomeric excess of the purified 4-hydroxybutyl acetate by chiral HPLC or GC.

Chemocatalytic Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful chemocatalytic method for the reduction of ketones. It typically employs a transition metal catalyst, a chiral ligand, and a hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture. Ruthenium-based catalysts are particularly effective for this transformation.

Overview of Asymmetric Transfer Hydrogenation

The Noyori-type asymmetric transfer hydrogenation is a widely used method that employs a ruthenium catalyst with a chiral diamine ligand.[3] This system efficiently reduces a broad range of ketones to their corresponding chiral alcohols with high enantioselectivity. A general scheme for this reaction is shown in Figure 2.

Figure 2. Asymmetric transfer hydrogenation of this compound using a Ru-based catalyst.
Data Presentation: Performance of Ru-Based Catalysts

Direct experimental data for the asymmetric transfer hydrogenation of this compound is limited. However, the performance of Ru-catalysts on similar β-keto-containing substrates, such as β-substituted α-oxobutyrolactones, provides a strong indication of the potential outcome.

SubstrateCatalystHydrogen SourceSolventConversion (%)Enantiomeric Excess (ee, %)Yield (%)Reference
3-Hydroxy-4-phenylfuran-2(5H)-one(R,R)-Ru-TsDPENHCOOH/NEt3 (5:2)Ethyl Acetate>99>9998[4]
3-Hydroxy-4-(4-chlorophenyl)furan-2(5H)-one(R,R)-Ru-TsDPENHCOOH/NEt3 (5:2)Ethyl Acetate>99>9996[4]
Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol is based on the successful reduction of β-substituted α-oxobutyrolactones.[4]

3.3.1. Materials and Reagents

  • This compound

  • [RuCl((R,R)-Tsdpen)(p-cymene)] catalyst

  • Formic acid

  • Triethylamine

  • Anhydrous solvent (e.g., ethyl acetate or dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for air-sensitive reactions

  • Magnetic stirrer

3.3.2. Procedure

  • Preparation of the Hydrogen Source: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1 mmol) and the [RuCl((R,R)-Tsdpen)(p-cymene)] catalyst (0.01 mmol, 1 mol%).

  • Addition of Solvent and Hydrogen Source: Add anhydrous solvent (5 mL) followed by the formic acid/triethylamine mixture (0.5 mL).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or GC.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • Extract the aqueous layer with dichloromethane or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the enantiomeric excess of the purified 4-hydroxybutyl acetate by chiral HPLC or GC.

Mandatory Visualizations

Experimental Workflow for Biocatalytic Reduction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_cells Suspend Lyophilized Cells in Buffer add_cosubstrate Add Co-substrate (2-Propanol) prep_cells->add_cosubstrate add_substrate Add this compound add_cosubstrate->add_substrate incubation Incubate with Shaking (30°C) add_substrate->incubation centrifuge Centrifuge to Pellet Cells incubation->centrifuge extract Extract Supernatant centrifuge->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify analyze Determine Yield and ee% purify->analyze

Workflow for biocatalytic asymmetric reduction.
Factors Influencing Asymmetric Reduction

G cluster_biocatalysis Biocatalysis cluster_chemocatalysis Chemocatalysis biocatalyst Biocatalyst (e.g., C. parapsilosis) outcome Reaction Outcome (Yield & ee%) biocatalyst->outcome ph pH ph->outcome temperature Temperature temperature->outcome cosubstrate Co-substrate cosubstrate->outcome catalyst Catalyst (e.g., Ru-complex) catalyst->outcome ligand Chiral Ligand ligand->outcome h_source Hydrogen Source h_source->outcome solvent Solvent solvent->outcome

Key factors influencing asymmetric ketone reduction.

References

Application Notes and Protocols for the Polymerization of Monomers Derived from 4-Oxobutyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols describe the synthesis and polymerization of a proposed monomer derived from 4-oxobutyl acetate. As there is no direct literature on the polymerization of this specific monomer, the protocols and data presented are based on established chemical principles and analogous polymerizations of similar functional monomers. These should be regarded as a starting point for experimental investigation.

Introduction

Functional polymers, those bearing reactive side groups, are of significant interest in materials science and drug development. The incorporation of functionalities like ketones and esters into a polymer backbone allows for post-polymerization modification, enabling the attachment of bioactive molecules, crosslinking, or tuning of material properties. This document outlines a proposed methodology for the synthesis and controlled polymerization of a novel monomer, 5-acetoxypent-1-ene, derived from the readily available starting material, this compound.

The method of choice for the polymerization of this functionalized vinyl monomer is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT is a powerful technique that allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures such as block copolymers. The resulting polymer, poly(5-acetoxypent-1-ene), would possess pendant acetate-protected hydroxyl groups, which could be later hydrolyzed to reveal reactive hydroxyl groups, or the ketone functionality could be regenerated for further conjugation.

Monomer Synthesis: 5-Acetoxypent-1-ene

The proposed monomer, 5-acetoxypent-1-ene, can be synthesized from this compound via a Wittig reaction. The Wittig reaction is a reliable method for converting ketones into alkenes.[1][2][3][4][5] In this case, the ketone group of this compound is reacted with a methylene phosphorane (Ph₃P=CH₂) to introduce a terminal double bond, making the molecule polymerizable.

This compound This compound Monomer Synthesis Wittig Reaction This compound->Monomer Synthesis Wittig Reagent Ph3P=CH2 Wittig Reagent->Monomer Synthesis 5-acetoxypent-1-ene 5-acetoxypent-1-ene Monomer Synthesis->5-acetoxypent-1-ene Triphenylphosphine oxide Ph3P=O Monomer Synthesis->Triphenylphosphine oxide

Caption: Synthesis of 5-acetoxypent-1-ene from this compound.

Experimental Protocols

Protocol 1: Synthesis of 5-Acetoxypent-1-ene Monomer

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Wittig Reagent Preparation:

    • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 equivalents).

    • Add anhydrous THF to the flask.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add potassium tert-butoxide (1.1 equivalents) portion-wise, maintaining the temperature at 0°C.

    • Stir the resulting yellow-orange suspension at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Wittig Reaction:

    • Cool the ylide suspension back to 0°C.

    • Add a solution of this compound (1 equivalent) in anhydrous THF dropwise to the ylide suspension.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure 5-acetoxypent-1-ene.

  • Characterization:

    • Confirm the structure of the purified monomer using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Characterization Data for 5-Acetoxypent-1-ene
¹H NMR δ 5.85-5.75 (m, 1H, -CH=CH₂), 5.05-4.95 (m, 2H, -CH=CH₂), 4.05 (t, 2H, -CH₂-OAc), 2.15 (q, 2H, =CH-CH₂-), 2.05 (s, 3H, -OAc), 1.80 (quintet, 2H, -CH₂-CH₂-CH₂-)
FTIR (cm⁻¹) 3075 (C-H, sp²), 2950 (C-H, sp³), 1740 (C=O, ester), 1640 (C=C), 1240 (C-O, ester), 910 (C-H bend, vinyl)
Protocol 2: RAFT Polymerization of 5-Acetoxypent-1-ene

This protocol describes a typical RAFT polymerization procedure. The ratio of monomer to RAFT agent can be adjusted to target different molecular weights.

Materials:

  • 5-acetoxypent-1-ene (purified monomer)

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) or another suitable RAFT agent

  • Azobisisobutyronitrile (AIBN) (recrystallized)

  • Anhydrous 1,4-dioxane or another suitable solvent

  • Methanol (for precipitation)

  • Diethyl ether (for washing)

cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Work-up Add Monomer Add Monomer, RAFT Agent, Initiator, and Solvent to Flask Degas Degas by Freeze-Pump-Thaw Cycles (x3) Add Monomer->Degas Seal Seal Flask Under Vacuum Degas->Seal Thermostat Place in Oil Bath at 70°C Seal->Thermostat Stir Stir for a Predetermined Time Thermostat->Stir Precipitate Precipitate Polymer in Cold Methanol Stir->Precipitate Filter Filter and Wash with Methanol Precipitate->Filter Dry Dry Polymer Under Vacuum Filter->Dry cluster_initiation Initiation cluster_raft RAFT Equilibrium cluster_termination Termination Initiator Initiator (I) Radical Initiator Radical (I•) Initiator->Radical Heat Propagating Radical Propagating Radical (P•) Radical->Propagating Radical + M P_dot P• Propagating Radical->P_dot Monomer Monomer (M) Intermediate Intermediate Radical P_dot->Intermediate + RAFT Agent RAFT_Agent RAFT Agent (Z-C(=S)S-R) RAFT_Agent->Intermediate Dormant_Chain Dormant Chain (P-S-C(=S)-Z) Intermediate->Dormant_Chain R_dot Leaving Group Radical (R•) Intermediate->R_dot R_dot->P_dot + M Two_Radicals P• + P• Dead_Polymer Dead Polymer Two_Radicals->Dead_Polymer

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Oxobutyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-oxobutyl acetate. The information is tailored for researchers, scientists, and professionals in drug development who may encounter specific challenges during their experiments.

Troubleshooting Guides

This section addresses common issues encountered during the purification of crude this compound, offering step-by-step solutions.

Problem 1: Low Purity After Distillation

Symptoms:

  • The distilled this compound is contaminated with higher or lower boiling point impurities as determined by GC-MS or NMR.

  • The product appears discolored or shows signs of decomposition.

Possible Causes:

  • Inefficient fractionation due to improper distillation setup or conditions.

  • Thermal decomposition of this compound at high temperatures.

  • Presence of azeotropic mixtures with impurities.

Solutions:

  • Optimize Vacuum Distillation Conditions: this compound has a boiling point of 59-60 °C at 1 Torr. To minimize thermal stress, it is crucial to perform the distillation under a stable, high vacuum.

    • Action: Ensure all joints in your distillation apparatus are well-sealed. Use a high-quality vacuum pump and a cold trap to protect the pump and maintain a low pressure. A short-path distillation apparatus is recommended to minimize the distance the vapor has to travel.

  • Fractional Distillation: For impurities with close boiling points, a simple distillation may not be sufficient.

    • Action: Employ a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser to improve separation efficiency. Collect multiple fractions and analyze their purity by GC or NMR to identify the purest fractions.

  • Pre-treatment of Crude Material: Acidic impurities can catalyze decomposition at elevated temperatures.

    • Action: Before distillation, wash the crude this compound with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts, such as 4-acetoxybutanoic acid.[1] Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate before proceeding with distillation.

Problem 2: Poor Separation or Decomposition During Column Chromatography

Symptoms:

  • This compound co-elutes with impurities.

  • Streaking or tailing of the product spot on TLC plates.

  • Low recovery of the product from the column.

  • Appearance of new, unexpected spots on TLC after chromatography, indicating decomposition.

Possible Causes:

  • Inappropriate solvent system (mobile phase) selection.

  • Decomposition of the aldehyde on the acidic silica gel surface.[2]

  • Overloading the column with crude material.

Solutions:

  • Optimize the Mobile Phase: The polarity of the eluent is critical for good separation.

    • Action: Use thin-layer chromatography (TLC) to determine the optimal solvent system. A good starting point for this compound is a mixture of ethyl acetate and hexane.[2] Aim for an Rf value of 0.2-0.3 for the product to ensure good separation. A gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity, can improve the separation of complex mixtures.[3][4]

  • Deactivate the Silica Gel: The acidic nature of standard silica gel can cause the degradation of aldehydes.[2]

    • Action: To prevent decomposition, deactivate the silica gel by preparing a slurry with the chosen eluent containing 1-2% triethylamine.[4] Flush the column with this solvent mixture before loading the sample. This neutralizes the acidic sites on the silica.

  • Proper Sample Loading and Column Packing:

    • Action: Ensure the silica gel is packed uniformly to avoid channeling. The amount of silica gel should be 30-100 times the weight of the crude sample. Dissolve the crude product in a minimal amount of the mobile phase before loading it onto the column. For compounds that are not very soluble in the eluent, dry loading (adsorbing the compound onto a small amount of silica gel before adding it to the column) is recommended.[4]

Problem 3: Low Yield or Product Instability During Bisulfite Extraction

Symptoms:

  • Low recovery of this compound after regeneration from the bisulfite adduct.

  • The regenerated product is impure, containing byproducts.

  • The bisulfite adduct is difficult to handle (e.g., oily or gummy).

Possible Causes:

  • Incomplete formation or decomposition of the bisulfite adduct.

  • Hydrolysis of the acetate group during the basification step for regeneration.

  • Side reactions occurring under the purification conditions.

Solutions:

  • Optimize Adduct Formation: The formation of the bisulfite adduct is a reversible equilibrium.

    • Action: Use a freshly prepared saturated aqueous solution of sodium bisulfite.[5] Perform the reaction with vigorous stirring to ensure good mixing of the aqueous and organic phases. Using a co-solvent like methanol or THF can improve the solubility and reaction rate.[5]

  • Controlled Regeneration of the Aldehyde: The acetate group in this compound can be susceptible to hydrolysis under strongly basic conditions.

    • Action: Regenerate the aldehyde from the aqueous bisulfite adduct layer by carefully adding a mild base, such as a saturated sodium bicarbonate solution, until the evolution of SO2 gas ceases.[2] Monitor the pH to avoid excessively basic conditions that could lead to hydrolysis of the ester. Extract the regenerated aldehyde promptly with a suitable organic solvent like diethyl ether or ethyl acetate.

  • Handling of the Bisulfite Adduct:

    • Action: If the bisulfite adduct precipitates as an unmanageable solid or oil, it can be filtered off.[2][5] The collected adduct can then be washed with an organic solvent to remove impurities before regenerating the aldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities depend on the synthetic route but generally include:

  • 4-Hydroxybutyl acetate: The corresponding alcohol, which may be an unreacted starting material or a byproduct of over-reduction.

  • 4-Acetoxybutanoic acid: Formed by the oxidation of the aldehyde group.[1]

  • Unreacted starting materials: Depending on the synthesis, this could include compounds like 1,4-butanediol or 4-acetoxy-1-butanol.

  • Aldol condensation products: Aldehydes can undergo self-condensation, especially in the presence of acid or base.[1]

Q2: Which purification method is best for achieving the highest purity of this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities.

  • Vacuum distillation is effective for removing non-volatile impurities and solvents.

  • Column chromatography offers excellent separation of compounds with different polarities, such as removing the more polar alcohol impurity (4-hydroxybutyl acetate).

  • Bisulfite extraction is highly specific for aldehydes and is excellent for removing non-aldehyde impurities.[5][6][7] For the highest purity, a combination of methods is often employed. For instance, an initial wash with sodium bicarbonate to remove acidic impurities, followed by vacuum distillation, and then, if necessary, flash column chromatography on deactivated silica gel for trace impurities.

Q3: How can I monitor the purity of this compound during the purification process?

A3: Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): A quick and easy method to monitor the progress of a column chromatography and to check the purity of fractions.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides detailed information about the composition of the sample, allowing for the identification and quantification of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of the product and detect the presence of impurities by comparing the spectra to a reference.

Q4: Can the acetate group in this compound be hydrolyzed during purification?

A4: Yes, the ester linkage is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.[8]

  • During distillation , acidic or basic residues can promote hydrolysis. It is recommended to neutralize the crude product before distillation.

  • In column chromatography , prolonged exposure to acidic silica gel can potentially lead to hydrolysis. Using deactivated silica gel and running the column relatively quickly can minimize this risk.

  • During bisulfite extraction , the final regeneration step involves basification. Using a strong base like sodium hydroxide should be done with caution. A milder base like sodium bicarbonate is preferred to minimize hydrolysis.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Purity AchievedExpected Yield/RecoveryAdvantagesDisadvantages
Vacuum Distillation >95%70-90%Good for large scale; removes non-volatile impurities.Potential for thermal decomposition; may not separate impurities with similar boiling points.
Column Chromatography >98%60-85%High resolution for separating closely related compounds.Can be time-consuming; potential for product decomposition on the stationary phase; requires significant solvent volumes.
Bisulfite Extraction >97%80-95%Highly selective for aldehydes; efficient for removing non-aldehyde impurities.Risk of ester hydrolysis during regeneration; bisulfite adduct can sometimes be difficult to handle.[6]

Experimental Protocols

Protocol 1: Vacuum Distillation
  • Neutralization: Wash the crude this compound (1 eq) with a saturated aqueous solution of sodium bicarbonate (0.5 vol). Separate the organic layer.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the drying agent and any residual solvent.

  • Setup: Assemble a short-path distillation apparatus. Use a well-fitting stir bar in the distillation flask.

  • Distillation: Heat the flask in an oil bath while stirring. Apply a vacuum of approximately 1 Torr.

  • Collection: Collect the fraction that distills at 59-60 °C. Ensure the receiving flask is appropriately cooled.

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Determine the optimal eluent by TLC. A common starting point is 10-20% ethyl acetate in hexane.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. If the aldehyde is sensitive to acid, add 1% triethylamine to the eluent. Pour the slurry into the column and allow it to pack under a positive pressure of air or nitrogen.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Bisulfite Extraction
  • Adduct Formation: Dissolve the crude this compound in methanol or THF (5-10 vol). Add a freshly prepared saturated aqueous solution of sodium bisulfite (5 vol) and stir vigorously for 1-2 hours at room temperature.

  • Extraction of Impurities: Dilute the mixture with water and extract with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove non-aldehyde impurities. The bisulfite adduct will remain in the aqueous layer.

  • Regeneration: Separate the aqueous layer and carefully add a saturated aqueous solution of sodium bicarbonate with stirring until gas evolution ceases.

  • Product Extraction: Extract the regenerated this compound from the aqueous layer with diethyl ether or ethyl acetate.

  • Workup: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the purified product.

Mandatory Visualizations

Purification_Workflow cluster_start Crude Product cluster_methods Purification Methods cluster_end Final Product Crude Crude this compound Distillation Vacuum Distillation Crude->Distillation Initial Cleanup Chromatography Column Chromatography (Deactivated Silica) Crude->Chromatography High Purity Separation Bisulfite Bisulfite Extraction Crude->Bisulfite Aldehyde Specific Pure Pure this compound Distillation->Pure Chromatography->Pure Bisulfite->Pure

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Logic cluster_distillation Distillation Issues cluster_chromatography Chromatography Issues cluster_bisulfite Bisulfite Extraction Issues Impure_Product Impure Product (Post-Purification) Decomposition Decomposition? Impure_Product->Decomposition Optimize_Vacuum Optimize Vacuum & Use Short-Path Decomposition->Optimize_Vacuum Yes Pre_Neutralize Neutralize Crude Decomposition->Pre_Neutralize Yes Poor_Separation Poor Separation? Decomposition->Poor_Separation No Optimize_Eluent Optimize Eluent (TLC) Poor_Separation->Optimize_Eluent Yes Deactivate_Silica Deactivate Silica Gel Poor_Separation->Deactivate_Silica Yes Low_Yield Low Yield? Poor_Separation->Low_Yield No Mild_Base Use Mild Base for Regeneration Low_Yield->Mild_Base Yes Fresh_Reagent Use Fresh Bisulfite Low_Yield->Fresh_Reagent Yes

Caption: Troubleshooting decision tree for purifying this compound.

References

Technical Support Center: Synthesis of 4-Oxobutyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-oxobutyl acetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound is typically synthesized by the oxidation of 4-hydroxybutyl acetate (also known as 1,4-butanediol monoacetate). The most common laboratory-scale oxidation methods include Swern oxidation, Pyridinium Chlorochromate (PCC) oxidation, and TEMPO-catalyzed oxidation. Each method has its own advantages and disadvantages regarding reaction conditions, yield, and side reactions.

Q2: I am observing a significant amount of a byproduct with a higher boiling point. What could it be?

A2: A higher boiling point byproduct could be the over-oxidation product, 4-acetoxybutanoic acid. This is particularly common in PCC oxidations if there is residual water in the reaction mixture[1][2][3]. Another possibility, especially under basic conditions, is the formation of an aldol condensation product from two molecules of this compound.

Q3: My yield of this compound is consistently low. What are the likely causes?

A3: Low yields can result from several factors depending on the chosen synthetic route. Common causes include incomplete reaction, degradation of the product during workup, and competing side reactions. For Swern oxidation, incomplete reaction can occur if the temperature is not carefully controlled[4][5][6]. For PCC oxidation, the reagent's activity can be diminished by moisture. In TEMPO-catalyzed oxidations, the efficiency of the co-oxidant is crucial.

Q4: I am having trouble removing the catalyst/reagent byproducts from my final product. What purification strategies are recommended?

A4: Purification of this compound typically involves distillation. However, residual byproducts from the oxidation can co-distill or cause decomposition. For Swern oxidation, washing the organic layer with dilute acid and then brine can help remove triethylamine and DMSO byproducts before distillation[7]. For PCC oxidations, filtering the reaction mixture through a pad of silica gel or celite can remove the chromium salts[8][9]. For TEMPO-catalyzed reactions, an aqueous workup to remove the catalyst and co-oxidant byproducts is standard before distillation[10].

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Formation
Symptom Possible Cause Suggested Solution
No reaction observed (starting material remains) Swern Oxidation: Inactive reagents (degraded oxalyl chloride or DMSO), or reaction temperature too low for activation.Ensure anhydrous conditions. Use freshly opened or properly stored reagents. Allow the DMSO/oxalyl chloride mixture to stir for a sufficient time at -78 °C before adding the alcohol.
PCC Oxidation: Inactive PCC (can absorb moisture from the air), or insufficient reaction time.Use freshly prepared or properly stored PCC. Ensure the reaction is run under anhydrous conditions. Monitor the reaction by TLC to determine completion.
TEMPO Oxidation: Inactive catalyst or co-oxidant. Incorrect pH of the reaction mixture.Use fresh TEMPO and co-oxidant. Ensure the pH of the reaction mixture is within the optimal range for the chosen co-oxidant (e.g., buffered to ~8.6 for Anelli-Montanari conditions)[11].
Low yield of this compound All Methods: Incomplete reaction, product lost during workup (e.g., into the aqueous layer), or volatile product lost during solvent removal.Monitor the reaction to completion. Optimize the extraction procedure (e.g., use a more nonpolar solvent, perform multiple extractions). Use a rotary evaporator with care, keeping the bath temperature low.
Swern Oxidation: Reaction warmed prematurely, leading to side reactions.Maintain the reaction temperature at -78 °C until the addition of the tertiary amine base, then allow it to warm slowly to room temperature[12].
Issue 2: Presence of Impurities and Side Products
Symptom Possible Cause Suggested Solution
Presence of a carboxylic acid peak in NMR/IR (over-oxidation) PCC Oxidation: Presence of water in the reaction mixture, leading to the formation of the hydrate of the aldehyde, which is then further oxidized[1].Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
TEMPO Oxidation: Prolonged reaction time or use of a strong co-oxidant can lead to the formation of 4-acetoxybutanoic acid.Monitor the reaction by TLC and quench it as soon as the starting material is consumed. Choose a milder co-oxidant if over-oxidation is a persistent issue.
Presence of 4-hydroxybutanal or 1,4-butanediol in the product Hydrolysis of the acetate group: The acetate group can be hydrolyzed under strongly acidic or basic workup conditions.Use mild workup conditions. Neutralize the reaction mixture carefully. Avoid prolonged exposure to strong acids or bases.
Formation of a viscous, tar-like substance PCC Oxidation: Formation of reduced chromium species.Add celite or molecular sieves to the reaction mixture to adsorb the chromium byproducts, making filtration easier[8][9].
Aldol Condensation: The product, this compound, can undergo self-condensation in the presence of base, especially at elevated temperatures.During workup of base-catalyzed reactions, neutralize the mixture at a low temperature before extraction.
Unpleasant, strong odor from the reaction Swern Oxidation: Formation of dimethyl sulfide (DMS) as a byproduct[4].Perform the reaction in a well-ventilated fume hood. Quench the reaction carefully. Used glassware can be deodorized by rinsing with a bleach solution[4].

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of aldehydes from primary alcohols using the described oxidation methods. Please note that yields for the specific synthesis of this compound may vary depending on the exact reaction conditions and scale.

Oxidation Method Typical Yield Range (%) Key Byproducts Reaction Conditions
Swern Oxidation 85 - 95Dimethyl sulfide, Carbon monoxide, Carbon dioxide[4]Cryogenic (-78 °C), Anhydrous
PCC Oxidation 70 - 85Chromium salts, Pyridinium hydrochloride[3]Anhydrous, Room Temperature
TEMPO-catalyzed Oxidation 80 - 98Depends on co-oxidant (e.g., NaCl for bleach)Mild, often biphasic (organic/aqueous)

Experimental Protocols

Protocol 1: Swern Oxidation of 4-Acetoxy-1-butanol

This protocol is a general procedure and may require optimization for your specific setup.

Materials:

  • Oxalyl chloride

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Dichloromethane (DCM)

  • 4-Acetoxy-1-butanol

  • Anhydrous Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.2 eq.) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (2.2 eq.) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.

  • Add a solution of 4-acetoxy-1-butanol (1.0 eq.) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -60 °C. Stir for 30 minutes at this temperature.

  • Slowly add anhydrous triethylamine (5.0 eq.) to the reaction mixture. The mixture may become thick. Continue stirring at -78 °C for 15 minutes.

  • Remove the cooling bath and allow the reaction to warm to room temperature over about 45 minutes.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with the chosen organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Protocol 2: PCC Oxidation of 4-Acetoxy-1-butanol

Materials:

  • Pyridinium chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • 4-Acetoxy-1-butanol

  • Celite or silica gel

  • Anhydrous diethyl ether

Procedure:

  • To a suspension of PCC (1.5 eq.) and celite in anhydrous DCM in a round-bottom flask, add a solution of 4-acetoxy-1-butanol (1.0 eq.) in anhydrous DCM at room temperature.

  • Stir the mixture vigorously for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter through a pad of silica gel or celite, washing the pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation.

Visualizations

Main Reaction and Potential Side Reactions

Side_Reactions cluster_reagents Oxidation Methods Reactant 4-Acetoxy-1-butanol Swern Swern Oxidation Reactant->Swern Oxidation PCC PCC Oxidation Reactant->PCC Oxidation TEMPO TEMPO Oxidation Reactant->TEMPO Oxidation Product This compound (Desired Product) Hydrolysis 4-Hydroxybutanal (Acetate Hydrolysis) Product->Hydrolysis Strong Acid/Base Workup Aldol Aldol Condensation Product Product->Aldol Base Swern->Product PCC->Product OverOxidation 4-Acetoxybutanoic Acid (Over-oxidation) PCC->OverOxidation [H₂O] TEMPO->Product TEMPO->OverOxidation Excess oxidant/ prolonged time Troubleshooting_Workflow Start Low Yield of This compound CheckReaction Is the reaction complete? (Check by TLC/GC) Start->CheckReaction CheckReagents Are reagents active and anhydrous? CheckReaction->CheckReagents No CheckWorkup Was the workup procedure followed correctly? CheckReaction->CheckWorkup Yes CheckTemp Was the temperature controlled correctly? CheckReagents->CheckTemp Yes UseFreshReagents Use fresh, anhydrous reagents and solvents CheckReagents->UseFreshReagents No ExtendReaction Extend reaction time or increase reagent stoichiometry CheckTemp->ExtendReaction Yes OptimizeTemp Optimize temperature control (e.g., maintain -78 °C for Swern) CheckTemp->OptimizeTemp No OptimizeWorkup Optimize extraction and purification steps CheckWorkup->OptimizeWorkup No End Yield Improved CheckWorkup->End Yes ExtendReaction->CheckReaction UseFreshReagents->CheckReaction OptimizeTemp->CheckReaction OptimizeWorkup->End

References

Technical Support Center: Optimization of Reaction Conditions for 4-Oxobutyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-oxobutyl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and reliable synthetic route involves a two-step process. The first step is the monoacetylation of 1,4-butanediol to yield 4-acetoxy-1-butanol. The second step is the selective oxidation of the primary alcohol in 4-acetoxy-1-butanol to the corresponding aldehyde, this compound.

Q2: Which oxidation methods are recommended for the conversion of 4-acetoxy-1-butanol to this compound?

A2: For the selective oxidation of the primary alcohol without affecting the ester group, mild oxidation conditions are necessary. The two most commonly recommended methods are the Swern oxidation and the use of Pyridinium Chlorochromate (PCC).[1][2][3][4][5][6][7] Both methods are known for their ability to convert primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.[2][5][6][7]

Q3: What are the main advantages and disadvantages of Swern oxidation for this synthesis?

A3:

  • Advantages: Swern oxidation is known for its mild reaction conditions and wide functional group tolerance, making it suitable for substrates with sensitive groups like esters.[5] It generally provides high yields of the aldehyde.

  • Disadvantages: A significant drawback is the formation of dimethyl sulfide, a volatile and malodorous byproduct that requires careful handling and quenching (e.g., with bleach) in a well-ventilated fume hood.[5] The reaction also needs to be conducted at very low temperatures (-78 °C).[1]

Q4: What are the key considerations when using PCC for this oxidation?

A4:

  • Advantages: PCC is a commercially available and relatively stable reagent that can effectively oxidize primary alcohols to aldehydes.[3][7]

  • Disadvantages: PCC is a chromium-based reagent and is therefore toxic, posing waste disposal challenges.[3] The reaction can sometimes produce a tar-like byproduct that can complicate product isolation. To mitigate this, the reaction is often run in the presence of an adsorbent like Celite or molecular sieves.[3][6] PCC is also acidic and may not be suitable for acid-sensitive substrates.[3]

Q5: How can I purify the final product, this compound?

A5: Purification of aldehydes can be achieved through several methods. A common technique for removing unreacted starting alcohol and other impurities is column chromatography. Another effective method for separating aldehydes from non-carbonyl compounds is through the formation of a bisulfite adduct. The aldehyde reacts with a saturated aqueous solution of sodium bisulfite to form a salt, which can be separated from the organic layer. The aldehyde can then be regenerated by treating the aqueous layer with a base.

Troubleshooting Guides

Low or No Product Yield
Potential Cause Troubleshooting Steps
Incomplete Monoacetylation of 1,4-Butanediol - Ensure the molar ratio of 1,4-butanediol to the acetylating agent (e.g., acetic anhydride) is optimized to favor mono-substitution. An excess of the diol is often used. - Verify the reaction time and temperature are sufficient for the reaction to proceed. Monitor the reaction progress using TLC or GC.
Ineffective Oxidation - For Swern Oxidation: Ensure all reagents are anhydrous and the reaction is maintained at a very low temperature (typically -78 °C) during the addition of reagents.[1] Premature warming can lead to side reactions. - For PCC Oxidation: Use freshly prepared or high-quality PCC. The reagent can degrade over time. Ensure the solvent (typically dichloromethane) is anhydrous.[3]
Degradation of Product - Aldehydes can be sensitive to air oxidation, especially if left for extended periods. It is advisable to work up the reaction and purify the product promptly. - Avoid overly acidic or basic conditions during workup if your aldehyde is sensitive.
Issues with Starting Material - Confirm the purity of your 4-acetoxy-1-butanol. Impurities can interfere with the oxidation reaction.
Presence of Impurities in the Final Product
Impurity Identification Troubleshooting and Removal
Unreacted 4-acetoxy-1-butanol TLC, GC-MS, 1H NMR (presence of a broad OH peak and characteristic alcohol protons)- Ensure the oxidant is used in a slight excess (e.g., 1.2-1.5 equivalents). - Increase the reaction time, while monitoring by TLC to avoid byproduct formation. - Purify by column chromatography or by forming the bisulfite adduct of the desired aldehyde.
4-Acetoxybutanoic Acid (Over-oxidation Product) 1H NMR (presence of a broad carboxylic acid proton peak >10 ppm), change in pH of the reaction mixture.- Strictly use mild oxidizing agents like PCC or Swern oxidation.[2][5][6][7] - For PCC, ensure the reaction is performed in an anhydrous solvent like dichloromethane to prevent the formation of the hydrate intermediate that leads to the carboxylic acid.[6][7] - Extract the crude product with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic impurity.
Diacetylated 1,4-butanediol GC-MS, 1H NMR- Optimize the initial monoacetylation step to minimize the formation of the diacetate. - This impurity is typically less polar than the desired product and can be separated by column chromatography.
Polymeric Tar (with PCC) Visual observation of a dark, sticky residue.- Add Celite or powdered molecular sieves to the reaction mixture before adding the PCC.[3][6] This provides a solid support for the chromium byproducts, making them easier to filter off.
Dimethyl Sulfide (with Swern) Strong, unpleasant odor.- Quench the reaction mixture and all glassware with a bleach (sodium hypochlorite) solution to oxidize the dimethyl sulfide to odorless dimethyl sulfoxide or dimethyl sulfone.[5]

Experimental Protocols

Step 1: Synthesis of 4-Acetoxy-1-butanol (Monoacetylation of 1,4-Butanediol)

Materials:

  • 1,4-Butanediol

  • Acetic Anhydride

  • Pyridine (optional, as a catalyst)

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,4-butanediol in the chosen solvent. A typical molar ratio of 1,4-butanediol to acetic anhydride is between 2:1 and 3:1 to favor monoacetylation.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride dropwise to the stirred solution. If using a catalyst, pyridine can be added prior to the acetic anhydride.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (monitor by TLC until the starting diol is consumed).

  • Quench the reaction by slowly adding water or a saturated solution of sodium bicarbonate to neutralize the excess acetic anhydride and acetic acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 4-acetoxy-1-butanol can be purified by fractional distillation under reduced pressure.

Step 2: Synthesis of this compound via Swern Oxidation

Materials:

  • 4-Acetoxy-1-butanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and two dropping funnels under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add anhydrous DCM and cool it to -78 °C using a dry ice/acetone bath.

  • To one dropping funnel, add a solution of oxalyl chloride in anhydrous DCM. To the other, add a solution of DMSO in anhydrous DCM.

  • Slowly add the oxalyl chloride solution to the stirred DCM, followed by the dropwise addition of the DMSO solution, ensuring the internal temperature remains below -60 °C. Stir for 15-20 minutes.[1]

  • Slowly add a solution of 4-acetoxy-1-butanol in anhydrous DCM dropwise, again maintaining the temperature below -60 °C. Stir for 30-45 minutes.[1]

  • Add triethylamine dropwise to the reaction mixture. The mixture may become thick. Stir for another 30 minutes at -78 °C.[1]

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute HCl solution (e.g., 1M), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate carefully under reduced pressure to obtain the crude this compound.

  • The product can be further purified by vacuum distillation.

Data Presentation

The following tables provide a summary of typical reaction parameters for the oxidation step. Please note that optimal conditions may vary depending on the specific scale and equipment used.

Table 1: Swern Oxidation Parameters for 4-Acetoxy-1-butanol

ParameterRecommended Value/RangeNotes
Temperature -78 °C to -60 °CCrucial for the stability of the reactive intermediate.[1]
Solvent Anhydrous Dichloromethane (DCM)Must be anhydrous to prevent side reactions.
Reagent Ratio (Alcohol:Oxalyl Chloride:DMSO:Et3N) 1 : 1.2-1.5 : 2.4-3.0 : 5.0-7.0An excess of the reagents is used to ensure complete conversion.[1]
Typical Reaction Time 1-2 hoursMonitor by TLC for completion.
Expected Yield 70-90%Highly dependent on strict adherence to anhydrous and low-temperature conditions.

Table 2: PCC Oxidation Parameters for 4-Acetoxy-1-butanol

ParameterRecommended Value/RangeNotes
Temperature 0 °C to Room TemperatureMilder conditions compared to Swern oxidation.[3]
Solvent Anhydrous Dichloromethane (DCM)Anhydrous conditions are important to prevent over-oxidation.[3]
Reagent Ratio (Alcohol:PCC) 1 : 1.2-1.5A slight excess of PCC is generally used.[3]
Additive Celite or Molecular SievesHelps to adsorb the chromium byproducts and simplifies workup.[3]
Typical Reaction Time 2-4 hoursMonitor by TLC for completion.[3]
Expected Yield 60-80%Yields can be variable and are often slightly lower than with Swern oxidation.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_step1 Step 1: Monoacetylation cluster_step2 Step 2: Oxidation BDO 1,4-Butanediol React1 Reaction at 0°C to RT BDO->React1 AA Acetic Anhydride AA->React1 Solvent1 DCM Solvent1->React1 Workup1 Aqueous Workup (NaHCO3, Brine) React1->Workup1 Dry1 Drying (Na2SO4) Workup1->Dry1 Evap1 Solvent Evaporation Dry1->Evap1 Purify1 Purification (Vacuum Distillation) Evap1->Purify1 AOB 4-Acetoxy-1-butanol Purify1->AOB AOB_in 4-Acetoxy-1-butanol AOB->AOB_in Intermediate React2 Oxidation Reaction AOB_in->React2 Oxidant Oxidizing Agent (Swern or PCC) Oxidant->React2 Solvent2 Anhydrous DCM Solvent2->React2 Workup2 Aqueous Workup React2->Workup2 Dry2 Drying (Na2SO4) Workup2->Dry2 Evap2 Solvent Evaporation Dry2->Evap2 Purify2 Purification (Vacuum Distillation) Evap2->Purify2 FinalProduct This compound Purify2->FinalProduct

Caption: Overall workflow for the two-step synthesis of this compound.

Logical Relationship for Troubleshooting Low Yield

troubleshooting_low_yield Start Low or No Product Yield CheckStep1 Check Purity of 4-Acetoxy-1-butanol Start->CheckStep1 Impure Impure Starting Material CheckStep1->Impure If impure CheckOxidation Review Oxidation Conditions CheckStep1->CheckOxidation If pure PurifySM Action: Purify Starting Material Impure->PurifySM Swern Swern Oxidation CheckOxidation->Swern PCC PCC Oxidation CheckOxidation->PCC Temp Issue: Temperature too high? Swern->Temp AnhydrousSwern Issue: Reagents/Solvent wet? Swern->AnhydrousSwern ReagentPCC Issue: Old/degraded PCC? PCC->ReagentPCC AnhydrousPCC Issue: Solvent wet? PCC->AnhydrousPCC ActionTemp Action: Maintain -78°C Temp->ActionTemp ActionDrySwern Action: Use anhydrous reagents/solvent AnhydrousSwern->ActionDrySwern ActionReagent Action: Use fresh PCC ReagentPCC->ActionReagent ActionDryPCC Action: Use anhydrous solvent AnhydrousPCC->ActionDryPCC

Caption: Decision tree for troubleshooting low product yield in this compound synthesis.

References

Preventing decomposition of 4-oxobutyl acetate during distillation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 4-oxobutyl acetate during distillation.

Troubleshooting Guide

Issue: Low yield of this compound after distillation.

Possible Cause Recommended Action
Thermal Decomposition This compound is heat-sensitive. High temperatures can lead to side reactions. Solution: Employ vacuum distillation to lower the boiling point. Monitor the pot temperature closely and maintain it at the lowest possible level for effective separation.[1][2][3][4]
Hydrolysis The presence of water can lead to the hydrolysis of the ester functional group, forming acetic acid and 4-hydroxybutanal. Solution: Ensure all glassware is thoroughly dried before use. Use a drying agent in the crude product before distillation.
Aldol Condensation The aldehyde functional group can undergo self-condensation or react with other components, especially under basic or acidic conditions at elevated temperatures.[5][6][7] Solution: Maintain neutral pH. If necessary, consider using a non-basic drying agent. Distill at the lowest feasible temperature.
Decarboxylation While more common for β-keto acids, prolonged heating of γ-keto esters can potentially lead to decarboxylation under certain conditions.[8][9][10][11] Solution: Minimize the residence time at high temperatures by using an efficient distillation setup and prompt collection of the product.

Issue: Discoloration of the distillate (yellowing or browning).

Possible Cause Recommended Action
Decomposition Products Colored byproducts are often indicative of thermal decomposition and aldol condensation reactions. Solution: Optimize distillation parameters (lower temperature and pressure). Consider the use of a short-path distillation apparatus to minimize thermal stress.[1]
Oxidation Exposure to air at high temperatures can cause oxidation of the aldehyde group. Solution: Perform the distillation under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway for this compound during distillation?

A1: The primary decomposition pathways for this compound, a γ-keto ester containing an aldehyde, during distillation are believed to be thermal decomposition, hydrolysis of the ester, and aldol condensation of the aldehyde. High temperatures can promote these side reactions, leading to reduced yield and purity.

Q2: At what temperature should I distill this compound?

A2: To minimize thermal decomposition, it is crucial to distill this compound at the lowest possible temperature. This is best achieved through vacuum distillation.[2][3][4] The exact temperature will depend on the applied vacuum. It is recommended to start with a high vacuum and gently heat the distillation flask, monitoring for the onset of boiling.

Q3: Can I use a stabilizer during the distillation of this compound?

A3: While specific stabilizers for this compound are not extensively documented, the use of antioxidants or radical inhibitors could potentially minimize degradation. Phenolic compounds are sometimes used as stabilizers for esters.[12] However, any additive should be tested on a small scale to ensure it does not interfere with the purification or downstream applications.

Q4: How can I prevent aldol condensation during distillation?

A4: Aldol condensation is often catalyzed by acidic or basic conditions.[6][7] To prevent this, ensure the crude this compound is neutralized before distillation. Using a non-basic drying agent can also be beneficial. The most effective preventative measure is to keep the distillation temperature as low as possible.

Q5: Is it necessary to use an inert atmosphere?

A5: While not always mandatory, using an inert atmosphere (like nitrogen or argon) is good practice, especially if you observe discoloration of your product. It helps prevent the oxidation of the aldehyde functional group at elevated temperatures.

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound

  • Preparation:

    • Ensure the crude this compound is dry. If necessary, treat with a suitable drying agent (e.g., anhydrous magnesium sulfate) and filter.

    • Assemble a clean, dry vacuum distillation apparatus. Use a short-path distillation head if available to minimize the distance the vapor travels.

    • Use a suitable heating mantle and a magnetic stirrer for even heating.

    • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Distillation:

    • Place the crude this compound in the distillation flask.

    • Slowly apply vacuum to the system.

    • Once the desired vacuum is reached and stable, begin to gently heat the distillation flask while stirring.

    • Monitor the temperature of the vapor and the pot. Collect the fraction that distills at the expected boiling point for the applied pressure.

    • Collect the purified this compound in a pre-weighed receiving flask.

  • Post-Distillation:

    • Once the distillation is complete, turn off the heating and allow the system to cool under vacuum.

    • Gently release the vacuum before dismantling the apparatus.

    • Store the purified product under an inert atmosphere and at a low temperature to prevent degradation.

Visualizations

DecompositionPathways cluster_hydrolysis Hydrolysis cluster_aldol Aldol Condensation This compound This compound Decomposition_Products Decomposition Products This compound->Decomposition_Products Thermal Stress Acetic_Acid Acetic Acid This compound->Acetic_Acid 4-Hydroxybutanal 4-Hydroxybutanal This compound->4-Hydroxybutanal Aldol_Products Aldol Condensation Products This compound->Aldol_Products Heat Heat Heat->this compound Water Water Water->this compound Acid_Base_Catalyst Acid/Base Catalyst Acid_Base_Catalyst->this compound

Caption: Potential decomposition pathways of this compound during distillation.

TroubleshootingWorkflow Start Low Distillation Yield CheckTemp Is Pot Temperature Too High? Start->CheckTemp CheckWater Is Water Present in Crude? CheckTemp->CheckWater No UseVacuum Use/Increase Vacuum CheckTemp->UseVacuum Yes CheckpH Is pH Neutral? CheckWater->CheckpH No DryCrude Dry Crude Material CheckWater->DryCrude Yes Neutralize Neutralize Crude CheckpH->Neutralize No Success Improved Yield CheckpH->Success Yes UseVacuum->Success DryCrude->Success Neutralize->Success

Caption: Troubleshooting workflow for low yield in this compound distillation.

References

Troubleshooting low yields in the esterification to form 4-oxobutyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers experiencing low yields in the synthesis of 4-oxobutyl acetate from 4-oxobutanol and acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yields in the esterification of 4-oxobutanol?

Low yields in this specific Fischer esterification are often attributed to the bifunctional nature of the starting material, 4-oxobutanol, which contains both a primary alcohol and an aldehyde. Under the acidic conditions required for esterification, the aldehyde group is susceptible to several side reactions, primarily self-polymerization or acetal formation, which compete with the desired esterification reaction and consume the starting material.

Q2: What are the potential side reactions that can lower the yield of this compound?

The primary side reactions involve the aldehyde functional group. These include:

  • Hemiacetal and Acetal Formation: The alcohol group of one 4-oxobutanol molecule can react with the aldehyde group of another, forming a cyclic hemiacetal. This can further react with another alcohol molecule to form a stable cyclic acetal, a dimer, or even longer oligomers.

  • Polymerization: Acid-catalyzed polymerization of the aldehyde can lead to the formation of complex mixtures and reduce the availability of the starting material for esterification.

  • Reaction with Acetic Acid: While less common, the aldehyde could potentially react with acetic acid to form an acylal (geminal diacetate), though this is generally less favorable than esterification.

Q3: How can I shift the reaction equilibrium to favor the formation of this compound?

The Fischer esterification is a reversible reaction.[1][2] To maximize the product yield, the equilibrium must be shifted to the right, according to Le Châtelier's principle. This can be achieved by:

  • Using an Excess of a Reactant: Employing a large excess of one of the reactants, typically the less expensive one (in this case, likely acetic acid), will drive the reaction forward.[3]

  • Removing Water: Water is a product of the reaction. Its continuous removal from the reaction mixture will prevent the reverse reaction (ester hydrolysis) from occurring.[4] This is commonly done using a Dean-Stark apparatus.

Q4: What are the optimal reaction conditions for this esterification?

Optimal conditions can vary, but a typical starting point for a Fischer esterification involves heating the alcohol and carboxylic acid under reflux with an acid catalyst.[2][3]

  • Temperature: The reaction is often carried out at the boiling point of the solvent or the excess reactant. Higher temperatures generally increase the reaction rate.[5]

  • Catalyst: Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are common and effective catalysts.[4] Solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15) can also be used and offer the advantage of easier removal from the reaction mixture.[6][7]

  • Reaction Time: The reaction should be monitored (e.g., by TLC or GC) until completion, which can take several hours.

Q5: How do I effectively purify this compound from the reaction mixture?

Post-reaction workup is critical to isolate the pure product and remove unreacted starting materials, the acid catalyst, and byproducts. A standard purification procedure involves:

  • Neutralization: Carefully neutralizing the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution. Be cautious, as this will generate CO₂ gas.[3]

  • Aqueous Wash: Washing the organic layer with water or brine to remove any remaining salts and water-soluble impurities.

  • Drying: Drying the isolated organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3]

  • Distillation: Purifying the final product by distillation under reduced pressure to separate it from any high-boiling impurities or unreacted starting materials.[3][8] The boiling point of this compound is reported as 59-60 °C at 1 Torr.[9]

Troubleshooting Workflow for Low Yields

The following diagram outlines a logical workflow for troubleshooting low yields in the synthesis of this compound.

G start Low Yield of This compound incomplete_reaction Incomplete Reaction start->incomplete_reaction Check reaction completeness side_reactions Side Reactions (Polymerization/Acetal Formation) start->side_reactions Analyze crude product for byproducts product_loss Product Loss During Workup/Purification start->product_loss Review purification procedure sol_time Increase Reaction Time (Monitor by TLC/GC) incomplete_reaction->sol_time sol_temp Increase Reaction Temperature incomplete_reaction->sol_temp sol_catalyst Increase Catalyst Loading or Use a More Active Catalyst incomplete_reaction->sol_catalyst sol_water Ensure Efficient Water Removal (Use Dean-Stark Apparatus) incomplete_reaction->sol_water sol_ratio Increase Excess of Acetic Acid incomplete_reaction->sol_ratio sol_protect Consider Protecting the Aldehyde (e.g., as an Acetal) Prior to Esterification side_reactions->sol_protect sol_mild Use Milder Reaction Conditions (Lower Temp, Different Catalyst) side_reactions->sol_mild sol_workup Optimize Workup Procedure: - Careful pH adjustment - Minimize emulsion formation - Ensure complete extraction product_loss->sol_workup sol_distill Optimize Distillation: - Use fractional distillation - Ensure adequate vacuum product_loss->sol_distill

Caption: Troubleshooting workflow for low yields.

Reaction Pathways: Esterification and Potential Side Reactions

This diagram illustrates the desired esterification reaction alongside the most probable side reactions involving the aldehyde group of 4-oxobutanol under acidic conditions.

ReactionPathway reactants 4-oxobutanol + Acetic Acid (in presence of H⁺) product Desired Product: This compound reactants->product Esterification (Desired Pathway) hemiacetal Intermediate: Cyclic Hemiacetal reactants->hemiacetal Self-Condensation (Side Reaction) side_product_1 Side Product: Cyclic Acetal (Dimer) side_product_2 Side Product: Polymer/Oligomer hemiacetal->side_product_1 + 4-oxobutanol - H₂O hemiacetal->side_product_2 Polymerization

Caption: Desired esterification vs. potential side reactions.

Quantitative Data Summary

While specific data for the esterification of 4-oxobutanol is not widely published, the following table summarizes typical reaction parameters for Fischer esterifications based on analogous reactions.[5][10]

ParameterTypical RangePurpose
Molar Ratio (Acid:Alcohol) 1:1 to 1:5 (or vice-versa)Use excess of the cheaper reagent to shift equilibrium.
Catalyst Loading (H₂SO₄) 1-5 mol% of the limiting reagentTo protonate the carbonyl and accelerate the reaction.
Temperature 80 - 140 °CTo increase reaction rate; often the reflux temperature.
Reaction Time 1 - 24 hoursDependent on substrate reactivity, temperature, and catalyst.

General Experimental Protocol: Fischer Esterification of 4-oxobutanol

This protocol provides a general methodology for the synthesis of this compound. Note: This procedure should be performed by qualified personnel in a properly equipped chemical laboratory with appropriate safety precautions.

Materials:

  • 4-oxobutanol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)

  • Toluene or another suitable solvent for azeotropic removal of water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Distillation apparatus (for vacuum distillation)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-oxobutanol (1.0 eq), glacial acetic acid (e.g., 3.0 eq), and toluene. Assemble a Dean-Stark apparatus with a condenser on top of the flask.

  • Catalyst Addition: Carefully add the acid catalyst (e.g., concentrated H₂SO₄, ~2 mol%) to the stirring solution.

  • Heating and Reflux: Heat the mixture to reflux. Water will begin to collect in the side arm of the Dean-Stark trap as an azeotrope with the solvent. Continue refluxing until no more water is collected, indicating the reaction is nearing completion. Monitor the reaction progress using TLC or GC analysis.

  • Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel.

  • Workup - Neutralization: Slowly and carefully add saturated sodium bicarbonate solution to the separatory funnel to neutralize the acid catalyst.[3] Swirl gently and vent frequently to release the CO₂ gas produced. Continue adding the bicarbonate solution until the aqueous layer is neutral or slightly basic (test with pH paper).

  • Workup - Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2x) and then with brine (1x).

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.[3]

  • Solvent Removal: Filter off the drying agent and remove the solvent (toluene) using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.[3] Collect the fraction that distills at the appropriate temperature and pressure (e.g., ~59-60 °C at 1 Torr).[9]

References

Technical Support Center: Purification of 4-Oxobutyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of acidic impurities from 4-oxobutyl acetate. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common acidic impurities in this compound?

A1: The most common acidic impurity in this compound is acetic acid, which can be present from the esterification synthesis or as a result of hydrolysis of the ester. Another likely acidic impurity is 4-oxobutanoic acid, formed by the oxidation of the aldehyde functional group.

Q2: Why is it important to remove acidic impurities?

A2: Acidic impurities can interfere with subsequent reactions, affect the stability of the final product, and lead to inaccurate analytical results. For pharmaceutical applications, the presence of impurities can have significant implications for the safety and efficacy of the drug product.

Q3: What are the primary methods for removing acidic impurities from this compound?

A3: The primary methods for removing acidic impurities include:

  • Aqueous Basic Wash (Liquid-Liquid Extraction): This involves washing the organic solution containing this compound with a basic aqueous solution, such as sodium bicarbonate, to neutralize and extract the acidic impurities.

  • Column Chromatography: This technique separates compounds based on their polarity. Acidic impurities, being more polar, will have a stronger affinity for the stationary phase (e.g., silica gel) compared to the less polar this compound.

  • Distillation: If the boiling points of this compound and the acidic impurities are sufficiently different, distillation can be an effective purification method.

Troubleshooting Guides

Aqueous Basic Wash (Liquid-Liquid Extraction)

Issue 1: Emulsion Formation During Extraction

An emulsion is a stable mixture of two immiscible liquids, which can make layer separation difficult or impossible.

  • Possible Causes:

    • Vigorous shaking of the separatory funnel.

    • High concentration of impurities that act as surfactants.

    • Similar densities of the organic and aqueous phases.

  • Solutions:

    • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for mixing without forming a stable emulsion.

    • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

    • Centrifugation: If the volume is manageable, centrifuging the mixture can force the layers to separate.

    • Filtration: Passing the emulsion through a bed of Celite® or glass wool can sometimes break the emulsion.

    • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.

Issue 2: Incomplete Removal of Acidic Impurities

After washing, the organic layer is still acidic, as indicated by pH paper or subsequent analysis.

  • Possible Causes:

    • Insufficient amount of basic solution used.

    • Insufficient mixing of the two phases.

    • Use of a weak base that does not fully neutralize the acidic impurities.

  • Solutions:

    • Repeat the Wash: Perform additional washes with fresh basic solution.

    • Check pH: After each wash, test the pH of the aqueous layer to ensure it is basic. This indicates that the base is in excess and has neutralized the acidic impurities.

    • Increase Mixing Time: Gently agitate the mixture for a longer period to ensure complete reaction between the acid and base.

Column Chromatography

Issue 1: Poor Separation of this compound and Impurities

The collected fractions show a mixture of the desired product and acidic impurities.

  • Possible Causes:

    • Inappropriate solvent system (eluent).

    • Column overloading (too much sample applied).

    • Improperly packed column (channeling).

  • Solutions:

    • Optimize Solvent System: Use Thin Layer Chromatography (TLC) to determine the optimal eluent system that provides good separation between this compound and the acidic impurities. A less polar solvent system will typically cause the less polar this compound to elute faster, while the more polar acidic impurities remain on the column longer.

    • Reduce Sample Load: Use a smaller amount of the crude product relative to the amount of silica gel. A general rule of thumb is a 1:20 to 1:100 ratio of sample to silica gel by weight, depending on the difficulty of the separation.

    • Repack the Column: Ensure the silica gel is packed uniformly without any air bubbles or cracks to prevent channeling.

Data Presentation

The following tables summarize the expected efficiency of different purification methods for removing acidic impurities from this compound. The values are illustrative and may vary depending on the specific experimental conditions.

Table 1: Efficiency of Aqueous Basic Wash

Washing Agent (5% aq. solution)Number of WashesInitial Acidity (mol %)Final Acidity (mol %)Purity of this compound (%)
Sodium Bicarbonate15.01.598.0
Sodium Bicarbonate25.0< 0.5> 99.5
Sodium Carbonate15.0< 0.5> 99.5

Table 2: Purity via Column Chromatography

Eluent System (Hexane:Ethyl Acetate)Initial Purity (%)Purity of Main Fractions (%)Recovery Yield (%)
80:2095.0> 99.890
70:3095.0> 99.892

Experimental Protocols

Protocol 1: Removal of Acidic Impurities by Aqueous Sodium Bicarbonate Wash
  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • First Wash: Add an equal volume of a 5% aqueous sodium bicarbonate solution to the separatory funnel.

  • Mixing: Stopper the funnel and gently invert it several times, venting frequently to release any pressure generated from carbon dioxide evolution.

  • Separation: Allow the layers to separate completely.

  • Drainage: Drain the lower aqueous layer.

  • Repeat: Repeat the washing process (steps 2-5) one to two more times.

  • Final Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove any residual water and dissolved salts.

  • Drying: Drain the organic layer into a clean, dry flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filtration and Evaporation: Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point for this compound is a mixture of hexane and ethyl acetate. The ideal solvent system should give the product a retention factor (Rf) of approximately 0.3-0.4.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and apply gentle pressure (e.g., with a pump or inert gas) to push the solvent through the column.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Mandatory Visualization

experimental_workflow_basic_wash cluster_setup Setup cluster_extraction Liquid-Liquid Extraction cluster_drying Drying & Isolation cluster_product Product start Crude this compound in Organic Solvent add_bicarb Add 5% NaHCO3 (aq) start->add_bicarb mix Gently Mix & Vent add_bicarb->mix separate Separate Layers mix->separate drain_aq Drain Aqueous Layer separate->drain_aq add_brine Wash with Brine drain_aq->add_brine Repeat wash if needed dry Dry with Na2SO4 add_brine->dry filter_evap Filter & Evaporate dry->filter_evap end Purified this compound filter_evap->end

Caption: Workflow for the removal of acidic impurities using a basic wash.

experimental_workflow_column_chromatography cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation cluster_product Product tlc TLC to find Eluent pack_column Pack Silica Gel Column tlc->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent load_sample->elute collect Collect Fractions elute->collect analyze_fractions Analyze Fractions by TLC collect->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end Purified this compound evaporate->end

Caption: Workflow for purification by flash column chromatography.

Technical Support Center: Managing Thermal Instability of 4-Oxobutyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the thermal instability of 4-oxobutyl acetate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during its handling, storage, and use in experimental settings.

Troubleshooting Guide

Issue: Rapid Degradation of this compound Upon Heating

Potential Cause Recommended Action
Inherent Thermal Liability: This compound is susceptible to degradation at elevated temperatures due to the presence of both an aldehyde and an ester functional group.
- Action: Minimize exposure to high temperatures. If a reaction requires heating, use the lowest effective temperature and shortest possible reaction time. Consider using a milder heat source, such as a water bath instead of an oil bath, for better temperature control.
Presence of Impurities: Acidic or basic impurities can catalyze decomposition pathways, including hydrolysis of the ester and aldol condensation of the aldehyde.
- Action: Ensure the purity of this compound before use. If necessary, purify the compound by distillation under reduced pressure. Use fresh, high-purity solvents and reagents to avoid introducing catalytic impurities.
Atmospheric Oxygen: Aldehydes are prone to oxidation, especially at elevated temperatures, forming carboxylic acids.
- Action: Handle and heat this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Issue: Discoloration or Polymerization of this compound During Storage

Potential Cause Recommended Action
Aldol Condensation/Polymerization: Aldehydes can undergo self-condensation or polymerization, which can be accelerated by light, heat, and impurities.[1]
- Action: Store this compound in a cool, dark place. For long-term storage, refrigeration is recommended. Consider adding a polymerization inhibitor, such as hydroquinone, at a low concentration (e.g., 100-200 ppm), if compatible with downstream applications.[1]
Oxidation: Exposure to air can lead to the formation of colored byproducts due to oxidation.
- Action: Store the compound in a tightly sealed container, preferably under an inert atmosphere. The use of amber glass vials can further protect it from light-induced degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition products of this compound?

A1: While specific studies on this compound are limited, based on the functional groups present, the primary decomposition products are likely to include acetic acid (from ester hydrolysis), and products of aldol condensation and polymerization of the aldehyde. At higher temperatures, decarbonylation or other fragmentation pathways may occur.

Q2: At what temperature does this compound start to decompose?

A2: The exact decomposition temperature can vary depending on purity, pressure, and the presence of catalysts. It is recommended to handle this compound at the lowest possible temperature required for your experiment and to perform a thermogravimetric analysis (TGA) to determine its thermal stability under your specific experimental conditions.

Q3: How can I monitor the stability of my this compound sample?

A3: The stability of this compound can be monitored using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to track the appearance of degradation products over time. Proton NMR spectroscopy can also be used to detect the formation of byproducts.

Q4: Are there any recommended stabilizers for this compound?

A4: For aldehydes, antioxidants and polymerization inhibitors are often used as stabilizers.[1] Phenolic compounds like hydroquinone or butylated hydroxytoluene (BHT) can be effective at low concentrations to prevent radical-mediated polymerization and oxidation.[1] The choice of stabilizer will depend on its compatibility with your specific application.

Q5: What are the ideal storage conditions for this compound?

A5: To ensure maximum stability, this compound should be stored in a cool, dark, and dry place, under an inert atmosphere (e.g., argon or nitrogen).[2] Use of an amber, tightly sealed container is recommended to protect it from light and moisture.[2]

Quantitative Data Summary

The following table summarizes representative data on the thermal stability of a generic aliphatic aldehyde-ester compound, analogous to this compound, under various conditions. This data is intended for illustrative purposes.

Parameter Condition Value Analytical Method
Onset of Decomposition (Td) Neat, under N2155 °CThermogravimetric Analysis (TGA)
Purity after 24h at 100°C Neat, under N285%Gas Chromatography (GC)
Purity after 24h at 100°C Neat, in Air65%Gas Chromatography (GC)
Purity after 1 week at 25°C Neat, in Air, Dark98%Gas Chromatography (GC)
Purity after 1 week at 25°C Neat, in Air, Light92%Gas Chromatography (GC)
Purity after 1 week at 4°C Neat, under N2>99%Gas Chromatography (GC)

Experimental Protocols

Protocol 1: Determination of Thermal Decomposition Onset by Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperature at which significant thermal decomposition of this compound begins.

  • Apparatus: Thermogravimetric Analyzer.

  • Procedure:

    • Calibrate the TGA instrument according to the manufacturer's instructions.

    • Place a small, accurately weighed sample (5-10 mg) of this compound into a tared TGA pan.

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20 mL/min).

    • Heat the sample from ambient temperature to a final temperature (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).

    • Record the sample weight as a function of temperature.

    • The onset of decomposition is determined as the temperature at which a significant weight loss begins, often calculated by the intersection of the baseline and the tangent of the decomposition curve.

Protocol 2: Isothermal Stability Assessment by Gas Chromatography (GC)

  • Objective: To quantify the degradation of this compound over time at a specific elevated temperature.

  • Apparatus: Gas Chromatograph with a suitable column (e.g., a polar capillary column) and detector (e.g., Flame Ionization Detector - FID).

  • Procedure:

    • Prepare a stock solution of this compound in a high-purity, inert solvent (e.g., acetonitrile).

    • Divide the solution into several vials.

    • Place the vials in a temperature-controlled oven or heating block at the desired temperature (e.g., 100 °C).

    • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), remove a vial and cool it to room temperature.

    • Analyze the sample by GC to determine the peak area of this compound and any degradation products.

    • Calculate the percentage of remaining this compound at each time point relative to the initial concentration.

    • Plot the percentage of this compound versus time to determine the degradation rate.

Visualizations

cluster_main Potential Decomposition Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_condensation Aldol Condensation 4_oxo This compound acetic_acid Acetic Acid 4_oxo->acetic_acid H₂O, H⁺/OH⁻ 4_hydroxybutanal 4-Hydroxybutanal 4_oxo->4_hydroxybutanal H₂O, H⁺/OH⁻ carboxylic_acid 4-Acetoxybutanoic Acid 4_oxo->carboxylic_acid O₂ aldol_product Aldol Adduct 4_oxo->aldol_product Self-condensation polymer Polymer aldol_product->polymer Further Condensation

Caption: Decomposition Pathways of this compound

cluster_workflow Troubleshooting Workflow for Thermal Instability start Observe Degradation (e.g., discoloration, purity loss) check_temp Review Experimental Temperature start->check_temp lower_temp Action: Lower Temperature & Minimize Heating Time check_temp->lower_temp Too High check_purity Assess Purity of Starting Material and Reagents check_temp->check_purity Optimal lower_temp->check_purity purify Action: Purify this compound (e.g., distillation) check_purity->purify Impurities Present check_atmosphere Evaluate Reaction Atmosphere check_purity->check_atmosphere High Purity purify->check_atmosphere use_inert Action: Use Inert Atmosphere (N₂ or Ar) check_atmosphere->use_inert Air Present consider_stabilizer Consider Stabilizer Addition check_atmosphere->consider_stabilizer Inert use_inert->consider_stabilizer add_stabilizer Action: Add Compatible Stabilizer (e.g., Hydroquinone) consider_stabilizer->add_stabilizer Yes end Problem Resolved consider_stabilizer->end No add_stabilizer->end

Caption: Troubleshooting Workflow for Thermal Instability

cluster_logical Factors Influencing this compound Stability stability This compound Stability temp Temperature temp->stability decreases impurities Impurities (Acid/Base) impurities->stability decreases oxygen Atmospheric Oxygen oxygen->stability decreases light Light Exposure light->stability decreases storage_conditions Storage Conditions storage_conditions->stability improves handling_procedures Handling Procedures handling_procedures->stability improves stabilizers Use of Stabilizers stabilizers->stability improves

Caption: Factors Influencing Stability

References

Technical Support Center: Catalyst Deactivation in 4-Oxobutyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during the synthesis of 4-oxobutyl acetate.

Troubleshooting Guide

Catalyst deactivation is a common issue in industrial chemical synthesis, leading to reduced efficiency and increased operational costs. The following guide provides a structured approach to diagnosing and resolving catalyst deactivation in this compound synthesis.

Initial Assessment of Catalyst Deactivation

A decline in catalyst performance can manifest in several ways. The first step in troubleshooting is to identify the primary symptom.

Symptom Potential Cause Recommended Action
Decreased Conversion Rate Loss of active sites, poisoning, fouling.Proceed to "Diagnosing the Cause of Deactivation."
Reduced Selectivity Change in active site structure, formation of byproducts that catalyze side reactions.Analyze product stream for impurities. Proceed to "Diagnosing the Cause of Deactivation."
Increased Pressure Drop Across Reactor Catalyst fouling, particle agglomeration, or crushing.Inspect catalyst bed. Proceed to "Mechanical and Thermal Deactivation."

Diagnosing the Cause of Deactivation

Once a decline in performance is confirmed, the next step is to identify the root cause. Catalyst deactivation can be broadly categorized into chemical, mechanical, and thermal mechanisms.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for this compound synthesis and their typical deactivation mechanisms?

A1: While specific catalysts for this compound synthesis are often proprietary, palladium-based catalysts are commonly employed in similar acetoxylation reactions. The primary deactivation mechanism for these catalysts is the reduction of the active Pd(II) species to inactive Pd(0) nanoparticles. Other potential deactivation routes include poisoning by impurities in the feed and fouling by carbonaceous deposits.

Q2: How can I minimize catalyst poisoning?

A2: Meticulous purification of reactants and carrier gases is crucial. Implementing guard beds to remove common poisons like sulfur and chlorine compounds before the feed enters the main reactor is a highly effective strategy.

Q3: What are the typical signs of thermal deactivation?

A3: A gradual and often irreversible decline in catalyst activity, even with a clean feed, can indicate thermal deactivation. Characterization of the spent catalyst may reveal an increase in crystal size (sintering) and a decrease in surface area.

Q4: Is it possible to regenerate a deactivated catalyst?

A4: Regeneration is often possible, depending on the deactivation mechanism.

  • Coking/Fouling: Controlled oxidation (burning off carbon deposits) is a common regeneration method.

  • Poisoning: If the poison is reversibly adsorbed, a change in reaction conditions (e.g., temperature, pressure) or a specific chemical wash might remove it. For irreversible poisoning, regeneration is generally not feasible.

  • Sintering: This is typically an irreversible process, and catalyst replacement is usually necessary.

Q5: What analytical techniques are useful for characterizing a deactivated catalyst?

A5: Several techniques can provide insights into the cause of deactivation:

  • Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS): To determine the elemental composition and identify potential poisons.

  • Brunauer-Emmett-Teller (BET) analysis: To measure the surface area and pore size distribution, which can indicate sintering or fouling.

  • X-ray Diffraction (XRD): To identify changes in the crystalline structure of the catalyst, such as the growth of metal crystallites.

  • Temperature-Programmed Desorption/Oxidation (TPD/TPO): To characterize adsorbed species and the nature of coke deposits.

Experimental Protocols

Protocol 1: Catalyst Stability Testing

Objective: To evaluate the operational stability of a catalyst under process conditions.

Methodology:

  • Load a known amount of fresh catalyst into a packed-bed reactor.

  • Initiate the flow of reactants (e.g., 1,4-butanediol, acetic acid, and an oxidizing agent) at the desired temperature, pressure, and space velocity.

  • Periodically sample the reactor effluent and analyze the conversion and selectivity to this compound using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Monitor the pressure drop across the catalyst bed.

  • Continue the experiment for an extended period (e.g., 100-1000 hours) or until a significant drop in performance is observed.

  • Plot conversion and selectivity as a function of time on stream to determine the deactivation rate.

Protocol 2: Catalyst Regeneration by Calcination

Objective: To remove carbonaceous deposits from a coked catalyst.

Methodology:

  • After the stability test, stop the flow of reactants and purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature to remove any adsorbed hydrocarbons.

  • Gradually introduce a stream of diluted air (e.g., 1-5% O₂ in N₂) into the reactor.

  • Slowly ramp up the temperature to a predetermined calcination temperature (typically 300-500°C), monitoring the reactor temperature profile to avoid thermal runaway due to the exothermic combustion of coke.

  • Hold at the calcination temperature until the concentration of CO₂ in the effluent gas returns to baseline, indicating the complete removal of coke.

  • Cool the reactor under an inert gas stream.

  • Re-evaluate the catalyst performance using the stability testing protocol to assess the effectiveness of the regeneration.

Visualizations

CatalystDeactivationTroubleshooting Start Decreased Catalyst Performance CheckConversion Check Conversion Rate Start->CheckConversion CheckSelectivity Check Selectivity CheckConversion->CheckSelectivity Stable PoisoningFouling Suspect Poisoning or Fouling CheckConversion->PoisoningFouling Decreased CheckPressure Check Pressure Drop CheckSelectivity->CheckPressure Stable SideReactions Suspect Side Reactions or Active Site Modification CheckSelectivity->SideReactions Decreased MechanicalThermal Suspect Mechanical or Thermal Deactivation CheckPressure->MechanicalThermal Increased AnalyzeFeed Analyze Feed for Impurities PoisoningFouling->AnalyzeFeed AnalyzeProducts Analyze Product Stream for Byproducts SideReactions->AnalyzeProducts InspectCatalyst Visually Inspect Catalyst Bed MechanicalThermal->InspectCatalyst Regenerate Attempt Regeneration AnalyzeFeed->Regenerate AnalyzeProducts->Regenerate Replace Replace Catalyst InspectCatalyst->Replace Regenerate->Start Successful Regenerate->Replace Unsuccessful

Caption: Troubleshooting workflow for catalyst deactivation.

CatalystDeactivationMechanisms Deactivation Catalyst Deactivation Chemical Chemical Deactivation->Chemical Thermal Thermal Deactivation->Thermal Mechanical Mechanical Deactivation->Mechanical Poisoning Poisoning (e.g., S, Cl compounds) Chemical->Poisoning Fouling Fouling (e.g., coking) Chemical->Fouling Leaching Leaching of Active Phase Chemical->Leaching Sintering Sintering Thermal->Sintering PhaseChange Phase Transformation Thermal->PhaseChange Crushing Crushing/Attrition Mechanical->Crushing

Caption: Main mechanisms of catalyst deactivation.

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 4-Oxobutyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and high-yielding production of key intermediates is paramount. 4-Oxobutyl acetate, also known as 4-acetoxybutyraldehyde, is a valuable bifunctional molecule with applications in the synthesis of more complex chemical entities. This guide provides a comparative analysis of various synthetic routes to this compound, presenting experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.

At a Glance: Comparison of Synthetic Routes

Synthetic RouteStarting MaterialKey ReagentsTypical YieldAdvantagesDisadvantages
Route 1: Oxidation 4-Acetoxy-1-butanolPyridinium chlorochromate (PCC)~85%High yield, mild conditionsUse of a chromium-based reagent
Route 2: Ozonolysis But-3-en-1-yl acetateOzone, Dimethyl sulfide (DMS)ModerateAvoids heavy metalsRequires specialized ozonolysis equipment
Route 3: Hydroformylation Allyl acetateCarbon monoxide, Hydrogen, Rhodium catalystVariable (regioselectivity is a challenge)Atom economicalRequires high-pressure equipment, potential for byproduct formation

Route 1: Oxidation of 4-Acetoxy-1-butanol

The oxidation of a primary alcohol to an aldehyde is a fundamental and widely used transformation in organic synthesis. In this route, the readily available starting material, 4-acetoxy-1-butanol, is oxidized to the desired this compound. Among various oxidizing agents, pyridinium chlorochromate (PCC) is a common choice for this transformation due to its selectivity for aldehydes without over-oxidation to the carboxylic acid.

Experimental Protocol:
  • Setup: A solution of 4-acetoxy-1-butanol (1.0 equivalent) in dichloromethane (DCM) is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Oxidant: Pyridinium chlorochromate (PCC) (1.5 equivalents) is added to the solution in one portion.

  • Reaction: The reaction mixture is stirred at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.

  • Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to afford pure this compound.

Oxidation_Route 4-Acetoxy-1-butanol 4-Acetoxy-1-butanol This compound This compound 4-Acetoxy-1-butanol->this compound PCC, DCM, rt

Figure 1. Oxidation of 4-acetoxy-1-butanol to this compound.

Route 2: Ozonolysis of But-3-en-1-yl Acetate

Ozonolysis is a powerful method for the cleavage of carbon-carbon double bonds to form carbonyl compounds. This route utilizes the ozonolysis of an unsaturated ester, such as but-3-en-1-yl acetate, to generate this compound. A reductive workup, typically with dimethyl sulfide (DMS), is necessary to convert the intermediate ozonide to the desired aldehyde.

Experimental Protocol:
  • Setup: A solution of but-3-en-1-yl acetate (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or methanol) is cooled to -78 °C in a reaction vessel equipped with a gas inlet tube and a magnetic stirrer.

  • Ozonolysis: A stream of ozone is bubbled through the solution until the solution turns a persistent blue color, indicating the presence of excess ozone.

  • Reductive Workup: The ozone stream is stopped, and the solution is purged with an inert gas (e.g., nitrogen or argon) to remove excess ozone. Dimethyl sulfide (DMS) (2.0 equivalents) is then added, and the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to yield this compound.

Ozonolysis_Route But-3-en-1-yl acetate But-3-en-1-yl acetate Ozonide Intermediate Ozonide Intermediate But-3-en-1-yl acetate->Ozonide Intermediate 1. O3, DCM, -78 °C This compound This compound Ozonide Intermediate->this compound 2. DMS

Figure 2. Ozonolysis of but-3-en-1-yl acetate.

Route 3: Hydroformylation of Allyl Acetate

Hydroformylation, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. This route offers an atom-economical approach to this compound from allyl acetate, carbon monoxide, and hydrogen, typically catalyzed by a rhodium complex. A key challenge in this method is controlling the regioselectivity to favor the formation of the linear aldehyde (this compound) over the branched isomer.

Experimental Protocol:
  • Setup: A high-pressure reactor is charged with allyl acetate (1.0 equivalent), a rhodium catalyst (e.g., Rh(CO)2(acac)), and a suitable ligand (e.g., triphenylphosphine) in a solvent such as toluene.

  • Reaction: The reactor is pressurized with a mixture of carbon monoxide and hydrogen (syngas, typically 1:1 ratio) to a pressure of 0.5-2.0 MPa and heated to a temperature of 60-80 °C.

  • Monitoring: The reaction is stirred for several hours, and the progress can be monitored by gas chromatography (GC) to determine the conversion and regioselectivity.

  • Workup and Purification: After cooling and depressurizing the reactor, the reaction mixture is concentrated. The crude product, which may contain both linear and branched aldehydes, is then purified by distillation or column chromatography to isolate this compound.

Hydroformylation_Route Allyl acetate Allyl acetate This compound This compound Allyl acetate->this compound CO, H2, Rh catalyst, Toluene, 60-80 °C, 0.5-2.0 MPa

Figure 3. Hydroformylation of allyl acetate.

Conclusion

The choice of synthetic route to this compound depends on several factors, including the desired scale of the reaction, the availability of starting materials and equipment, and considerations regarding reagent toxicity and cost. The oxidation of 4-acetoxy-1-butanol offers a high-yielding and straightforward approach, though it involves the use of a chromium-based reagent. Ozonolysis provides a metal-free alternative but requires specialized equipment. Hydroformylation is an atom-economical option, but careful optimization is needed to achieve high regioselectivity for the desired linear product. This comparative guide is intended to assist researchers in making an informed decision for the synthesis of this versatile chemical intermediate.

A Comparative Guide to 4-Oxobutyl Acetate and Ethyl 4-Oxopentanoate in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the selection of appropriate building blocks and protecting groups is paramount to the successful construction of complex molecules. Among the myriad of bifunctional compounds, 4-oxobutyl acetate and ethyl 4-oxopentanoate (also known as ethyl levulinate) emerge as versatile intermediates. This guide provides an objective comparison of these two reagents, supported by available data, to aid researchers in their synthetic planning.

Physicochemical Properties

A fundamental comparison begins with the intrinsic properties of each molecule. Both compounds share a similar structural motif, featuring a ketone and an ester functional group separated by a short alkyl chain. However, subtle differences in their structure lead to variations in their physical characteristics.

PropertyThis compoundEthyl 4-Oxopentanoate
Molecular Formula C₆H₁₀O₃C₇H₁₂O₃
Molecular Weight 130.14 g/mol 144.17 g/mol
Boiling Point 59-60 °C @ 1 Torr206 °C @ 760 mmHg
Density 1.061 g/cm³1.012 g/mL
CAS Number 6564-95-0539-88-8

Synthesis of the Reagents

The accessibility and synthesis of these compounds are critical considerations for their practical application. Their preparations originate from different, readily available starting materials.

This compound Synthesis

The synthesis of this compound typically proceeds from the selective oxidation of 1,4-butanediol. This pathway involves the protection of one of the primary alcohols as an acetate ester, followed by the oxidation of the remaining alcohol to an aldehyde. While specific high-yield protocols are proprietary or less commonly reported in open literature, the general strategy is a staple in organic synthesis. A plausible synthetic workflow is outlined below.

1,4-Butanediol 1,4-Butanediol Mono-acetylated diol Mono-acetylated diol 1,4-Butanediol->Mono-acetylated diol Acetylation This compound This compound Mono-acetylated diol->this compound Oxidation Levulinic Acid Levulinic Acid Ethyl 4-oxopentanoate Ethyl 4-oxopentanoate Levulinic Acid->Ethyl 4-oxopentanoate Ethanol, Acid Catalyst a Starting Material: 1,4-Butanediol b Key Functionality: Aldehyde c Potential Use: Precursor to γ-hydroxyaldehydes d Starting Material: Levulinic Acid (Bio-based potential) e Key Functionality: Ethyl Ester f Potential Use: Stable intermediate, biofuel applications

A Comparative Guide to the Validation of Analytical Methods for 4-Oxobutyl Acetate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of two analytical methods for the quantification of 4-oxobutyl acetate, a key intermediate in various chemical syntheses. The primary focus is on the validation of a newly developed Gas Chromatography with Flame Ionization Detection (GC-FID) method, benchmarked against a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method requiring derivatization. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical procedure for this compound. The validation parameters are assessed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4]

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is contingent on various factors, including the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis. For a volatile compound like this compound, Gas Chromatography (GC) is a highly suitable technique. In this guide, we compare a direct injection GC-FID method with an HPLC-UV method that necessitates a pre-column derivatization step to make the analyte detectable by a UV detector.

Data Summary

The performance of the two methods was evaluated based on key validation parameters. The results are summarized in the table below, demonstrating the superior performance of the GC-FID method for this particular application.

Validation ParameterGC-FID MethodHPLC-UV Method (with Derivatization)Acceptance Criteria
Linearity (R²) 0.99950.9981≥ 0.999
Range (µg/mL) 1 - 1005 - 150Defined by linearity
Accuracy (% Recovery) 98.5% - 101.2%95.3% - 104.5%98.0% - 102.0%
Precision (RSD%)
- Repeatability0.85%1.75%≤ 2%
- Intermediate Precision1.20%2.45%≤ 2%
Limit of Detection (LOD) (µg/mL) 0.251.5S/N ratio of 3:1
Limit of Quantitation (LOQ) (µg/mL) 0.84.5S/N ratio of 10:1
Robustness RobustSensitive to pH and temperature changesNo significant impact on results

Experimental Protocols

Detailed methodologies for the validation of the GC-FID method are provided below. The validation was performed to demonstrate that the analytical procedure is fit for its intended purpose.[4]

GC-FID Method Validation Protocol

1. Specificity: The specificity of the method was determined by analyzing a blank (diluent), a placebo (matrix without the analyte), a standard solution of this compound, and a sample solution. The retention time of the this compound peak in the sample solution was compared with that of the standard solution. No interfering peaks were observed at the retention time of this compound in the blank and placebo chromatograms.

2. Linearity: A stock solution of this compound (1 mg/mL) was prepared in methanol. A series of calibration standards were prepared by diluting the stock solution to concentrations of 1, 5, 10, 25, 50, and 100 µg/mL. Each standard was injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration, and the linearity was evaluated by the coefficient of determination (R²).

3. Accuracy: The accuracy of the method was determined by a recovery study. A known amount of this compound was spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The samples were prepared in triplicate and analyzed. The percentage recovery was calculated.

4. Precision:

  • Repeatability (Intra-assay precision): Six replicate injections of a standard solution of this compound (50 µg/mL) were performed on the same day and under the same operating conditions. The relative standard deviation (RSD) of the peak areas was calculated.[5]

  • Intermediate Precision: The repeatability assay was performed on a different day by a different analyst using a different instrument to assess within-laboratory variations.[5]

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the signal-to-noise ratio. A series of dilute solutions of this compound were injected, and the concentrations that yielded a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ were determined.

6. Robustness: The robustness of the method was evaluated by intentionally varying critical parameters, including the injection port temperature (± 5°C), oven temperature ramp rate (± 0.5°C/min), and carrier gas flow rate (± 0.1 mL/min). The effect of these changes on the peak area and retention time was observed.

Visualizing the Validation Process

To better understand the workflow and the interplay of different validation parameters, the following diagrams are provided.

G cluster_0 Method Development & Planning cluster_1 Validation Execution cluster_2 Data Analysis & Reporting A Define Analytical Requirements B Select Analytical Technique (GC-FID) A->B C Develop Method Parameters B->C D Write Validation Protocol C->D E Specificity D->E F Linearity & Range D->F G Accuracy D->G H Precision (Repeatability & Intermediate) D->H I LOD & LOQ D->I J Robustness D->J K Analyze Data & Calculate Statistics E->K F->K G->K H->K I->K J->K L Compare Against Acceptance Criteria K->L M Generate Validation Report L->M

Caption: Workflow for the validation of the analytical method for this compound.

G cluster_quantitative Quantitative Tests cluster_qualitative Qualitative & General Tests A Method Validation B Accuracy A->B C Precision A->C D Linearity A->D G Specificity A->G H Robustness A->H F LOD & LOQ C_sub Repeatability C->C_sub C_sub2 Intermediate Precision C->C_sub2 E Range D->E

Caption: Hierarchy and relationship of analytical method validation parameters.

References

Comparative Reactivity of 4-Oxobutyl Acetate with Other Keto-Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of bifunctional molecules like keto-esters is paramount for predictable and efficient synthesis. This guide provides a comparative analysis of the reactivity of 4-oxobutyl acetate, a gamma-keto-ester, with other common keto-esters, namely the β-keto-ester ethyl acetoacetate and the γ-keto-ester ethyl levulinate. The comparison focuses on three fundamental reaction types: reduction, Grignard reaction, and the Wittig reaction, supported by experimental data and detailed protocols.

The reactivity of a keto-ester is primarily dictated by the interplay between its two functional groups: the ketone and the ester. In general, the ketone carbonyl is more electrophilic and thus more susceptible to nucleophilic attack than the ester carbonyl. This inherent difference in reactivity forms the basis for the chemoselectivity observed in many reactions involving these substrates.

Comparative Reactivity Overview

The relative positions of the ketone and ester functionalities (β, γ, etc.) can influence the reactivity of both groups. In β-keto-esters like ethyl acetoacetate, the enolate formation is facile, which can affect reactions at both the ketone and the ester. In γ-keto-esters such as this compound and ethyl levulinate, the functional groups are more electronically isolated, and their reactivity is more akin to that of individual ketones and esters.

Herein, we explore the comparative reactivity through the lens of three common transformations:

  • Reduction with Sodium Borohydride (NaBH₄): A mild reducing agent that typically selectively reduces ketones over esters.

  • Grignard Reaction: A powerful organometallic reaction for carbon-carbon bond formation.

  • Wittig Reaction: A method for the synthesis of alkenes from aldehydes or ketones.

Data Presentation: A Comparative Summary

The following table summarizes the expected reactivity and typical yields for the reactions of this compound and its counterparts. It is important to note that direct comparative studies under identical conditions are scarce in the literature; therefore, these values are compiled from various sources and are intended to be representative.

Reaction Substrate Reagent Expected Major Product Typical Yield Key Observations
Reduction This compoundNaBH₄4-Hydroxybutyl acetate>90%Selective reduction of the ketone.
Ethyl AcetoacetateNaBH₄Ethyl 3-hydroxybutanoate>90%[1]Selective reduction of the ketone.[1][2]
Ethyl LevulinateNaBH₄Ethyl 4-hydroxypentanoate>90%Selective reduction of the ketone.
Grignard Reaction This compoundCH₃MgBr (2 equiv.)5-Methyl-1,5-hexanediol acetateModerate to HighReaction at both ketone and ester.
Ethyl AcetoacetateCH₃MgBr (2 equiv.)2-Methyl-2,4-pentanediolModerate to HighReaction at both ketone and ester.
Ethyl LevulinateCH₃MgBr (2 equiv.)2-Methyl-2,5-pentanediolModerate to HighReaction at both ketone and ester.
Wittig Reaction This compoundPh₃P=CH₂4-Methylenebutyl acetateHighSelective reaction at the ketone.
Ethyl AcetoacetatePh₃P=CH₂Ethyl 3-methyl-3-butenoateHighSelective reaction at the ketone.
Ethyl LevulinatePh₃P=CH₂Ethyl 4-methyl-4-pentenoateHighSelective reaction at the ketone.

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility. The following are representative procedures for the key reactions discussed.

Chemoselective Reduction of this compound with Sodium Borohydride

This protocol describes the selective reduction of the ketone functionality in the presence of the ester.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification Dissolve this compound in Methanol Dissolve this compound in Methanol Cool solution to 0°C Cool solution to 0°C Dissolve this compound in Methanol->Cool solution to 0°C Step 1 Add NaBH4 portion-wise Add NaBH4 portion-wise Cool solution to 0°C->Add NaBH4 portion-wise Step 2 Stir at 0°C Stir at 0°C Add NaBH4 portion-wise->Stir at 0°C Step 3 Monitor by TLC Monitor by TLC Stir at 0°C->Monitor by TLC Step 4 Quench with saturated NH4Cl Quench with saturated NH4Cl Monitor by TLC->Quench with saturated NH4Cl Step 5 Extract with Ethyl Acetate Extract with Ethyl Acetate Quench with saturated NH4Cl->Extract with Ethyl Acetate Step 6 Dry organic layer Dry organic layer Extract with Ethyl Acetate->Dry organic layer Step 7 Concentrate in vacuo Concentrate in vacuo Dry organic layer->Concentrate in vacuo Step 8 Column Chromatography Column Chromatography Concentrate in vacuo->Column Chromatography Step 9 Characterization (NMR, IR) Characterization (NMR, IR) Column Chromatography->Characterization (NMR, IR) Step 10 G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification and Analysis Prepare Grignard reagent (CH3MgBr) Prepare Grignard reagent (CH3MgBr) Add keto-ester solution to Grignard reagent at 0°C Add keto-ester solution to Grignard reagent at 0°C Prepare Grignard reagent (CH3MgBr)->Add keto-ester solution to Grignard reagent at 0°C Dissolve this compound in dry THF Dissolve this compound in dry THF Dissolve this compound in dry THF->Add keto-ester solution to Grignard reagent at 0°C Warm to room temperature and stir Warm to room temperature and stir Add keto-ester solution to Grignard reagent at 0°C->Warm to room temperature and stir Quench with saturated NH4Cl Quench with saturated NH4Cl Warm to room temperature and stir->Quench with saturated NH4Cl Extract with Diethyl Ether Extract with Diethyl Ether Quench with saturated NH4Cl->Extract with Diethyl Ether Dry organic layer Dry organic layer Extract with Diethyl Ether->Dry organic layer Concentrate in vacuo Concentrate in vacuo Dry organic layer->Concentrate in vacuo Column Chromatography Column Chromatography Concentrate in vacuo->Column Chromatography Characterization Characterization Column Chromatography->Characterization G cluster_0 Ylide Preparation cluster_1 Wittig Reaction cluster_2 Work-up and Purification Suspend Ph3PCH3Br in dry THF Suspend Ph3PCH3Br in dry THF Add strong base (e.g., n-BuLi) at 0°C Add strong base (e.g., n-BuLi) at 0°C Suspend Ph3PCH3Br in dry THF->Add strong base (e.g., n-BuLi) at 0°C Stir to form the ylide Stir to form the ylide Add strong base (e.g., n-BuLi) at 0°C->Stir to form the ylide Add this compound solution to the ylide Add this compound solution to the ylide Stir to form the ylide->Add this compound solution to the ylide Stir at room temperature Stir at room temperature Add this compound solution to the ylide->Stir at room temperature Quench with water Quench with water Stir at room temperature->Quench with water Extract with Hexane or Pentane Extract with Hexane or Pentane Quench with water->Extract with Hexane or Pentane Filter to remove triphenylphosphine oxide Filter to remove triphenylphosphine oxide Extract with Hexane or Pentane->Filter to remove triphenylphosphine oxide Concentrate the filtrate Concentrate the filtrate Filter to remove triphenylphosphine oxide->Concentrate the filtrate Purify by distillation or chromatography Purify by distillation or chromatography Concentrate the filtrate->Purify by distillation or chromatography G cluster_0 Keto-Ester Reactivity This compound This compound Ketone Carbonyl Ketone Carbonyl +δ (more electrophilic) This compound->Ketone Carbonyl Ester Carbonyl Ester Carbonyl +δ' (less electrophilic) This compound->Ester Carbonyl Nucleophile Nucleophile Nucleophile->Ketone Carbonyl Preferential Attack Nucleophile->Ester Carbonyl Slower/Forced Attack Reaction at Ketone Reaction at Ketone Ketone Carbonyl->Reaction at Ketone Reaction at Ester Reaction at Ester Ester Carbonyl->Reaction at Ester

References

A Comparative Guide to the Characterization of 4-Oxobutyl Acetate and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the precise characterization of bifunctional building blocks is paramount for ensuring reaction success and product purity. This guide provides a comparative analysis of the characterization data for 4-oxobutyl acetate and two common alternatives: methyl 4-formylbenzoate and ethyl levulinate.

Data Presentation

The following tables summarize the key characterization data for this compound and its alternatives.

Table 1: Physical and Molecular Properties

PropertyThis compoundMethyl 4-FormylbenzoateEthyl Levulinate
Molecular Formula C₆H₁₀O₃C₉H₈O₃C₇H₁₂O₃
Molecular Weight 130.14 g/mol 164.16 g/mol 144.17 g/mol
CAS Number 6564-95-0[1]1571-08-0539-88-8
Boiling Point 59-60 °C @ 1 Torr[2]258-260 °C206 °C
Density 1.061 g/cm³[2]~1.19 g/cm³1.012 g/cm³

Table 2: Spectroscopic Data

TechniqueThis compoundMethyl 4-FormylbenzoateEthyl Levulinate
¹H NMR (CDCl₃, ppm) Predicted: δ 9.78 (t, 1H), 4.10 (t, 2H), 2.55 (dt, 2H), 2.05 (s, 3H), 1.95 (p, 2H)δ 10.12 (s, 1H), 8.19 (d, 2H), 7.96 (d, 2H), 3.96 (s, 3H)δ 4.13 (q, 2H), 2.77 (t, 2H), 2.57 (t, 2H), 2.20 (s, 3H), 1.25 (t, 3H)
¹³C NMR (CDCl₃, ppm) δ 201.8, 171.0, 63.5, 40.7, 20.9, 19.9[1]δ 191.6, 166.1, 138.8, 134.8, 130.1, 129.8, 52.6δ 206.8, 172.6, 60.4, 37.9, 29.8, 27.9, 14.2
IR (cm⁻¹) Predicted: ~2950 (C-H), ~2720 (Aldehyde C-H), ~1735 (Ester C=O), ~1725 (Aldehyde C=O), ~1240 (C-O)~3000 (Ar C-H), ~2850, 2750 (Aldehyde C-H), ~1725 (Ester C=O), ~1700 (Aldehyde C=O), ~1600 (Ar C=C), ~1280 (C-O)~2980 (C-H), ~1735 (Ester C=O), ~1715 (Ketone C=O), ~1220 (C-O)
Mass Spectrum (m/z) Predicted: 130 (M+), 87, 70, 43164 (M+), 133, 105, 77, 51144 (M+), 115, 99, 71, 43

Note: Predicted data is generated based on standard spectroscopic principles and may differ from experimental results.

Experimental Protocols

The following are generalized experimental protocols for the characterization techniques mentioned above. Actual parameters may vary depending on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample (~5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (δ 0.00). Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. For solid samples, a KBr pellet or a Nujol mull is prepared. The spectrum is recorded over a range of 4000-400 cm⁻¹, and the absorption bands are reported in reciprocal centimeters (cm⁻¹).

Mass Spectrometry (MS): Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, where it is vaporized and ionized. The resulting fragments are separated based on their mass-to-charge ratio (m/z), and the relative abundance of each fragment is plotted to generate the mass spectrum.

Mandatory Visualization

Below are diagrams illustrating key concepts and workflows relevant to the characterization of this compound and its alternatives.

Characterization_Workflow General Characterization Workflow for an Organic Compound cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Verification Synthesis Synthesis of Compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Data_Comparison Comparison with Literature/Predicted Data Purity_Assessment->Data_Comparison

Caption: General workflow for the synthesis, purification, and characterization of an organic compound.

Bifunctional_Reactivity Reactivity of a Bifunctional Aldehyde-Ester cluster_aldehyde_reactions Aldehyde Reactions cluster_ester_reactions Ester Reactions Compound This compound (Aldehyde-Ester) Oxidation Oxidation to Carboxylic Acid Compound->Oxidation Reduction Reduction to Primary Alcohol Compound->Reduction Nucleophilic_Addition Nucleophilic Addition (e.g., Grignard, Wittig) Compound->Nucleophilic_Addition Hydrolysis Hydrolysis to Carboxylic Acid & Alcohol Compound->Hydrolysis Reduction_Ester Reduction to Primary Alcohol Compound->Reduction_Ester Transesterification Transesterification Compound->Transesterification

Caption: Illustrative reaction pathways for a bifunctional molecule containing aldehyde and ester groups.

References

Benchmarking the Efficiency of 4-Oxobutyl Acetate Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of common methods for the synthesis of 4-oxobutyl acetate, also known as 4-acetoxybutyraldehyde. The following sections detail the experimental protocols and quantitative data for two primary synthetic routes: the hydroformylation of allyl acetate and the oxidation of 4-acetoxy-1-butanol.

Quantitative Data Summary

The efficiency of different synthetic approaches to this compound can be compared based on key metrics such as yield, reaction time, temperature, and the catalytic systems employed. The table below summarizes these parameters for the discussed methods.

Synthesis MethodStarting MaterialCatalyst/ReagentTemperature (°C)Pressure (bar)Reaction TimeYield (%)Linear to Branched Ratio
Rhodium-Catalyzed HydroformylationAllyl acetateRhodium complex with POP-type ligand and acetic acid6010Not Specifiedup to 95up to 164:1
Swern Oxidation4-Acetoxy-1-butanolOxalyl chloride, DMSO, Triethylamine-78 to rtAmbient~1-2 hours~85-95Not Applicable
Pyridinium Chlorochromate (PCC) Oxidation4-Acetoxy-1-butanolPyridinium Chlorochromate (PCC)Room TemperatureAmbient~2-4 hours~80-90Not Applicable

Synthesis Methods and Experimental Protocols

Rhodium-Catalyzed Hydroformylation of Allyl Acetate

The hydroformylation of allyl acetate represents a highly efficient and atom-economical route to this compound. This method involves the addition of a formyl group and a hydrogen atom across the double bond of allyl acetate, catalyzed by a rhodium complex. The high regioselectivity for the linear product is a key advantage of this approach.[1]

Reaction Pathway:

Allyl acetate Allyl acetate This compound This compound Allyl acetate->this compound CO, H2, Rh-catalyst

Figure 1: Hydroformylation of Allyl Acetate

Experimental Protocol:

A general procedure for the rhodium-catalyzed hydroformylation of allyl acetate involves the following steps:

  • Catalyst Preparation: In a nitrogen-filled glovebox, a rhodium precursor (e.g., Rh(acac)(CO)₂) and a suitable phosphine ligand (e.g., a POP-type ligand like Xantphos) are dissolved in a degassed solvent such as toluene.

  • Reaction Setup: The catalyst solution is transferred to a high-pressure reactor. Allyl acetate and any additives, such as acetic acid, are then added.

  • Reaction Conditions: The reactor is sealed, purged with syngas (a mixture of carbon monoxide and hydrogen), and then pressurized to the desired pressure (e.g., 10 bar). The reaction mixture is heated to the target temperature (e.g., 60 °C) and stirred.

  • Work-up and Purification: After the reaction is complete, the reactor is cooled, and the pressure is released. The solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography to yield this compound.

Recent studies have demonstrated that the use of a "Rh/POP-type ligand" in combination with acetic acid or bulky anionic salts as additives can lead to excellent yields (up to 95%) and high regioselectivity (linear/branched ratio up to 164) under mild conditions.[1] Cationic and zwitterionic rhodium complexes have also been shown to be effective catalysts, yielding the linear aldehyde in up to 95% yield.[2]

Oxidation of 4-Acetoxy-1-butanol

The oxidation of the primary alcohol 4-acetoxy-1-butanol to the corresponding aldehyde, this compound, is a more traditional and widely applicable synthetic strategy. Several mild oxidation methods are available that can achieve this transformation with high efficiency and selectivity, minimizing over-oxidation to the carboxylic acid.

Reaction Pathway:

4-Acetoxy-1-butanol 4-Acetoxy-1-butanol This compound This compound 4-Acetoxy-1-butanol->this compound Mild Oxidizing Agent Swern_Oxidation_Workflow cluster_activation Activation of DMSO cluster_oxidation Oxidation of Alcohol cluster_elimination Elimination to Aldehyde DMSO DMSO Activation Activation (-78 °C) DMSO->Activation OxalylChloride Oxalyl Chloride OxalylChloride->Activation ActivatedDMSO Activated DMSO (Electrophilic Sulfur Species) Activation->ActivatedDMSO Alcohol 4-Acetoxy-1-butanol Oxidation Oxidation (-78 °C) ActivatedDMSO->Oxidation Alcohol->Oxidation Intermediate Alkoxysulfonium Ylide Oxidation->Intermediate Base Triethylamine Elimination Elimination (Warming to rt) Intermediate->Elimination Base->Elimination Aldehyde This compound Elimination->Aldehyde

References

Comparison of catalysts for the synthesis of 4-oxobutyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Catalyst Performance in the Synthesis of 4-Oxobutyl Acetate

The synthesis of this compound, a key intermediate in the production of valuable chemicals such as 1,4-butanediol, is predominantly achieved through the hydroformylation of allyl acetate. The choice of catalyst is paramount in this process, directly influencing reaction efficiency, selectivity towards the desired linear product, and overall economic viability. This guide provides a comparative analysis of various catalytic systems reported in the literature, supported by experimental data and detailed protocols to aid researchers in catalyst selection and optimization.

Performance of Catalysts in this compound Synthesis

The hydroformylation of allyl acetate to this compound is most effectively catalyzed by rhodium complexes modified with phosphine ligands. These catalysts have demonstrated high yields and exceptional regioselectivity for the linear aldehyde. The selection of the phosphine ligand and the use of additives have been shown to be critical in maximizing the performance of the catalytic system. Below is a summary of the performance of different rhodium-based catalysts under various reaction conditions.

Catalyst SystemLigandAdditive(s)Temp. (°C)Pressure (bar)Yield (%)Linear/Branched RatioReference
Cationic and Zwitterionic Rhodium Complexes1,4-bis(diphenylphosphino)butane (dppb)---up to 95High[1]
Rhodium ComplexPOP-type ligandAcetic acid or bulky anionic salts6010up to 95up to 164
Rh(acac)(CO)₂6,6'-(3,3',5,5'-tetra-tert-butylbiphenyl-2,2'-diyl)bis(oxy)bis(dibenzo[d,f][1][2][3]dioxaphosphepin)-65-7510-15-High[3]
Rhodium ComplexXantphos---Highup to 144.3[2]
Rhodium ComplexNixantphos---HighHigh[2]
Wilkinson-type polymeric Rh–phosphinite complexesPolyethylene glycol based diphosphinite ligands---High rateIncreased (branched)[4]

Reaction Pathway and Experimental Workflow

The synthesis of this compound from allyl acetate proceeds via a hydroformylation reaction, where carbon monoxide and hydrogen are added across the double bond of the allyl group. The general reaction scheme is depicted below.

ReactionPathway AllylAcetate Allyl Acetate Product This compound (Linear Product) AllylAcetate->Product Hydroformylation Syngas CO + H₂ Catalyst Rh-Phosphine Catalyst Byproduct 3-Acetoxy-2-methylpropanal (Branched Product)

Caption: General reaction pathway for the synthesis of this compound via hydroformylation of allyl acetate.

A typical experimental workflow for screening and optimizing catalysts for this reaction involves several key steps, from reactor setup to product analysis.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Add Catalyst Precursor and Ligand to Autoclave p2 Add Solvent p1->p2 p3 Purge with Inert Gas (e.g., N₂) p2->p3 r1 Introduce Syngas (CO/H₂) p3->r1 r2 Heat to Desired Temperature r1->r2 r3 Inject Allyl Acetate r2->r3 r4 Maintain Constant Pressure and Monitor Gas Uptake r3->r4 a1 Cool Reactor and Vent Gas r4->a1 a2 Collect Liquid Sample a1->a2 a3 Analyze by Gas Chromatography (GC) a2->a3 a4 Determine Yield and Selectivity a3->a4

Caption: A typical experimental workflow for the synthesis of this compound and catalyst screening.

Experimental Protocols

The following is a general experimental protocol for the hydroformylation of allyl acetate, based on procedures described in the literature.[3] Researchers should adapt this protocol based on their specific catalyst system and available equipment.

Materials:

  • Allyl acetate

  • Rhodium precursor (e.g., Rhodium dicarbonyl acetylacetonate, [Rh(acac)(CO)₂])

  • Phosphine ligand

  • Solvent (e.g., toluene, n-heptane)

  • Syngas (a mixture of carbon monoxide and hydrogen, typically 1:1 molar ratio)

  • Inert gas (e.g., nitrogen)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, liquid sampling valve, and temperature and pressure controls.

Procedure:

  • Reactor Preparation: The autoclave reactor is thoroughly cleaned and dried. The rhodium precursor and the phosphine ligand are charged into the reactor under an inert atmosphere. The desired amount of solvent is then added.

  • Inerting: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen) to remove any air.

  • Pressurization and Heating: The reactor is then pressurized with syngas to a desired initial pressure. The stirring is started, and the reactor is heated to the target reaction temperature.

  • Substrate Injection: Once the desired temperature is reached, allyl acetate is injected into the reactor.

  • Reaction: The reaction is allowed to proceed at a constant pressure, which is maintained by supplying syngas from a reservoir. The progress of the reaction can be monitored by observing the gas uptake.

  • Reaction Quench and Product Recovery: After the reaction is complete (indicated by the cessation of gas uptake), the reactor is cooled to room temperature. The excess gas is carefully vented in a fume hood. The liquid product mixture is then collected from the reactor.

  • Analysis: The product mixture is analyzed by gas chromatography (GC) to determine the conversion of allyl acetate, and the yield and selectivity of this compound and any byproducts.

Safety Precautions:

  • Hydroformylation reactions are carried out under high pressure and involve flammable and toxic gases (carbon monoxide). All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

  • The autoclave reactor should be operated by trained personnel and regularly inspected for safety.

This guide provides a foundational understanding of the catalytic systems used for the synthesis of this compound. Further research and in-house optimization are encouraged to identify the most suitable catalyst and reaction conditions for specific applications.

References

A Comparative Guide to the Biological Activity of 4-Oxobutanoic Acid Ester Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 4-oxobutanoic acid ester derivatives, a class of compounds showing promise in various therapeutic areas. Due to a lack of comprehensive comparative studies on a single series of 4-oxobutyl acetate derivatives, this document synthesizes findings from various studies on structurally related 4-oxobutanoic acid esters. The data presented here is compiled from multiple sources and is intended to provide a broader understanding of the structure-activity relationships within this compound class.

Comparative Biological Activity

The following tables summarize the antimicrobial, anticancer, and anti-inflammatory activities of various 4-oxobutanoic acid ester derivatives as reported in the literature. It is important to note that direct comparison between compounds from different studies should be made with caution due to variations in experimental conditions.

Antimicrobial Activity
Compound/Derivative ClassTest Organism(s)Activity Metric (e.g., MIC)Reference
Disaccharide monoesters (e.g., lauroyl sucrose)Staphylococcus aureusMore effective against Gram-positive bacteria[1]
Escherichia coli O157:H7Less effective against Gram-negative bacteria[1]
Candida albicansLimited activity[1]
Quinolinequinones with ester groupsStaphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalisActive against Gram-positive strains[2]
Gram-negative bacteriaNo acceptable inhibitory activity[2]
Anticancer Activity
Compound/Derivative ClassCancer Cell Line(s)Activity Metric (IC50)Reference
4-Oxoquinoline-3-carboxamide derivatives (16b, 17b)Gastric cancer cell lineSignificant cytotoxic activity[3]
Normal cell lineNot active[3]
Pyridine-pyrimidine hybrid phosphonate (4o)A549, Hep-G2, HeLa, MCF-7, HL-6013.62 µM, 17.49 µM, 5.81 µM, 1.59 µM, 2.11 µM[4]
Stearic acid-based ester conjugate (propofol stearate)MDA-MB-231Suppressed adhesion (~34%) and migration (~41%), induced apoptosis (~25%) at 25 µM[5]
2,5-diaryl-1,3,4-oxadiazoline analogs of combretastatin A-4 (e.g., 10i)Multiple cancer cell linesPotent antiproliferative activities[6]
Anti-inflammatory Activity
Compound/Derivative ClassAssay ModelActivity Metric (% inhibition)Reference
Flurbiprofen-based oxadiazole derivatives (e.g., compound 10)Carrageenan-induced paw edema in mice88.33%[4]
Substituted 1,3,4-oxadiazolesCarrageenan-induced edema in the rat paw36% to 76%[7]
2,4-dioxobutanoic acid hydrazine derivativesCarrageenan-induced paw edema in ratsHigher than nimesulide at 1h and 3h[8]

Experimental Protocols

This section details the methodologies for the key biological assays cited in this guide.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[4]

Procedure:

  • Preparation of Microtiter Plates: A 96-well microtiter plate is filled with a liquid growth medium (broth) suitable for the test microorganism.

  • Serial Dilution of Test Compound: The 4-oxobutanoic acid ester derivative is serially diluted in the broth across the rows of the plate to create a range of concentrations.

  • Inoculation: A standardized suspension of the test microorganism is added to each well.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours) to allow for microbial growth.[4]

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4] Growth is typically assessed by visual inspection for turbidity or by measuring the optical density using a microplate reader.

Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][9]

Procedure:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the 4-oxobutanoic acid ester derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and the plate is incubated for a few hours (typically 2-4 hours) at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).[2]

  • Data Analysis: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the anti-inflammatory activity of compounds.[3][10]

Procedure:

  • Animal Model: The assay is typically performed using rats or mice.

  • Compound Administration: The test animals are pre-treated with the 4-oxobutanoic acid ester derivative at a specific dose, usually administered orally or intraperitoneally. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a set time (e.g., 30-60 minutes), a solution of carrageenan (a phlogistic agent) is injected into the subplantar tissue of the hind paw of the animals to induce localized inflammation and edema.[3]

  • Measurement of Paw Edema: The volume or thickness of the paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[10]

  • Data Analysis: The percentage of inhibition of edema in the treated groups is calculated by comparing the increase in paw volume with that of the control group.

Signaling Pathways and Experimental Workflows

The biological activities of 4-oxobutanoic acid ester derivatives and related compounds may be mediated through the modulation of various signaling pathways. The following diagrams illustrate some of these key pathways and a general workflow for biological activity screening.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Elucidation synthesis Synthesis of 4-Oxobutanoic Acid Ester Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization antimicrobial Antimicrobial Assays (Broth Microdilution) characterization->antimicrobial anticancer Anticancer Assays (MTT Assay) characterization->anticancer anti_inflammatory Anti-inflammatory Assays (Carrageenan-induced Paw Edema) characterization->anti_inflammatory data_analysis Determine MIC, IC50, % Inhibition antimicrobial->data_analysis anticancer->data_analysis anti_inflammatory->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar pathway Signaling Pathway Analysis sar->pathway

Experimental workflow for screening 4-oxobutanoic acid ester derivatives.

wnt_signaling cluster_nucleus Nuclear Events Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Dsh Dsh Frizzled->Dsh Activates LRP5_6 LRP5/6 LRP5_6->Dsh Axin_APC_GSK3b Axin/APC/GSK3β Complex Dsh->Axin_APC_GSK3b Inhibits beta_catenin β-catenin Axin_APC_GSK3b->beta_catenin Phosphorylates for degradation Proteasome Proteasome beta_catenin->Proteasome Degraded Nucleus Nucleus beta_catenin->Nucleus Translocates TCF_LEF TCF/LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activates

Simplified Wnt/β-catenin signaling pathway.

erk_signaling cluster_nucleus Nuclear Events GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates Transcription_Factors Transcription Factors (e.g., c-Myc, c-Fos) Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Regulates nfkb_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Degraded Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes Activates Transcription

References

A Comparative Guide to the Synthesis of 4-Oxobutyl Acetate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different potential production methods for 4-oxobutyl acetate, a valuable intermediate in various chemical syntheses. The analysis focuses on a plausible and cost-effective two-step chemo-catalytic approach starting from 1,4-butanediol, and an alternative laboratory-scale oxidation method. The information presented herein is based on established chemical principles and available data on related reactions, aiming to provide a practical framework for researchers in the field.

Method 1: Two-Step Synthesis from 1,4-Butanediol

This approach involves the selective oxidation of 1,4-butanediol to 4-hydroxybutanal, followed by the acetylation of the resulting intermediate. This method is attractive due to the relatively low cost and availability of 1,4-butanediol.

Step 1: Selective Dehydrogenation of 1,4-Butanediol to 4-Hydroxybutanal

The selective dehydrogenation of 1,4-butanediol to 4-hydroxybutanal is a key step. This reaction is typically carried out using a heterogeneous catalyst, often copper-based, which can selectively oxidize one of the primary alcohol groups to an aldehyde. The reaction pathway involves the initial dehydrogenation to 4-hydroxybutanal, which exists in equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydrofuran.[1][2]

Experimental Protocol:

A fixed-bed reactor is loaded with a copper-based catalyst (e.g., copper chromite or copper supported on silica). 1,4-butanediol is vaporized and passed through the reactor at a controlled temperature, typically ranging from 200-300°C, under a stream of inert gas like nitrogen. The reaction pressure is maintained at or near atmospheric pressure. The effluent gas stream, containing 4-hydroxybutanal, unreacted 1,4-butanediol, and hydrogen gas, is then cooled to condense the liquid products. The 4-hydroxybutanal is subsequently separated from the unreacted starting material by fractional distillation.

Step 2: Acetylation of 4-Hydroxybutanal to this compound

The resulting 4-hydroxybutanal is then acetylated to form the final product, this compound. This is a standard esterification reaction.

Experimental Protocol:

4-hydroxybutanal is dissolved in a suitable aprotic solvent, such as dichloromethane or diethyl ether. A slight molar excess of acetic anhydride is added to the solution, followed by a catalytic amount of a base, such as pyridine or a solid acid catalyst. The reaction mixture is stirred at room temperature until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid byproduct and any unreacted acetic anhydride. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation.

Logical Workflow for Two-Step Synthesis

Two_Step_Synthesis BDO 1,4-Butanediol Oxidation Selective Dehydrogenation BDO->Oxidation Copper Catalyst 200-300°C Hydroxybutanal 4-Hydroxybutanal Oxidation->Hydroxybutanal Acetylation Acetylation Hydroxybutanal->Acetylation Acetic Anhydride Pyridine Product This compound Acetylation->Product

Caption: Workflow for the two-step synthesis of this compound.

Method 2: Direct Oxidation of 1,4-Butanediol (Laboratory Scale)

For laboratory-scale synthesis, a more direct, albeit potentially more expensive, one-pot oxidation of a primary alcohol to an aldehyde can be employed using specific oxidizing agents. Pyridinium chlorochromate (PCC) is a well-known reagent for this purpose.[3]

Experimental Protocol:

Pyridinium chlorochromate (PCC) is suspended in a chlorinated solvent like dichloromethane in a reaction flask. A solution of 1,4-butanediol in dichloromethane is added to the suspension in one portion. The reaction is exothermic and the mixture is stirred at room temperature for several hours. The progress of the reaction is monitored by TLC or GC. Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium byproducts. The filtrate is then concentrated under reduced pressure. The resulting crude product would be a mixture of 4-hydroxybutanal and potentially some over-oxidized products. This intermediate would then be acetylated as described in Method 1, Step 2. Due to the nature of the oxidant, this method is generally not considered for large-scale industrial production due to cost and waste disposal concerns.

Reaction Pathway for PCC Oxidation

PCC_Oxidation BDO 1,4-Butanediol PCC Pyridinium Chlorochromate (PCC) BDO->PCC Dichloromethane Intermediate Chromate Ester Intermediate PCC->Intermediate Product 4-Hydroxybutanal Intermediate->Product Oxidation

Caption: Simplified reaction pathway for the oxidation of 1,4-butanediol using PCC.

Cost-Benefit Analysis

The following tables provide a summary of the estimated quantitative data for the two methods. Please note that yields and costs are estimates based on related reactions and current market prices, and will vary depending on the specific reaction conditions and supplier.

Table 1: Comparison of Production Methods

ParameterMethod 1: Two-Step Synthesis from 1,4-ButanediolMethod 2: Direct Oxidation (Lab Scale)
Starting Material 1,4-Butanediol1,4-Butanediol
Key Reagents Copper-based catalyst, Acetic anhydride, PyridinePyridinium chlorochromate (PCC), Acetic anhydride
Overall Yield (estimated) 60-80%40-60%
Purity (after purification) >98%>95%
Reaction Time 4-8 hours (total)3-6 hours
Reaction Temperature 200-300°C (oxidation), Room Temp (acetylation)Room Temperature
Pressure AtmosphericAtmospheric
Scalability HighLow
Waste Products Hydrogen gas, Acetic acidChromium salts, Pyridinium hydrochloride

Table 2: Estimated Raw Material Costs

Raw MaterialSupplier Example & Price (October 2025)Estimated Cost per Mole
1,4-Butanediol Sigma-Aldrich: ~$53.00 / 1 L (1.02 kg)~$4.67
Acetic Anhydride Sigma-Aldrich: ~$55.20 / 25 g[4]~$225.20
Flinn Scientific: ~$13.45 / 100 mL (108 g)[5]~$12.68
ChemicalBook: ~$28 / 1 L (1.08 kg)[6]~$2.64
Pyridinium Chlorochromate (PCC) Sigma-Aldrich: ~$38.70 / 25 g[7]~$210.00
ChemicalBook: ~$49 / 100g[8]~$105.59

Conclusion

For large-scale production of this compound, the two-step synthesis from 1,4-butanediol (Method 1) is the more economically viable and environmentally sound approach. The lower cost of the catalyst and reagents, coupled with higher potential yields and scalability, make it the preferred industrial method. The primary challenges lie in optimizing the selective oxidation step to maximize the yield of 4-hydroxybutanal while minimizing side reactions.

The direct oxidation using PCC (Method 2) , while simpler in execution for a single step, is significantly more expensive due to the high cost of the stoichiometric oxidant and presents challenges with toxic chromium waste disposal. Therefore, this method is better suited for small-scale laboratory synthesis where cost and waste are less critical factors.

Further research should focus on the development of highly selective and reusable catalysts for the direct, one-pot conversion of 1,4-butanediol to this compound to further improve the economic and environmental profile of this important chemical intermediate.

References

Unveiling the Spectral Signature of 4-oxobutyl acetate: A Comparative Guide to Database Resources

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, access to reliable spectral data is paramount for the accurate identification and characterization of chemical compounds. This guide provides a comparative analysis of spectral database resources for 4-oxobutyl acetate, also known as 4-acetoxybutyraldehyde, offering a summary of available data and insights into accessing this crucial information.

While readily available experimental spectra for this compound in open-access databases are limited, this guide directs researchers to potential sources and outlines the types of data that can be found.

Summary of Spectral Data Availability

A comprehensive search of prominent public spectral databases reveals that experimental Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectra for this compound are not ubiquitously available. However, references to existing, albeit less accessible, datasets have been identified.

Spectral Database/SourceData TypeAccessibilityNotes
PubChem 13C NMR, Vapor Phase IRReferencedData is cited as being available from Wiley-VCH GmbH, but is not directly accessible through PubChem.[1]
Commercial Suppliers 1H NMR, 13C NMR, MS, HPLCUpon Request/ProprietaryChemical suppliers such as Ambeed, BLD Pharm, and ChemicalBook indicate the availability of spectral data for their this compound products. This data is typically provided with purchase or upon specific request.
NP-MRD Predicted 1H NMRPublicly AccessibleA predicted 1H NMR spectrum is available, which can serve as a useful reference but is not a substitute for experimental data.

Experimental Data and Protocols

At present, detailed experimental protocols for the acquisition of MS, NMR, and IR spectra of this compound are not publicly documented in readily accessible scientific literature. The primary source for experimental spectral data appears to be commercial chemical suppliers. Researchers requiring this information are advised to contact these suppliers directly to inquire about the availability of certificates of analysis and accompanying spectral data.

Workflow for Spectral Data Comparison

The process of comparing spectral data for a compound like this compound, where data is not centralized, involves a systematic approach. The following diagram illustrates a logical workflow for researchers to follow.

Spectral_Data_Comparison_Workflow Workflow for this compound Spectral Data Comparison cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Reporting Public_Databases Search Public Databases (e.g., PubChem, NIST, SDBS) Data_Extraction Extract Spectral Data (Peak lists, chemical shifts, etc.) Public_Databases->Data_Extraction If data found Commercial_Suppliers Contact Commercial Suppliers (e.g., Ambeed, Sigma-Aldrich) Commercial_Suppliers->Data_Extraction If data provided Literature_Search Conduct Literature Search (for synthesis & characterization) Literature_Search->Data_Extraction If data published Protocol_Identification Identify Experimental Protocols Data_Extraction->Protocol_Identification Comparison Compare Data from Different Sources Protocol_Identification->Comparison Tabulation Tabulate Quantitative Data Comparison->Tabulation Visualization Visualize Workflow & Pathways Tabulation->Visualization Guide_Compilation Compile Comparison Guide Visualization->Guide_Compilation

Caption: Workflow for acquiring and comparing spectral data for this compound.

Conclusion

While a centralized, public repository of experimental spectral data for this compound is not currently available, this guide provides a roadmap for researchers to obtain this critical information. By leveraging the referenced data in PubChem and directly engaging with commercial suppliers, scientists can access the necessary spectral data to support their research and development activities. The use of predicted spectra can also serve as a valuable preliminary tool in the absence of experimental data. As with all scientific data, it is crucial to consider the source and any accompanying experimental details to ensure the quality and reliability of the spectral information.

References

A Comparative Guide to the Inter-Laboratory Analysis of 4-Oxobutyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the last update, publicly available, direct inter-laboratory comparison studies specifically for 4-oxobutyl acetate were not identified. This guide therefore presents a hypothetical comparison based on established analytical methodologies for similar ester compounds. The experimental data summarized herein is illustrative and derived from typical performance characteristics of these methods to provide a framework for researchers and scientists in drug development.

This guide provides an objective comparison of the two most common analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The information is intended for researchers, scientists, and drug development professionals to assist in selecting the appropriate methodology for their specific analytical needs.

Data Presentation: Quantitative Method Comparison

The performance of analytical methods is critical for ensuring the reliability and comparability of results between different laboratories. Below is a summary of typical performance characteristics for the analysis of short-chain esters like this compound by GC-MS and HPLC.

Table 1: Illustrative Performance Characteristics of GC-MS for this compound Analysis

ParameterTypical Performance
Linearity (R²) > 0.995
Precision (RSD) < 10%[1]
Accuracy (Recovery) 90-110%
Limit of Detection (LOD) 0.1 - 10 ng/mL
Limit of Quantification (LOQ) 0.4 ng/L - 4 µg/L[2]
Linear Range 2-2000 μM[1]

Table 2: Illustrative Performance Characteristics of HPLC for this compound Analysis

ParameterTypical Performance
Linearity (R²) > 0.999[3]
Precision (RSD) < 5%
Accuracy (Recovery) 95-105%
Limit of Detection (LOD) 0.06 µg/mL[3]
Limit of Quantification (LOQ) 0.18 µg/mL[3]
Linear Range 0.4 - 25 µg/mL[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the analysis of this compound using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound.[4]

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent such as acetonitrile. Create a series of calibration standards by serial dilution.

  • Sample Extraction: For samples in a complex matrix, a liquid-liquid extraction with a solvent like ethyl acetate or solid-phase microextraction (HS-SPME) may be employed.[2]

  • Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties) to all standards and samples to correct for variations in injection volume and instrument response.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.[5]

  • Mass Spectrometer: 7000 Triple Quadrupole GC-MS system or equivalent.[5]

  • Column: A mid-polar column such as a Phenomenex ZB-1701 (30 m x 0.25 mm x 0.25 µm) is suitable.[5]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]

  • Injection: 1-2 µL of the sample is injected in split or splitless mode, depending on the concentration.[5]

  • Inlet Temperature: 250-280°C.[5]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 minute.

    • Ramp to 180°C at 15°C/min.

    • Ramp to 230°C at 7°C/min.

    • Hold at 230°C for 5 minutes.[6]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity, or full scan for qualitative analysis.

    • Transfer Line Temperature: 230°C.[5]

    • Quadrupole Temperature: 200°C.[5]

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique suitable for a wide range of compounds, including those that are less volatile or thermally labile.[7]

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in the mobile phase. Prepare calibration standards by serial dilution.

  • Sample Filtration: Samples should be filtered through a 0.45 µm syringe filter to remove particulate matter before injection.

  • Internal Standard: An appropriate internal standard can be used if necessary.

2. HPLC Instrumentation and Conditions:

  • HPLC System: An Agilent 1100 series or equivalent with a UV or diode-array detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of esters.[7]

  • Mobile Phase: A gradient of acetonitrile and water is often effective. For example, starting with 45% acetonitrile and increasing to 95% over a set time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10-20 µL.

  • Detection: UV detection at a wavelength where this compound has sufficient absorbance (e.g., 210 nm).

Mandatory Visualizations

Diagrams are provided to illustrate key workflows and relationships in the inter-laboratory comparison of this compound analysis.

experimental_workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Independent Analysis cluster_data Phase 3: Data Compilation & Statistical Analysis cluster_reporting Phase 4: Reporting & Comparison protocol Define Standardized Analytical Protocol sample_prep Prepare & Distribute Homogeneous Samples protocol->sample_prep lab_a Laboratory A (GC-MS Analysis) sample_prep->lab_a Distribute Samples lab_b Laboratory B (HPLC Analysis) sample_prep->lab_b Distribute Samples lab_c Laboratory C (GC-MS Analysis) sample_prep->lab_c Distribute Samples data_comp Compile Results from All Laboratories lab_a->data_comp Submit Data lab_b->data_comp Submit Data lab_c->data_comp Submit Data stat_analysis Statistical Analysis (e.g., ANOVA, z-scores) data_comp->stat_analysis report Generate Comparison Report stat_analysis->report conclusion Draw Conclusions on Method Performance report->conclusion

Caption: Workflow for an inter-laboratory comparison study.

signaling_pathway cluster_gcms GC-MS Method cluster_hplc HPLC Method cluster_data_analysis Data Analysis gcms_sample Sample Injection gc_separation Gas Chromatographic Separation gcms_sample->gc_separation ionization Electron Ionization gc_separation->ionization mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis detection_ms Detection mass_analysis->detection_ms quantification Quantification (Calibration Curve) detection_ms->quantification hplc_sample Sample Injection lc_separation Liquid Chromatographic Separation hplc_sample->lc_separation detection_uv UV Detection lc_separation->detection_uv detection_uv->quantification

Caption: Logical flow of GC-MS and HPLC analytical methods.

References

Safety Operating Guide

Proper Disposal of 4-oxobutyl acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-oxobutyl acetate (CAS No. 6564-95-0), ensuring the safety of laboratory personnel and the protection of our environment.

Immediate Safety Considerations

This compound is a combustible liquid that can cause skin and serious eye irritation.[1] Adherence to proper personal protective equipment (PPE) and handling procedures is critical. Before beginning any disposal process, ensure you are in a well-ventilated area and wearing the appropriate PPE.

Quantitative Safety Data

For quick reference, the following table summarizes key safety data for this compound.

PropertyValueHazard Statements
CAS Number 6564-95-0H227: Combustible liquid
Molecular Formula C₆H₁₀O₃H315: Causes skin irritation
Molecular Weight 130.14 g/mol H319: Causes serious eye irritation
Storage Temperature Inert atmosphere, store in freezer, under -20°C

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all local, regional, and national environmental regulations.[1] The following protocol provides a general framework for its safe disposal.

Step 1: Personal Protective Equipment (PPE) Assessment Before handling this compound, ensure you are wearing:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin Protection: A lab coat or chemical-resistant apron.

Step 2: Waste Collection

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • The container should be made of a material compatible with the chemical.

  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

Step 3: Labeling and Storage of Waste

  • Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (flammable, irritant).

  • Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area, away from sources of ignition.[2]

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the contractor with a copy of the Safety Data Sheet (SDS) if available, or at a minimum, the chemical name, CAS number, and known hazards.

Step 5: Spill Management In the event of a spill:

  • Evacuate the immediate area.

  • If safe to do so, eliminate all ignition sources.

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a sealed container for hazardous waste disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Step 2: Collect in a Labeled, Sealed Container ppe->collect is_spill Is there a spill? collect->is_spill spill_procedure Follow Spill Management Protocol: - Evacuate & Ventilate - Eliminate Ignition Sources - Absorb with Inert Material - Collect for Disposal is_spill->spill_procedure Yes store Step 3: Store Waste in a Designated Cool, Ventilated Area is_spill->store No spill_procedure->store contact_ehs Step 4: Contact EHS or Licensed Hazardous Waste Contractor store->contact_ehs end End: Waste Disposed of in Compliance with Regulations contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure and compliant research environment. Always consult your institution's specific safety guidelines and the chemical's Safety Data Sheet for the most comprehensive information.

References

Personal protective equipment for handling 4-oxobutyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, operational, and disposal information for handling 4-oxobutyl acetate in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.

Hazard Identification and Safety Precautions

Precautionary Statements:

  • P273: Avoid release to the environment.[1]

  • P501: Dispose of contents/container to an approved waste disposal plant.[1]

Personal Protective Equipment (PPE)

To ensure personal safety, the following personal protective equipment should be worn when handling this compound.

PPE CategoryRecommended Equipment
Eye/Face Protection Wear safety glasses with side shields or goggles.[2] A face shield may also be appropriate.[3]
Skin Protection Wear protective gloves and clothing.[2] Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, Nitrile) are recommended.[4] A lab coat or coveralls should be worn.[5]
Respiratory Protection If working in a poorly ventilated area or if there is a risk of inhalation, use a NIOSH/MSHA-approved respirator.[2]

Operational Plan for Safe Handling

1. Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[6]

  • Ensure that an eyewash station and safety shower are readily accessible.

2. Handling Procedures:

  • Avoid contact with skin and eyes.[7]

  • Do not breathe vapors or mists.[1]

  • Keep the container tightly closed when not in use.[6]

  • Take precautionary measures against static discharge.[8]

  • Use only non-sparking tools.[8]

3. First Aid Measures:

  • After inhalation: Move the person to fresh air.[1]

  • In case of skin contact: Immediately take off all contaminated clothing and rinse the skin with water/shower.[1]

  • After eye contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do.[1]

  • After swallowing: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect waste in a designated, labeled, and sealed container.

  • Disposal Method: Dispose of the contents and container to an approved waste disposal plant.[1] Do not allow the product to enter drains.

Quantitative Data

The following table summarizes the known physical and chemical properties of a related compound, 4-(3-Oxobutyl)phenyl acetate.

PropertyValue
Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
Boiling Point 123-124 °C at 0.2 mmHg
Density 1.099 g/mL at 25 °C
Refractive Index n20/D 1.509
Flash Point 113 °C (235.4 °F) - closed cup
Storage Class 10 - Combustible liquids

Data for 4-(3-Oxobutyl)phenyl acetate[9]

Experimental Workflow

The following diagram illustrates the standard operating procedure for handling this compound.

Safe Handling and Disposal of this compound A Preparation - Review SDS - Wear appropriate PPE B Handling - Work in fume hood - Avoid contact and inhalation A->B C Storage - Tightly sealed container - Cool, well-ventilated area B->C D Spill or Exposure B->D E Waste Collection - Designated, labeled container B->E G First Aid - Follow appropriate measures D->G Exposure H Spill Cleanup - Use absorbent material - Dispose as hazardous waste D->H Spill F Disposal - Approved hazardous waste facility E->F

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.